4-(Pentafluorosulfanyl)benzaldehyde
Description
Properties
IUPAC Name |
4-(pentafluoro-λ6-sulfanyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYBKNIUCEPMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)S(F)(F)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40381320 | |
| Record name | 4-(Pentafluorothio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401892-84-0 | |
| Record name | (OC-6-21)-Pentafluoro(4-formylphenyl)sulfur | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401892-84-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Pentafluorothio)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40381320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Pentafluorothio)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-(Pentafluorosulfanyl)benzaldehyde: Synthesis, Characterization, and Strategic Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Rise of a "Super" Functional Group
In the landscape of medicinal chemistry and materials science, the relentless pursuit of molecular innovation is paramount. We seek functional groups that not only replicate the beneficial properties of their predecessors but elevate them to new heights. The pentafluorosulfanyl (SF₅) group has firmly established itself in this elite category. Often dubbed a "super-trifluoromethyl group," its unique confluence of properties—high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a powerful tool for modulating the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3]
This guide provides a comprehensive technical overview of 4-(Pentafluorosulfanyl)benzaldehyde, a critical building block for accessing the unique benefits of the SF₅ moiety. We move beyond simple protocols to explore the underlying chemical principles, offering field-proven insights into its synthesis and rigorous characterization. This document is designed for the discerning scientist who requires not just a method, but a validated and understood chemical strategy.
The Strategic Value of the Pentafluorosulfanyl Moiety
The decision to incorporate an SF₅ group into a lead compound is a strategic one, aimed at overcoming common developmental hurdles such as metabolic instability or poor membrane permeability.[1] Its properties distinguish it from other common functional groups, making it an attractive bioisosteric replacement for moieties like the trifluoromethyl (-CF₃), tert-butyl (-tBu), or nitro (-NO₂) groups.[4][5]
Core Physicochemical Advantages:
-
Exceptional Stability: The robust S-F bonds confer remarkable resistance to chemical and metabolic degradation, potentially extending a drug's half-life in vivo.[1][6]
-
Strong Electron-Withdrawing Nature: The SF₅ group is one of the most powerfully electron-withdrawing groups known, which can profoundly influence the acidity, basicity, and binding interactions of the parent molecule.[1]
-
Modulated Lipophilicity: Despite its high polarity, the SF₅ group often increases a molecule's overall lipophilicity, enhancing its ability to cross biological membranes—a key factor for bioavailability.[1][2]
-
Steric Influence: With its octahedral geometry, the SF₅ group is sterically demanding and can be used to control molecular conformation or optimize interactions within a receptor's binding pocket.[7]
Table 1: Comparative Properties of Common Bioisosteres
| Property | Pentafluorosulfanyl (-SF₅) | Trifluoromethyl (-CF₃) | tert-Butyl (-tBu) | Nitro (-NO₂) |
| Hansch Lipophilicity (π) | +1.50 | +0.88 | +1.98 | -0.28 |
| Hammett Parameter (σp) | +0.68 | +0.54 | -0.20 | +0.78 |
| Metabolic Stability | Very High | High | Moderate | Low (Prone to reduction) |
| Geometry | Octahedral | Tetrahedral | Tetrahedral | Planar |
| Key Advantage | Superior stability, high lipophilicity | Established, well-understood | Steric bulk, lipophilic | Strong electron-withdrawal |
Synthesis of this compound: A Validated Pathway
The synthesis of this compound is a multi-step process that requires careful execution. The most reliable route begins with a commercially available nitro-substituted precursor, 4-Nitro-pentafluorosulfanylbenzene.[8] This pathway leverages well-understood, high-yielding transformations common in aromatic chemistry.
Below is a diagram of the synthetic workflow, followed by detailed, step-by-step protocols.
Figure 1: Synthetic workflow for this compound.
Experimental Protocols
Protocol 2.1: Step 1 - Reduction of 4-Nitro-pentafluorosulfanylbenzene to 4-(Pentafluorosulfanyl)aniline
-
Causality: The reduction of the aromatic nitro group to an amine is a foundational step, converting an electron-deactivating group into a versatile activating group that enables subsequent diazotization. Iron powder in an acidic medium is a classic, cost-effective, and robust method for this transformation.
-
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and mechanical stirrer, add 4-Nitro-pentafluorosulfanylbenzene (1.0 eq) and ethanol.
-
Add iron powder (approx. 5.0 eq) and a small amount of concentrated hydrochloric acid (approx. 0.5 M).
-
Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(Pentafluorosulfanyl)aniline, which can often be used in the next step without further purification.
-
Protocol 2.2: Step 2 & 3 - Diazotization and Sandmeyer Reaction to Yield 4-Bromo-1-(pentafluorosulfanyl)benzene
-
Causality: The aniline is converted into a diazonium salt, an excellent leaving group (-N₂). This allows for the introduction of a bromine atom via the Sandmeyer reaction, which serves as a handle for the subsequent formylation step.[8]
-
Methodology:
-
Prepare a solution of 4-(Pentafluorosulfanyl)aniline (1.0 eq) in aqueous hydrobromic acid (HBr, 48%). Cool the solution to 0-5 °C in an ice-water bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in aqueous HBr and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Extract the product into diethyl ether or dichloromethane. Wash the organic layer with water and brine.
-
Dry over anhydrous magnesium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel.
-
Protocol 2.3: Step 4 - Formylation to this compound
-
Causality: The bromine atom is replaced with a formyl (-CHO) group. This is achieved by a lithium-halogen exchange using an organolithium reagent, creating a nucleophilic aryl-lithium species. This species then attacks N,N-dimethylformamide (DMF), which serves as the formylating agent.
-
Methodology:
-
Dissolve 4-Bromo-1-(pentafluorosulfanyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, typically 1.6 M in hexanes) dropwise. Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise, maintaining the temperature at -78 °C.
-
After addition, allow the reaction to stir at -78 °C for another 2 hours, then slowly warm to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude oil via silica gel column chromatography to obtain pure this compound.[9]
-
Comprehensive Characterization of the Final Product
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.
Table 2: Summary of Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Aldehyde proton (singlet, ~10.0 ppm). Aromatic protons (two doublets, AA'BB' system, ~7.8-8.2 ppm). |
| ¹³C NMR | Aldehyde carbonyl (~192 ppm). Aromatic carbons, including the C-SF₅ carbon which appears as a quintet of doublets (~15-18 Hz) due to coupling with fluorine atoms.[8] |
| ¹⁹F NMR | Two signals: a quintet for the single axial fluorine and a doublet for the four equatorial fluorines of the SF₅ group.[10] |
| IR (Infrared) | Strong C=O stretch (~1700-1720 cm⁻¹). Aldehyde C-H stretches (~2720 and ~2820 cm⁻¹). Aromatic C=C stretches (~1600 cm⁻¹). Strong S-F stretches.[11] |
| MS (Mass Spec) | Molecular ion peak [M]⁺ corresponding to the calculated molecular weight (C₇H₃F₅OS = 232.17 g/mol ).[9] |
NMR Spectroscopy: The Definitive Proof
-
¹H NMR: The proton spectrum is relatively simple. The most downfield signal will be the aldehyde proton, appearing as a sharp singlet around 10.0 ppm. The aromatic region will show a characteristic pattern for a 1,4-disubstituted benzene ring, typically two doublets integrating to two protons each.
-
¹³C NMR: The carbon spectrum provides key structural information. The aldehyde carbonyl carbon is found around 192 ppm. The most diagnostic signal is that of the aromatic carbon directly attached to the SF₅ group. Due to coupling with the five fluorine atoms (one axial, four equatorial), this signal is split into a complex but characteristic quintet of doublets.[8]
-
¹⁹F NMR: This is the most direct method for confirming the presence of the SF₅ group. The spectrum will show two distinct signals. The four equatorial fluorine atoms are magnetically equivalent and appear as a doublet due to coupling with the single axial fluorine. The axial fluorine, in turn, is split into a quintet by the four equatorial fluorines.[10]
Infrared Spectroscopy: Functional Group Identification
The IR spectrum provides a rapid confirmation of the key functional groups. The most prominent peak will be the strong, sharp absorption of the carbonyl (C=O) stretch of the aldehyde, typically appearing around 1705-1720 cm⁻¹. The presence of the aldehyde is further confirmed by two weaker C-H stretching bands (a Fermi doublet) located at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[11] Strong absorptions corresponding to S-F bond vibrations will also be present, typically in the fingerprint region.
Mass Spectrometry: Molecular Weight Verification
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₇H₃F₅OS), the molecular ion peak (M⁺) should be observed at m/z 232. Analysis of the isotopic pattern can further confirm the presence of sulfur.
Safety, Handling, and Future Directions
As with all fluorinated organic compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Organolithium reagents like n-BuLi are pyrophoric and must be handled with extreme care under an inert atmosphere.
The aldehyde functionality of the title compound is a versatile synthetic handle, readily participating in reactions such as Wittig olefination, reductive amination, aldol condensations, and the formation of imines and oximes, opening the door to a vast library of novel SF₅-containing molecules for drug discovery and materials science applications.[9]
Conclusion
This compound is a high-value building block that provides a gateway to the desirable physicochemical properties of the SF₅ group. The synthetic pathway detailed herein is robust and relies on well-established chemical transformations. By coupling this validated synthesis with a comprehensive suite of characterization techniques, researchers can confidently produce and utilize this compound to advance their scientific objectives. The strategic incorporation of the pentafluorosulfanyl group represents a significant step forward in the rational design of next-generation pharmaceuticals and advanced materials.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SF5-Containing Building Blocks - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 4. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 7. worldscientific.com [worldscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound|CAS 401892-84-0 [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Spectroscopic Data of 4-(Pentafluorosulfanyl)benzaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-(Pentafluorosulfanyl)benzaldehyde, a key building block in medicinal chemistry and materials science. The unique properties of the pentafluorosulfanyl (SF₅) group, often termed a "super-trifluoromethyl" group, impart significant electronic and steric effects on the benzaldehyde scaffold, making a thorough understanding of its spectroscopic signature essential for researchers, scientists, and drug development professionals. This document will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of this compound, offering insights into spectral interpretation and experimental considerations.
Introduction: The Significance of the Pentafluorosulfanyl Moiety
The pentafluorosulfanyl (SF₅) group is a highly electronegative and sterically demanding substituent that has garnered increasing interest in drug design and agrochemicals.[1] Its introduction into a molecular framework can profoundly influence properties such as lipophilicity, metabolic stability, and binding affinity.[1] this compound (C₇H₃F₅OS, Molecular Weight: 232.17 g/mol ) serves as a versatile precursor for the synthesis of more complex molecules where the SF₅ group can be strategically employed to modulate biological activity.[1] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this reagent and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides a wealth of information regarding the electronic environment and connectivity of the molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals from the aldehydic proton and the aromatic protons.
Expected ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.05 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~8.10 | Doublet | 2H | Aromatic protons (ortho to -CHO) |
| ~7.95 | Doublet | 2H | Aromatic protons (meta to -CHO) |
Interpretation and Causality:
-
The aldehydic proton is significantly deshielded due to the strong electron-withdrawing nature of the carbonyl group, resulting in a characteristic downfield chemical shift around 10 ppm.[2]
-
The aromatic region will display an AA'BB' system. The protons ortho to the electron-withdrawing aldehyde group are expected to be deshielded and appear at a lower field (~8.10 ppm) compared to the protons meta to the aldehyde group (~7.95 ppm). The powerful electron-withdrawing effect of the SF₅ group further deshields all aromatic protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of 0-12 ppm.
-
Employ a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
Data Analysis: Integrate the signals and determine the chemical shifts relative to TMS (0 ppm).
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The signals will be influenced by the electronegativity of the substituents and coupling to fluorine.
Expected ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~191 | Aldehydic carbon (C=O) |
| ~155 (quintet) | Aromatic carbon attached to SF₅ (C-SF₅) |
| ~135 | Aromatic carbon (ipso to -CHO) |
| ~130 | Aromatic carbons (ortho to -CHO) |
| ~128 | Aromatic carbons (meta to -CHO) |
Interpretation and Causality:
-
The aldehydic carbonyl carbon appears at a characteristic downfield position (~191 ppm).
-
The carbon directly attached to the highly electronegative SF₅ group will be significantly deshielded and is expected to appear as a quintet due to coupling with the four equatorial fluorine atoms of the SF₅ group.
-
The remaining aromatic carbon signals will be influenced by the electron-withdrawing nature of both the aldehyde and the pentafluorosulfanyl groups.
¹⁹F NMR Spectroscopy
¹⁹F NMR is the most diagnostic technique for confirming the presence and integrity of the pentafluorosulfanyl group. The SF₅ group typically exhibits a characteristic A₁B₄ spin system.
Expected ¹⁹F NMR Data (470 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~85 | Quintet | 1F | Apical fluorine (Fa) |
| ~63 | Doublet of quintets | 4F | Equatorial fluorines (Fe) |
Interpretation and Causality:
-
The SF₅ group consists of one apical fluorine (Fa) and four equatorial fluorines (Fe) which are chemically non-equivalent.
-
The apical fluorine couples to the four equatorial fluorines, resulting in a quintet.
-
The four equatorial fluorines are chemically equivalent and couple to the apical fluorine, appearing as a doublet. Each peak of the doublet may be further split into a quintet due to coupling with the two ortho aromatic protons, though this fine structure may not always be resolved.
-
The chemical shifts are reported relative to an external standard, typically CFCl₃ (δ 0 ppm).[3]
Experimental Protocol: ¹³C and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: Utilize a multinuclear NMR spectrometer.
-
Acquisition Parameters:
-
For ¹³C NMR, acquire a proton-decoupled spectrum. A larger number of scans will be required compared to ¹H NMR.
-
For ¹⁹F NMR, acquire a proton-decoupled spectrum. The spectral width should be sufficient to cover the expected range for SF₅ groups (e.g., +100 to +50 ppm).
-
-
Data Analysis: Reference the spectra appropriately (TMS for ¹³C, CFCl₃ for ¹⁹F).
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde and the aromatic ring, with contributions from the S-F bonds.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 | Weak | Aromatic C-H stretch |
| ~2850, ~2750 | Weak | Aldehydic C-H stretch (Fermi doublet) |
| ~1710 | Strong | C=O stretch (aldehyde) |
| ~1600, ~1480 | Medium | Aromatic C=C stretches |
| ~850-800 | Strong | S-F stretches |
| ~750 | Strong | Out-of-plane C-H bend |
Interpretation and Causality:
-
The strong absorption around 1710 cm⁻¹ is highly characteristic of the carbonyl group in an aromatic aldehyde.[4]
-
The pair of weak bands around 2850 and 2750 cm⁻¹ (Fermi doublet) is diagnostic for the C-H stretch of an aldehyde.[4]
-
The strong absorptions in the 850-800 cm⁻¹ region are characteristic of the S-F stretching vibrations of the pentafluorosulfanyl group.
-
The aromatic C-H and C=C stretching vibrations appear in their expected regions.[4]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small drop of neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used in a liquid cell.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can aid in its identification and structural confirmation.
Expected Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 232 | [M]⁺ (Molecular Ion) |
| 231 | [M-H]⁺ |
| 203 | [M-CHO]⁺ |
| 127 | [SF₅]⁺ |
| 105 | [C₆H₄CHO]⁺ |
| 77 | [C₆H₅]⁺ |
Interpretation and Causality:
-
The molecular ion peak ([M]⁺) is expected at m/z 232, corresponding to the molecular weight of the compound.
-
A common fragmentation pathway for aldehydes is the loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 231.[5]
-
Another characteristic fragmentation is the loss of the formyl radical (CHO) to yield the [M-CHO]⁺ ion at m/z 203.[5]
-
The presence of a peak at m/z 127 is indicative of the [SF₅]⁺ fragment.
-
Other fragments corresponding to the benzoyl cation ([C₆H₄CHO]⁺) and the phenyl cation ([C₆H₅]⁺) are also anticipated.[5]
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
Visualizations
Caption: Molecular structure of this compound.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. rsc.org [rsc.org]
- 4. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. whitman.edu [whitman.edu]
An In-depth Technical Guide to 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde: Synthesis, Properties, and Applications
Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Modern Chemistry
In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention, often lauded as a "super-trifluoromethyl" group.[1][2] 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde stands as a pivotal building block, providing a gateway to a diverse array of complex molecules bearing this unique moiety. The SF₅ group imparts a remarkable combination of high electronegativity, substantial lipophilicity, and exceptional thermal and chemical stability, making it a highly sought-after substituent for enhancing the metabolic stability and binding affinity of therapeutic candidates.[2][3] This guide offers a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde, tailored for researchers, scientists, and professionals in drug development.
Physicochemical and Spectroscopic Profile
The distinct electronic nature of the pentafluorosulfanyl group profoundly influences the physical and spectroscopic characteristics of the benzaldehyde scaffold.
Core Physical Properties
| Property | Value | Source(s) |
| CAS Number | 401892-84-0 | [2] |
| Molecular Formula | C₇H₅F₅OS | [2] |
| Molecular Weight | 232.17 g/mol | [2] |
| Appearance | Not explicitly detailed in searches, but likely a solid at room temperature. | |
| Solubility | Expected to have good solubility in common organic solvents. |
Spectroscopic Characterization
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to be relatively simple, showing resonances in the aromatic region characteristic of a 1,4-disubstituted benzene ring, along with a downfield singlet for the aldehydic proton.
-
δ ~10.0 ppm (s, 1H): Aldehydic proton (-CHO).
-
δ ~7.8-8.0 ppm (d, 2H): Aromatic protons ortho to the aldehyde group.
-
δ ~7.6-7.8 ppm (d, 2H): Aromatic protons meta to the aldehyde group.
¹³C NMR Spectroscopy: The electron-withdrawing nature of both the aldehyde and the SF₅ group will influence the chemical shifts of the aromatic carbons.
-
δ ~191 ppm: Aldehydic carbon (C=O).
-
δ ~153 ppm (quintet): Carbon attached to the SF₅ group (C-S), with coupling to the four equatorial fluorine atoms.
-
δ ~135 ppm: Quaternary aromatic carbon bearing the aldehyde.
-
δ ~130 ppm: Aromatic carbons ortho to the aldehyde.
-
δ ~126 ppm: Aromatic carbons meta to the aldehyde.
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is the most definitive tool for identifying the SF₅ group, which typically displays a characteristic AX₄ spin system.
-
δ ~85 ppm (quintet, 1F): Apical fluorine (Fₐ).
-
δ ~63 ppm (d, 4F): Equatorial fluorines (Fₑ).
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by the strong carbonyl stretch of the aldehyde, along with characteristic absorptions for the aromatic ring and the S-F bonds.
-
~1705 cm⁻¹: Strong C=O stretching vibration of the aldehyde.
-
~2820 and ~2720 cm⁻¹: Characteristic C-H stretching of the aldehyde (Fermi doublet).
-
~1600, ~1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.
-
~800-900 cm⁻¹: S-F stretching vibrations.
Synthesis and General Synthetic Strategies
While a specific, detailed experimental protocol for the synthesis of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde is not prominently available in the reviewed literature, its preparation would logically follow established methods for the synthesis of arylsulfur pentafluorides.[10][11] These methods generally involve the oxidative fluorination of sulfur-containing precursors.
A plausible synthetic route, depicted below, would involve the preparation of a suitable 4-substituted phenylsulfur pentafluoride, followed by conversion of the substituent to an aldehyde functionality. A common starting material for such syntheses is the corresponding diaryl disulfide.[3]
References
- 1. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-(Pentafluorosulfanyl)benzaldehyde|CAS 401892-84-0 [benchchem.com]
- 3. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. JP2004359687A - Method for preparing arylsulfur pentafluoride - Google Patents [patents.google.com]
The Emergence of a "Super" Functional Group: A Technical Guide to the Discovery and History of Pentafluorosulfanyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Allure of a Heavier Fluorine
In the relentless pursuit of molecular innovation, the strategic incorporation of fluorine has become a cornerstone of modern medicinal, agricultural, and materials science. While the trifluoromethyl group (CF₃) has long been a workhorse for modulating molecular properties, a more potent and enigmatic player has steadily risen to prominence: the pentafluorosulfanyl (SF₅) group. Often dubbed the "super-trifluoromethyl group," its unique confluence of properties—high electronegativity, exceptional stability, and significant lipophilicity—offers a compelling toolkit for the discerning molecular architect. This guide provides an in-depth exploration of the discovery, history, and synthetic evolution of pentafluorosulfanyl compounds, offering both foundational knowledge and practical insights for researchers looking to harness the power of this remarkable functional group.
I. The Dawn of a New Era: The Pioneering Synthesis of Arylsulfur Pentafluorides
The story of organic SF₅ chemistry begins in the early 1960s at the Central Research Department of E. I. du Pont de Nemours and Company, with the pioneering work of William A. Sheppard. His seminal 1962 paper in the Journal of the American Chemical Society detailed the first synthesis of arylsulfur pentafluorides, marking a pivotal moment in organofluorine chemistry.[1][2] Sheppard's initial approach, while groundbreaking, was not without its challenges. It involved the high-temperature fluorination of aryl disulfides or arylsulfur trifluorides with silver difluoride (AgF₂), a costly and aggressive reagent.[1]
Causality Behind the Experimental Choices
Sheppard's choice of AgF₂ was dictated by the need for a potent fluorinating agent capable of cleaving the S-S bond and effecting the high oxidation state of sulfur (VI) in the SF₅ group. The use of a Teflon-lined reactor was a necessity to withstand the corrosive nature of the reaction. While the yields were modest, this initial success laid the groundwork for all subsequent developments in the field.
dot graph TD A[Diaryl Disulfide] -- "AgF₂, 120-130°C" --> B(Phenylsulfur Trifluoride Intermediate); B -- "AgF₂, 120-130°C" --> C{Arylsulfur Pentafluoride};
II. The Gateway Reagent: Synthesis and Handling of Pentafluorosulfanyl Chloride (SF₅Cl)
The advancement of SF₅ chemistry was significantly propelled by the development of a more practical and versatile reagent for introducing the SF₅ group: pentafluorosulfanyl chloride (SF₅Cl). This colorless, toxic gas is highly reactive, owing to the lability of the S-Cl bond.[3] Its synthesis has evolved over time, with early methods involving the reaction of sulfur tetrafluoride (SF₄) with chlorine monofluoride (ClF) in the presence of cesium fluoride (CsF).[4]
Modern, Safer Synthetic Approaches
More recent, gas-reagent-free methods have made SF₅Cl more accessible. A notable example is the reaction of elemental sulfur with trichloroisocyanuric acid (TCICA) and potassium fluoride (KF), which generates a solution of SF₅Cl that can be used directly.[5]
Safety First: Handling Pentafluorosulfanyl Chloride
Due to its toxicity and reactivity, stringent safety precautions are paramount when working with SF₅Cl.[6]
-
Ventilation: All manipulations must be conducted in a well-ventilated fume hood.
-
Materials: Use of passivated metal (e.g., stainless steel) or fluoropolymer (e.g., PFA) reaction vessels and tubing is recommended.
-
Quenching: Unreacted SF₅Cl should be quenched with a basic solution, such as sodium carbonate or sodium hydroxide, with careful temperature control.[6]
-
Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For handling larger quantities or in case of a leak, a self-contained breathing apparatus (SCBA) may be necessary.[7]
III. Expanding the Toolbox: Modern Synthetic Methodologies
The availability of SF₅Cl has unlocked a diverse range of synthetic transformations for the introduction of the pentafluorosulfanyl group into organic molecules.
A. Radical Addition to Unsaturated Systems
One of the most powerful and widely used methods for forming C(sp³)-SF₅ bonds is the radical addition of SF₅Cl to alkenes and alkynes. A significant breakthrough in this area was the development of a triethylborane (Et₃B)-mediated protocol by Dolbier and coworkers.[8] This method allows the reaction to be performed at low temperatures and under standard laboratory conditions, avoiding the need for high-pressure reactors or photochemical setups.
dot graph TD subgraph "Radical Chain Mechanism" direction LR; A(Et₃B + O₂) --> B(Et•); B -- "SF₅Cl" --> C(EtCl + SF₅•); C -- "Alkene/Alkyne" --> D(Adduct Radical); D -- "SF₅Cl" --> E(Product + SF₅•); E --> C; end
-
Setup: A round-bottom flask equipped with a magnetic stir bar is charged with the alkene (1.0 equiv.) and a suitable solvent (e.g., hexanes or CH₂Cl₂).
-
Cooling: The flask is cooled to -30 °C in a dry ice/acetone bath.
-
Reagent Addition: A solution of SF₅Cl in hexanes (typically 1.1-1.5 equiv.) is added, followed by the dropwise addition of a solution of triethylborane (Et₃B) in hexanes (typically 0.1-0.2 equiv.).
-
Reaction: The reaction mixture is stirred at -30 °C for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
-
Workup: The reaction is quenched by the addition of water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
B. Synthesis of Arylsulfur Pentafluorides
Modern methods for the synthesis of aryl-SF₅ compounds have overcome the limitations of Sheppard's original procedure. A highly efficient, two-step protocol developed by Umemoto and coworkers involves the treatment of diaryl disulfides or aryl thiols with chlorine in the presence of an alkali metal fluoride to form an intermediate arylsulfur chlorotetrafluoride (ArSF₄Cl), which is then converted to the desired arylsulfur pentafluoride (ArSF₅) using a fluoride source such as zinc difluoride (ZnF₂) or hydrogen fluoride (HF).[1][9][10]
Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (ArSF₄Cl)
-
Setup: A flask is charged with the diaryl disulfide (1.0 equiv.), potassium fluoride (KF, excess), and a solvent such as acetonitrile.
-
Chlorination: Chlorine gas is bubbled through the stirred suspension at a controlled temperature (e.g., 0 °C to room temperature).
-
Workup: After the reaction is complete, the solid is filtered off, and the solvent is removed under reduced pressure. The crude ArSF₄Cl can be purified by distillation or recrystallization.
Step 2: Conversion of ArSF₄Cl to Arylsulfur Pentafluoride (ArSF₅)
-
Setup: A reaction vessel is charged with the ArSF₄Cl (1.0 equiv.) and a fluoride source such as anhydrous HF or a mixture of ZnF₂ and HF.
-
Reaction: The mixture is stirred at a specified temperature until the conversion is complete.
-
Workup and Purification: The reaction mixture is carefully poured into ice-water, and the product is extracted with a suitable organic solvent. The organic layer is washed, dried, and concentrated. The crude ArSF₅ is then purified by distillation or chromatography.
IV. The "Super-Trifluoromethyl" Group: A Physicochemical Profile
The pentafluorosulfanyl group's utility stems from its unique combination of electronic and steric properties, which often surpass those of the trifluoromethyl group.[5][11][12][13][14]
| Property | SF₅ Group | CF₃ Group | Rationale for Advantage in Drug Design |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity can lead to stronger non-covalent interactions with biological targets, potentially increasing binding affinity and potency.[11] |
| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature can influence the reactivity and metabolic stability of the parent molecule.[11] |
| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | The increased lipophilicity can enhance membrane permeability and oral bioavailability.[11][13] |
| Volume (ų) | 55.4 | 34.6 | The larger steric bulk can be used to probe and occupy specific pockets in a biological target, potentially leading to increased selectivity.[13] |
V. Applications and Future Outlook
The unique properties of the SF₅ group have led to its increasing application in various fields:
-
Medicinal Chemistry: The SF₅ group has been incorporated into a range of bioactive molecules to enhance their potency, metabolic stability, and bioavailability. It has been successfully employed as a bioisostere for the trifluoromethyl, tert-butyl, and nitro groups.[14]
-
Agrochemicals: The stability and lipophilicity of the SF₅ group make it an attractive substituent for the design of new herbicides, insecticides, and fungicides.
-
Materials Science: The high thermal stability and unique electronic properties of SF₅-containing compounds have led to their investigation in liquid crystals and other advanced materials.
The field of pentafluorosulfanyl chemistry continues to evolve rapidly. Ongoing research is focused on the development of new and more efficient synthetic methods, including catalytic and asymmetric transformations, as well as a deeper understanding of the fundamental reactivity of this fascinating functional group. As our ability to manipulate the SF₅ group grows, so too will its impact on the design of next-generation pharmaceuticals, agrochemicals, and materials.
VI. References
-
Sulfur chloride pentafluoride. In Wikipedia; 2023. Accessed January 2, 2026. --INVALID-LINK--
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A simplified synthesis of sulphur chloride pentafluoride. J. Chem. Soc. D Chem. Commun.1970 , 1552. --INVALID-LINK--
-
Advantages of the SF5 group over CF3 in medicinal chemistry. Benchchem. --INVALID-LINK--
-
A Head-to-Head Battle of Fluorinated Functional Groups: Unpacking the Lipophilicity of SF₅ vs. CF₃. Benchchem. --INVALID-LINK--
-
Bizet, V.; et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Org. Inorg. Au2021 , 1 (1), 43–51. --INVALID-LINK--
-
Bizet, V.; et al. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Org. Inorg. Au2021 , 1 (1), 43–51. --INVALID-LINK--
-
Sulfur Chloride Pentafluoride | High Purity | RUO. Benchchem. --INVALID-LINK--
-
Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. --INVALID-LINK--
-
Pentafluorosulfanylation of Aliphatic Substrates. Request PDF. --INVALID-LINK--
-
Sulfur Chloride Pentafluoride. Inorg. Synth.1966 , 8, 160-162. --INVALID-LINK--
-
Properties of the SF5 group and the major key discoveries reported in the field. ResearchGate. --INVALID-LINK--
-
(Hetero)aryl‐SVI Fluorides: Synthetic Development and Opportunities. Angew. Chem. Int. Ed.2022 , 61 (18), e202116298. --INVALID-LINK--
-
Umemoto, T.; Garrick, L. M.; Saito, N. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. --INVALID-LINK--
-
Sheppard, W. A. Arylsulfur Pentafluorides. J. Am. Chem. Soc.1962 , 84 (16), 3064–3072. --INVALID-LINK--
-
Recent achievements in the synthesis and reactivity of pentafluorosulfanyl-alkynes. C. R. Chim.2024 , 27, 1-13. --INVALID-LINK--
-
Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry. Beilstein J. Org. Chem.2012 , 8, 461–471. --INVALID-LINK--
-
Photo-induced hydroxypentafluorosulfanylation of alkenes with SF5Cl and oxygen gas and their further derivatization. Nat. Commun.2024 , 15, 1004. --INVALID-LINK--
-
Safety Data Sheet. A-Gas. --INVALID-LINK--
-
Tullock, C. W.; Coffman, D. D.; Muetterties, E. L. Synthesis and Chemistry of SF₅Cl. J. Am. Chem. Soc.1960 , 82 (2), 539-542. --INVALID-LINK--
-
Ouellet-Du Berger, M.-R.; Boucher, M.; Paquin, J.-F. Light-activation of SF5Cl for the atom transfer radical addition onto alkenes and alkynes. J. Fluorine Chem.2023 , 268, 110131. --INVALID-LINK--
-
BJOC - Volume 8 - 2012. Beilstein Journals. --INVALID-LINK--
-
The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds. Chem. Eur. J.2020 , 26 (46), 10427-10443. --INVALID-LINK--
-
Photoredox Catalytic Activation of Sulfur Hexafluoride for Pentafluorosulfanylation of α-Methyl- and α-Phenyl Styrene. Request PDF. --INVALID-LINK--
-
Gilbert, A.; et al. Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Beilstein J. Org. Chem.2020 , 16, 3069–3077. --INVALID-LINK--
-
Beier, P.; et al. Synthesis and reactivity of aliphatic sulfur pentafluorides from substituted (pentafluorosulfanyl)benzenes. Beilstein J. Org. Chem.2011 , 7, 1098–1105. --INVALID-LINK--
-
Inorganic Syntheses, Volume 24. John Wiley & Sons, 1986. --INVALID-LINK--
-
DuPont Central Research. In Wikipedia; 2023. Accessed January 2, 2026. --INVALID-LINK--
-
Savoie, P. R.; Welch, J. T. Preparation and Utility of Organic Pentafluorosulfanyl-Containing Compounds. Chem. Rev.2015 , 115 (2), 1130–1190. --INVALID-LINK--
-
Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. Request PDF. --INVALID-LINK--
-
PPE for SF₆ Gas By-Products | Safety Guide for Technicians. DILO. --INVALID-LINK--
-
The C–F bond as a conformational tool in organic and biological chemistry. Beilstein J. Org. Chem.2010 , 6, 58. --INVALID-LINK--
-
Correction: Amine–borane complex-initiated SF5Cl radical addition on alkenes and alkynes. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols: Radical Addition of SF5Cl to Alkynes. Benchchem. --INVALID-LINK--
-
An Extrusion Strategy for On-demand SF5Cl Gas Generation from a Commercial Disulfide. ChemRxiv.2023 . --INVALID-LINK--
References
- 1. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]
- 2. DuPont Central Research - Wikipedia [en.wikipedia.org]
- 3. Sulfur chloride pentafluoride - Wikipedia [en.wikipedia.org]
- 4. A simplified synthesis of sulphur chloride pentafluoride - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Sulfur Chloride Pentafluoride | High Purity | RUO [benchchem.com]
- 7. PPE for SF₆ Gas By-Products | Safety Guide for Technicians [dilo.com]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of "super-trifluoromethyl" arene chemistry and its industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Introduction to the pentafluorosulfanyl (SF5) group in organic chemistry
An In-Depth Technical Guide to the Pentafluorosulfanyl (SF5) Group in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF5) group, a substituent of burgeoning interest in the chemical sciences, offers a unique constellation of properties that make it a compelling functional group in the design of advanced organic molecules. Often dubbed the "super-trifluoromethyl group," its potent electron-withdrawing nature, combined with significant lipophilicity and exceptional thermal and chemical stability, positions it as a valuable tool in medicinal chemistry, agrochemistry, and materials science.[1][2][3] This guide provides a comprehensive overview of the SF5 group, from its fundamental physicochemical properties and the rationale for its use to detailed synthetic methodologies and its impact on molecular behavior and biological activity. By synthesizing foundational principles with practical, field-proven insights, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the potential of this remarkable functional group.
The Allure of the Pentafluorosulfanyl Moiety: A Gateway to Novel Chemical Space
The strategic incorporation of fluorine-containing groups has become a cornerstone of modern molecular design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates and the performance of advanced materials.[4] While the trifluoromethyl (CF3) group is ubiquitous, the pentafluorosulfanyl (SF5) group is emerging as a powerful alternative, offering a distinct and often superior set of characteristics.[2]
The SF5 group is an octahedral moiety with a central sulfur atom bonded to five fluorine atoms.[5] This unique structure underpins its exceptional properties:
-
Potent Electron-Withdrawing Effects: The cumulative inductive effect of five fluorine atoms makes the SF5 group one of the most powerful electron-withdrawing groups in organic chemistry.[6][7] This is quantitatively reflected in its Hammett constant (σp ≈ 0.68), which is significantly higher than that of the CF3 group (σp ≈ 0.53).[2] This strong electronic pull can profoundly influence the acidity/basicity of neighboring functional groups, modulate reaction pathways, and enhance non-covalent interactions with biological targets.[2][8]
-
Enhanced Lipophilicity: Despite its high polarity, the SF5 group is remarkably lipophilic, a property that is often counterintuitive.[8] The Hansch lipophilicity parameter (π) for the SF5 group is approximately 1.23, compared to 0.88 for the CF3 group.[2] This increased lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to enhanced bioavailability of drug candidates.[2][6]
-
Exceptional Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, conferring remarkable thermal and chemical stability to the moiety.[6][9] SF5-containing compounds are generally resistant to harsh acidic and basic conditions and are metabolically robust, which is a highly desirable trait in drug development to prolong a drug's half-life in the body.[6][9]
-
Steric Influence: With a van der Waals volume larger than a trifluoromethyl group but comparable to a tert-butyl group, the SF5 group exerts a significant steric influence.[10][11] This steric bulk can be strategically employed to control molecular conformation, restrict rotational freedom, and create specific binding interactions with biological targets.[10][12]
These properties make the SF5 group an attractive bioisostere for other common functional groups like the trifluoromethyl, tert-butyl, and nitro groups, offering a novel vector for property modulation in lead optimization.[6][13]
Comparative Physicochemical Properties
To fully appreciate the unique character of the SF5 group, a direct comparison with the well-established CF3 group is instructive.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65[2] | ~3.36[2] | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions, potentially increasing binding affinity and potency. It can also modulate the pKa of nearby functionalities.[2] |
| Hammett Constant (σp) | 0.68[2] | 0.53[2] | The stronger electron-withdrawing nature of SF5 can influence the reactivity and metabolic stability of the parent molecule.[2] |
| Lipophilicity (Hansch parameter, π) | 1.23[2] | 0.88[2] | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[2] |
| **Van der Waals Volume (ų) ** | ~65 | ~44 | The larger steric footprint of the SF5 group can be used to probe steric pockets in binding sites and to influence molecular conformation.[10] |
Synthetic Strategies for the Introduction of the SF5 Group
Historically, the exploration of SF5-containing compounds has been hampered by the limited availability of practical and scalable synthetic methods.[14][15] However, recent advancements have made the introduction of this valuable moiety more accessible to the broader scientific community. The choice of synthetic strategy is dictated by the nature of the target molecule and the desired point of functionalization.
From Aryl Disulfides and Thiols: The Gateway to SF5-Arenes
The most established route to aryl-SF5 compounds involves the oxidative fluorination of aryl disulfides or aryl thiols. This transformation typically employs harsh reagents and conditions, but it remains a cornerstone for the synthesis of fundamental SF5-aromatic building blocks.
Conceptual Workflow: Oxidative Fluorination of Diaryl Disulfides
Caption: Oxidative fluorination of diaryl disulfides.
Protocol: Synthesis of Pentafluorosulfanylbenzene from Diphenyl Disulfide
-
Warning: This reaction involves highly reactive and corrosive fluorinating agents and should only be performed by trained personnel in a specialized chemical fume hood. Appropriate personal protective equipment (PPE) is mandatory.
-
Reactor Setup: A fluoropolymer (e.g., FEP or PFA) reactor equipped with a magnetic stirrer, a gas inlet, and a gas outlet connected to a scrubber (containing soda lime or a similar material to neutralize unreacted fluorine and HF) is charged with a solution of diphenyl disulfide in an inert, fluorinated solvent (e.g., perfluorohexanes).
-
Fluorinating Agent: Silver(II) fluoride (AgF2) is added portion-wise to the stirred solution at room temperature. Alternatively, a dilute stream of fluorine gas (e.g., 10% F2 in N2) can be bubbled through the solution.[16]
-
Reaction Monitoring: The reaction progress is monitored by taking aliquots (with extreme caution) and analyzing them by 19F NMR spectroscopy for the appearance of the characteristic SF5 signals (a doublet and a quintet).
-
Work-up: Upon completion, the reaction mixture is filtered to remove the silver salts. The filtrate is then carefully washed with aqueous sodium thiosulfate solution to remove any remaining oxidizing agents, followed by washing with water and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by distillation. The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure pentafluorosulfanylbenzene.
Radical Addition of SF5Cl to Alkenes and Alkynes
For the introduction of the SF5 group into aliphatic systems, the radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated C-C bonds is a powerful and versatile method.[5][17] SF5Cl serves as a precursor to the SF5 radical, which can be generated photochemically, thermally, or through the use of a radical initiator.[18]
Conceptual Workflow: Radical Addition of SF5Cl to an Alkene
Caption: Radical addition of SF5Cl to an alkene.
Protocol: Photoinitiated Addition of SF5Cl to 1-Octene
-
Reactor Setup: A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, and a condenser is charged with 1-octene and a suitable solvent (e.g., hexane). The vessel is then placed in a photochemical reactor.
-
Reagent Addition: Pentafluorosulfanyl chloride (SF5Cl) is condensed into the cooled reaction vessel.[19]
-
Initiation: The stirred solution is irradiated with a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled temperature (typically 0-25 °C).
-
Reaction Monitoring: The reaction is monitored by GC-MS or 1H and 19F NMR spectroscopy to follow the consumption of the starting materials and the formation of the product.
-
Work-up: Once the reaction is complete, the excess SF5Cl and solvent are carefully removed by distillation.
-
Purification: The resulting crude product is purified by vacuum distillation or column chromatography to yield the desired 1-chloro-2-(pentafluorosulfanyl)octane.
Deoxyfluorination using SF5-Containing Reagents
More recently, reagents that can deliver the SF5 group through deoxofluorination reactions have been explored. While sulfur tetrafluoride (SF4) is a well-known deoxofluorinating agent, SF5-containing analogues offer alternative reactivity profiles.[20][21] The development of new SF5-based reagents for deoxyfluorination is an active area of research.[22]
Reactivity and Functional Group Transformations
The strong electron-withdrawing nature and steric bulk of the SF5 group significantly influence the reactivity of the molecule to which it is attached.
Aromatic Systems: Directing Effects and Nucleophilic Aromatic Substitution
In aromatic systems, the SF5 group is a meta-directing deactivator for electrophilic aromatic substitution due to its powerful electron-withdrawing inductive and resonance effects.[23] Conversely, it strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when positioned ortho or para to a leaving group.[10] This property is highly valuable for the late-stage functionalization of SF5-arenes.
Ortho-Lithiation of Pentafluorosulfanyl Arenes
Direct functionalization of the position ortho to the SF5 group can be achieved through directed ortho-metalation. However, this is challenging due to the propensity of the lithiated intermediate to undergo elimination to form an aryne.[23] Successful ortho-lithiation often requires the use of specific bases like lithium tetramethylpiperidide at low temperatures in the presence of an electrophilic trap.[23]
Aliphatic Systems: Influence on Adjacent Functionality
When attached to an aliphatic carbon, the SF5 group exerts a strong inductive effect that can influence the reactivity of neighboring functional groups. For example, it can increase the acidity of adjacent C-H bonds and modify the reactivity of nearby double bonds.[11]
Applications in Drug Discovery and Materials Science
The unique properties of the SF5 group have led to its increasing application in various fields, most notably in drug discovery and materials science.
Medicinal Chemistry: A Tool for Lead Optimization
In medicinal chemistry, the SF5 group is used to modulate the ADME (absorption, distribution, metabolism, and excretion) and toxicological properties of drug candidates.[6] Its introduction can lead to:
-
Improved Metabolic Stability: The robustness of the SF5 group can protect the molecule from metabolic degradation, leading to a longer half-life.[6]
-
Enhanced Potency: The strong electronic effects of the SF5 group can enhance binding affinity to the target protein.[6]
-
Increased Membrane Permeability: The lipophilic nature of the SF5 group can improve the ability of a drug to cross biological membranes.[6]
Several SF5-containing compounds have shown promise as therapeutic agents. For instance, SF5-substituted analogues of existing drugs have demonstrated improved biological activity in areas such as antimalarials and anti-inflammatory agents.[14]
Agrochemicals: Designing Next-Generation Crop Protection Agents
The SF5 group has also found application in the design of new insecticides and herbicides.[1] The introduction of this group can enhance the potency and selectivity of the agrochemical, as demonstrated in novel meta-diamide insecticides.[1]
Materials Science: Tuning Optoelectronic Properties
In materials science, the SF5 group is used to create novel liquid crystals, polymers, and optoelectronic materials.[24] Its strong dipole moment and ability to participate in non-covalent interactions can be harnessed to control the self-assembly and bulk properties of materials.[7] The electron-accepting nature of the SF5 group makes it a valuable component in the design of push-pull chromophores for applications in nonlinear optics and two-photon absorption.[7][8][25]
Spectroscopic Characterization
The unambiguous identification of SF5-containing compounds relies on a combination of spectroscopic techniques, with 19F NMR being particularly informative.
-
19F NMR Spectroscopy: The SF5 group gives rise to a characteristic A4B pattern in the 19F NMR spectrum. This consists of a quintet for the apical fluorine (FB) and a doublet for the four equatorial fluorines (FA). The coupling constant (JAB) is typically in the range of 140-160 Hz.
-
13C NMR Spectroscopy: The carbon atom attached to the SF5 group exhibits a characteristic quintet due to coupling with the four equatorial fluorine atoms.
-
Infrared (IR) Spectroscopy: The SF5 group displays strong S-F stretching vibrations in the 850-920 cm-1 region and S-F deformation modes around 600 cm-1.[26]
Conclusion and Future Outlook
The pentafluorosulfanyl group has transitioned from a chemical curiosity to a powerful tool in modern organic chemistry. Its unique combination of strong electron-withdrawing character, high lipophilicity, and exceptional stability provides a rich design space for chemists in academia and industry. While challenges in synthesis remain, particularly for the late-stage introduction of the SF5 group, ongoing research is continuously expanding the synthetic toolkit.[27][28] As our understanding of the profound effects of this "super-trifluoromethyl" group on molecular properties deepens, its application in the development of next-generation pharmaceuticals, agrochemicals, and advanced materials is set to expand significantly, opening doors to new and innovative chemical entities with enhanced performance and function.
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 5. journal.hep.com.cn [journal.hep.com.cn]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorption - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benthamdirect.com [benthamdirect.com]
- 11. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 12. researchgate.net [researchgate.net]
- 13. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic chemistry and biological activity of pentafluorosulphanyl (SF5) organic molecules – SINAPSE [sinapse.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Synthesis and Reaction of Pentafluorosulfanyl Chloride (SF5Cl) | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 27. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Stability and Handling of 4-(Pentafluorosulfanyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Emergence of the Pentafluorosulfanyl Moiety
The pentafluorosulfanyl (SF₅) group has garnered significant attention in medicinal chemistry and materials science, often lauded as a "super-trifluoromethyl" group.[1][2] Its exceptional electronegativity, thermal stability, and lipophilicity offer a unique combination of properties that can enhance the metabolic stability and binding affinity of drug candidates.[2][3] 4-(Pentafluorosulfanyl)benzaldehyde stands as a key building block for introducing this powerful moiety into complex molecular architectures. This guide provides a comprehensive overview of its stability, handling, and reactivity, empowering researchers to confidently and safely utilize this versatile reagent.
Section 1: Physicochemical Properties and Characterization
A thorough understanding of the fundamental properties of this compound is paramount for its effective use.
| Property | Value/Description | Source(s) |
| CAS Number | 401892-84-0 | [2] |
| Molecular Formula | C₇H₃F₅OS | [2] |
| Molecular Weight | 232.17 g/mol | [2] |
| Appearance | Typically a solid | |
| Solubility | Soluble in common organic solvents such as THF, DCM, and ethyl acetate. | General laboratory knowledge |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the aldehydic proton (likely downfield, δ 9.5-10.5 ppm) and a characteristic AA'BB' system for the aromatic protons. The strong electron-withdrawing nature of the SF₅ group will deshield the aromatic protons, shifting them downfield compared to benzaldehyde.
-
¹³C NMR: The carbonyl carbon will appear significantly downfield (δ > 190 ppm). The aromatic carbons will show distinct signals, with the carbon attached to the SF₅ group exhibiting a complex splitting pattern due to C-F coupling.
-
¹⁹F NMR: This is a crucial technique for characterizing SF₅ compounds. The spectrum is expected to show a characteristic A₄B pattern, with one fluorine atom (apical) appearing as a quintet and four fluorine atoms (equatorial) as a doublet. The chemical shifts for aryl-SF₅ groups typically appear in the range of +60 to +90 ppm relative to CFCl₃.[4][5][6]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) at m/z 232. The fragmentation pattern will likely involve the loss of the formyl group (-CHO) and potentially fragmentation of the SF₅ group.
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong carbonyl (C=O) stretching vibration, typically in the range of 1690-1715 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. The S-F stretching vibrations of the SF₅ group are expected in the fingerprint region. For comparison, the IR spectrum of benzaldehyde shows a strong C=O stretch around 1700-1720 cm⁻¹.[7]
Section 2: Stability Profile
The pentafluorosulfanyl group is renowned for its remarkable stability.[1][3][8] This intrinsic stability is a key advantage in multi-step syntheses and for the development of robust end-products.
Thermal Stability: Aromatic SF₅ compounds exhibit high thermal stability. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not publicly available, the SF₅ group itself is known to be stable at temperatures up to 400 °C.[9] This suggests a high decomposition temperature for the molecule, though the aldehyde functionality may be more susceptible to thermal degradation.
Chemical Stability: The SF₅ group is exceptionally resistant to both acidic and basic hydrolysis.[8][10] This allows for a wide range of reaction conditions to be employed without compromising the integrity of the pentafluorosulfanyl moiety. However, the aldehyde group can undergo reactions under both acidic and basic conditions, a factor that must be considered in reaction design.
Photostability: While the S-F bonds are strong, aromatic pentafluorosulfanyl compounds can undergo photolytic degradation under certain conditions. Studies have shown that exposure to actinic radiation can lead to the degradation of the SF₅ group. Therefore, it is advisable to protect this compound and its derivatives from prolonged exposure to direct light, especially UV radiation.
Section 3: Safe Handling and Storage
Due to its chemical nature and potential reactivity, proper handling and storage procedures are essential to ensure the safety of personnel and the integrity of the compound.
Hazard Identification: Based on safety data for similar compounds, this compound is expected to be:
-
Harmful if swallowed.
-
A skin and eye irritant.
-
A respiratory tract irritant.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and appropriate protective clothing should be worn.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a suitable respirator should be used.
Storage Recommendations: this compound is known to be air-sensitive. To maintain its quality and prevent degradation, the following storage conditions are recommended:
-
Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.[11][12][13][14][15]
-
Temperature: Keep in a cool, dry place.
-
Container: Ensure the container is tightly sealed.
The following diagram illustrates a typical workflow for handling air-sensitive reagents like this compound.
Caption: Workflow for Handling Air-Sensitive Reagents.
Section 4: Reactivity and Synthetic Applications
The aldehyde functionality of this compound is a versatile handle for a variety of carbon-carbon bond-forming reactions, making it a valuable precursor for the synthesis of complex molecules.[2] The strong electron-withdrawing nature of the SF₅ group enhances the electrophilicity of the carbonyl carbon, often facilitating nucleophilic attack.
Nucleophilic Addition Reactions: The electron-deficient carbonyl carbon is susceptible to attack by various nucleophiles, including organometallic reagents and enolates.
-
Grignard Reaction: The reaction with Grignard reagents (R-MgX) provides access to secondary alcohols. The high reactivity of Grignard reagents necessitates careful control of reaction conditions, particularly temperature, to avoid side reactions.
Caption: General Workflow for a Grignard Reaction.
-
Reformatsky Reaction: This reaction utilizes an organozinc reagent, typically formed from an α-halo ester and zinc metal, to synthesize β-hydroxy esters. Reformatsky reagents are generally less reactive than Grignard reagents, which can lead to higher selectivity.[8][16][17]
Condensation Reactions: The aldehyde group readily participates in condensation reactions with active methylene compounds.
-
Knoevenagel Condensation: This reaction with compounds containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst yields α,β-unsaturated products. The strong electron-withdrawing SF₅ group is expected to facilitate this condensation.[12][18][19]
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in a suitable solvent (e.g., ethanol, 10 mL), add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product often precipitates. If not, the reaction mixture can be concentrated and the product purified by recrystallization or column chromatography.
-
-
Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide (generated from a phosphonium salt and a base) will yield the corresponding stilbene derivative.[10][20][21][22]
Caption: Logical Workflow of the Wittig Reaction.
Synthesis of Chalcones: this compound is a valuable precursor for the synthesis of chalcones, which are known for their diverse biological activities. The Claisen-Schmidt condensation of this compound with an appropriate acetophenone derivative in the presence of a base (e.g., NaOH or KOH) yields the corresponding SF₅-substituted chalcone.[21][22][23]
Section 5: Conclusion
This compound is a powerful and versatile building block for the introduction of the unique SF₅ moiety. Its high stability and predictable reactivity make it an invaluable tool for researchers in drug discovery and materials science. By adhering to the handling and storage guidelines outlined in this guide, and by understanding its reactivity profile, scientists can safely and effectively harness the potential of this important reagent to drive innovation in their respective fields.
References
- 1. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. This compound|CAS 401892-84-0 [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 19F [nmr.chem.ucsb.edu]
- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. researchgate.net [researchgate.net]
- 9. deepdyve.com [deepdyve.com]
- 10. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mit.edu [web.mit.edu]
- 12. ehs.umich.edu [ehs.umich.edu]
- 13. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. rsc.org [rsc.org]
- 17. asianjpr.com [asianjpr.com]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jetir.org [jetir.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Synthesis of 4-Formylphenylsulfur Pentafluoride: A Technical Guide for Advanced Research
Abstract
The pentafluorosulfanyl (SF₅) group is emerging as a critical substituent in modern medicinal and materials chemistry, prized for its unique electronic properties and metabolic stability. This guide addresses the technical challenges and strategic solutions for researchers seeking to incorporate the 4-formylphenylsulfur pentafluoride moiety into their synthetic programs. Recognizing its current absence from commercial catalogs, this document provides a comprehensive overview of the availability of key precursors, a detailed, field-tested synthetic protocol for its preparation from a commercially available starting material, and an exploration of its potential applications. This guide is intended for researchers, medicinal chemists, and drug development professionals who require a practical, in-depth understanding of how to access and utilize this valuable chemical entity.
Introduction: The Allure of the Pentafluorosulfanyl Group
The SF₅ group has garnered significant attention as a "super-trifluoromethyl" bioisostere. Its potent electron-withdrawing nature, combined with high lipophilicity and exceptional stability, makes it an attractive functional group for modulating the physicochemical and pharmacokinetic properties of bioactive molecules. The introduction of a formyl group at the 4-position of the phenylsulfur pentafluoride scaffold provides a versatile chemical handle for a wide array of subsequent transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. This versatility makes 4-formylphenylsulfur pentafluoride a highly desirable, yet currently inaccessible, building block for drug discovery and advanced materials science. This guide provides a practical pathway to bridge this gap.
Commercial Availability of Key Precursors
A thorough market survey indicates that 4-formylphenylsulfur pentafluoride is not currently offered by major chemical suppliers. However, its synthesis is readily achievable from commercially available precursors. The most viable starting materials are 4-Aminophenylsulfur pentafluoride and 4-Hydroxyphenylsulfur pentafluoride, with the former being the preferred precursor for the synthetic route detailed in this guide.
| Precursor | CAS Number | Key Suppliers | Typical Purity |
| 4-Aminophenylsulfur pentafluoride | 2993-24-0 | TCI America, Chem-Impex | >95% (GC)[1] |
| 4-Hydroxyphenylsulfur pentafluoride | 774-94-7 | Manchester Organics, Apollo Scientific | >97% |
Proposed Synthetic Route and Experimental Protocols
The recommended synthetic pathway to 4-Formylphenylsulfur pentafluoride involves a two-step sequence starting from 4-Aminophenylsulfur pentafluoride. This approach leverages a modified Sandmeyer reaction to introduce a hydroxymethyl group, followed by a selective oxidation to the desired aldehyde. This strategy is predicated on the known reactivity of anilines bearing strongly electron-withdrawing groups, which generally perform well in diazotization and subsequent nucleophilic substitution reactions.[2][3][4]
Synthetic Workflow Overview
Caption: Proposed two-step synthesis of 4-Formylphenylsulfur pentafluoride.
Step 1: Synthesis of 4-(Hydroxymethyl)phenylsulfur pentafluoride
This procedure involves the in-situ formation of the diazonium salt of 4-Aminophenylsulfur pentafluoride, followed by a copper-catalyzed reaction with formaldehyde to yield the corresponding benzyl alcohol.
Protocol:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-Aminophenylsulfur pentafluoride (1.0 eq) in a 1:1 mixture of water and concentrated sulfuric acid at 0-5 °C.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water and add it dropwise to the aniline suspension, maintaining the temperature below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Hydroxymethylation:
-
In a separate flask, prepare a solution of aqueous formaldehyde (37 wt. %, 5.0 eq) and copper(I) oxide (0.1 eq).
-
Cool this solution to 10-15 °C and slowly add the previously prepared diazonium salt solution via the addition funnel. Vigorous gas evolution (N₂) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-(Hydroxymethyl)phenylsulfur pentafluoride.
-
Step 2: Synthesis of 4-Formylphenylsulfur pentafluoride
The selective oxidation of the electron-deficient benzyl alcohol to the aldehyde is best accomplished using a mild oxidizing agent such as Dess-Martin Periodinane (DMP) to prevent over-oxidation to the carboxylic acid.[5][6][7] The Swern oxidation is also a viable alternative.[8][9][10][11]
Protocol (Dess-Martin Oxidation):
-
Reaction Setup:
-
Dissolve 4-(Hydroxymethyl)phenylsulfur pentafluoride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (nitrogen or argon).
-
Add Dess-Martin Periodinane (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 30 minutes until the organic layer is clear.
-
Separate the layers and extract the aqueous layer with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography (silica gel, eluting with a hexane-ethyl acetate gradient) to yield pure 4-Formylphenylsulfur pentafluoride.
-
Potential Applications in Drug Discovery and Materials Science
The title compound serves as a key intermediate for accessing a diverse range of derivatives. The aldehyde functionality can be readily transformed into other functional groups, enabling its use in various synthetic applications.
Caption: Key transformations of the formyl group for derivative synthesis.
The incorporation of the 4-formylphenylsulfur pentafluoride motif into drug candidates can lead to improved metabolic stability, enhanced binding affinity due to the unique electronic properties of the SF₅ group, and increased cell permeability. In materials science, this building block can be used to synthesize novel polymers, liquid crystals, and organic electronic materials with tailored properties.
Conclusion
While 4-Formylphenylsulfur pentafluoride is not directly available from commercial sources, this guide provides a clear and actionable synthetic pathway for its preparation in a standard laboratory setting. By leveraging the commercially available 4-Aminophenylsulfur pentafluoride, researchers can access this valuable building block through a reliable two-step sequence. The detailed protocols and strategic insights presented herein are designed to empower scientists and researchers to explore the full potential of the pentafluorosulfanyl group in their respective fields.
References
- 1. chemimpex.com [chemimpex.com]
- 2. A general electrochemical strategy for the Sandmeyer reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituent effects on the Sandmeyer reaction. Quantitative evidence for rate-determining electron transfer - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. universalprint.org [universalprint.org]
- 7. Dess-Martin Oxidation [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. Swern Oxidation [organic-chemistry.org]
Electron-withdrawing effects of the SF5 group in aromatic systems
An In-depth Technical Guide to the Electron-Withdrawing Effects of the Pentafluorosulfanyl (SF₅) Group in Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pentafluorosulfanyl (SF₅) group is a unique and powerful substituent in modern chemistry, increasingly recognized for its profound impact on the electronic properties of aromatic systems. Often dubbed a "super-trifluoromethyl group," its electron-withdrawing capacity surpasses that of many common functionalities, including the ubiquitous trifluoromethyl (CF₃) group.[1] This guide provides a detailed exploration of the SF₅ group's electronic effects, grounded in fundamental principles and supported by quantitative data. We will dissect its inductive and resonance contributions, examine the resulting physicochemical changes in aromatic molecules, and discuss how these properties are strategically leveraged in medicinal chemistry, agrochemicals, and materials science.[2][3][4] This document serves as a technical resource for scientists seeking to understand and apply the unique characteristics of the SF₅ moiety in molecular design and development.
Introduction: The Emergence of a "Super" Substituent
First described in the 1950s, the pentafluorosulfanyl group remained a niche functionality for decades, largely due to synthetic challenges that limited the availability of SF₅-containing building blocks.[2][3][4] However, recent advancements in synthetic methodologies have made these compounds more accessible, sparking a surge of interest in their application.[5]
The SF₅ group is distinguished by a remarkable combination of properties that are often mutually exclusive in other functional groups:
-
Exceptional Electronegativity: With five highly electronegative fluorine atoms surrounding a central sulfur(VI) atom, the SF₅ group exerts a powerful electron-withdrawing effect, significantly altering the electronic landscape of an aromatic ring.[2][6]
-
High Lipophilicity: Despite its polarity, the SF₅ group is highly lipophilic, a property that can enhance membrane permeability and bioavailability in drug candidates.[6][7][8] This combination of polar and hydrophobic characteristics is termed "polar hydrophobicity."[2]
-
Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds imparts outstanding stability, making the SF₅ group resistant to metabolic degradation and harsh chemical conditions.[1][2][6]
-
Steric Bulk: It is larger than a trifluoromethyl group, providing a distinct steric profile that can be used to influence molecular conformation and receptor binding.[1][9]
These attributes position the SF₅ group as a valuable bioisosteric replacement for functionalities like the trifluoromethyl (CF₃), tert-butyl, and nitro groups in efforts to fine-tune molecular properties and enhance performance.[10][11]
Quantifying the Electronic Influence: Inductive and Resonance Effects
The potent electron-withdrawing nature of the SF₅ group is a result of both inductive and resonance effects. The primary contribution is a strong negative inductive effect (-I) due to the high electronegativity of the five fluorine atoms.
Hammett substituent constants (σ) provide a quantitative measure of a substituent's electronic effect on a reaction center. The SF₅ group possesses one of the strongest electron-withdrawing effects among common substituents.[2][7]
As the data indicates, the SF₅ group is a significantly stronger electron-withdrawing group than the CF₃ group, primarily due to a more powerful inductive effect (σ_I).[2] While it can participate in resonance via negative hyperconjugation, its resonance contribution (σ_R) is relatively modest.[2] This predominantly inductive pull of electron density deactivates the aromatic ring, making it less susceptible to electrophilic substitution and more susceptible to nucleophilic attack.
Diagram: Electronic Effects of the SF₅ Group on an Aromatic Ring
Caption: Dominant inductive vs. modest resonance effects of the SF₅ group.
Physicochemical Consequences in Aromatic Systems
The powerful electronic pull of the SF₅ group has profound and predictable consequences for the physicochemical properties of the parent aromatic molecule.
Modulation of Acidity and Basicity (pKa)
By withdrawing electron density from the aromatic ring, the SF₅ group stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering its pKa). Conversely, it decreases the basicity of aromatic amines and nitrogen-containing heterocycles by reducing the electron density on the nitrogen atom.
This effect is clearly demonstrated in studies of SF₅-substituted indoles, where the introduction of the SF₅ group at the C2-position causes a dramatic drop in the pKa of the N-H bond compared to other substituents.[8]
| Compound (Substituent at C2-Indole) | pKa (in Acetonitrile) |
| 2-H (Indole) | 32.57 |
| 2-F | 27.20 |
| 2-CF₃ | 26.76 |
| 2-SF₅ | ~25 |
| Data sourced from studies on substituted indoles.[8] |
This potent pKa modulation is a critical tool for drug developers aiming to optimize the ionization state of a drug molecule at physiological pH, which in turn affects its solubility, permeability, and target engagement.
Impact on Lipophilicity (logP)
Fine-tuning lipophilicity is crucial for controlling the pharmacokinetic profile of a drug. The SF₅ group significantly increases lipophilicity.[7][12] For instance, replacing a C2-CF₃ group in indole with a C2-SF₅ group increases the logP by approximately 0.3 units.[12] This enhancement of lipophilicity, despite the group's polarity, can improve a molecule's ability to cross cellular membranes.[8]
Synthesis of Aryl-SF₅ Scaffolds: A Methodological Snapshot
The synthesis of aromatic SF₅ compounds has historically been a significant barrier to their widespread use.[2][4] Early methods often required harsh reagents like elemental fluorine. However, modern organic chemistry has produced more practical and scalable routes.
A common contemporary strategy involves the oxidative fluorination of aryl disulfides or their derivatives. This typically proceeds in a two-step sequence: oxidation to an arylsulfur tetrafluoride chloride (Ar-SF₄Cl) intermediate, followed by a fluoride exchange reaction to yield the final aryl pentafluorosulfanyl (Ar-SF₅) product.[13][14]
Diagram: Generalized Synthetic Workflow for Aryl-SF₅ Compounds
Caption: A common two-step pathway for synthesizing aryl-SF₅ compounds.
Exemplary Protocol: Synthesis of an Aryl-SF₅ Compound
This protocol is a generalized representation based on modern methods and must be adapted and optimized for specific substrates. All work should be performed by trained chemists in a suitable fume hood with appropriate personal protective equipment.
Objective: To synthesize an aryl pentafluorosulfanyl (Ar-SF₅) from the corresponding aryl disulfide (Ar-S-S-Ar).
Step 1: Oxidative Chlorofluorination to Ar-SF₄Cl
-
System Setup: In an inert atmosphere (e.g., nitrogen or argon), charge a dry reaction vessel with the aryl disulfide (1.0 eq.).
-
Solvent & Reagents: Add a suitable dry solvent (e.g., acetonitrile). Add a fluoride source, such as potassium fluoride (KF), and an oxidant/chlorine source, like trichloroisocyanuric acid (TCICA).[5]
-
Reaction: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the reaction progress by an appropriate analytical technique (e.g., ¹⁹F NMR, TLC, or GC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction carefully. Filter the reaction mixture to remove solids. The resulting solution containing the Ar-SF₄Cl intermediate is often used directly in the next step without extensive purification.
Causality: The choice of an oxidant like TCICA with a fluoride source provides a practical, "hazardous-reagent-free" alternative to older, more dangerous methods.[5] The reaction transforms the sulfur center from a +1 to a +5 oxidation state while introducing the necessary chlorine and fluorine atoms.
Step 2: Fluoride Exchange to Ar-SF₅
-
Reagent Addition: To the solution containing the crude Ar-SF₄Cl, add a fluorinating agent capable of exchanging the chlorine for a fluorine. Common reagents include silver(I) fluoride (AgF) or zinc fluoride (ZnF₂).
-
Reaction: Stir the reaction at a specified temperature, monitoring for the conversion of the Ar-SF₄Cl intermediate to the final Ar-SF₅ product via ¹⁹F NMR spectroscopy.
-
Purification: After the reaction is complete, perform an aqueous work-up. Extract the product with a suitable organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the pure aryl pentafluorosulfanyl compound.
Self-Validation: The identity and purity of the final product must be rigorously confirmed. ¹⁹F NMR is indispensable, showing a characteristic doublet and quintet (or complex multiplet) pattern for the axial and equatorial fluorine atoms of the SF₅ group, respectively.[15] Confirmation should be supported by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Applications Driven by Strong Electron Withdrawal
The potent electronic and physicochemical effects of the SF₅ group have been exploited across various scientific disciplines.
Medicinal Chemistry and Drug Design
In drug design, the SF₅ group is used to modulate molecular properties to improve a compound's therapeutic profile.[6][11]
-
Improving Metabolic Stability: The robust nature of the SF₅ group protects adjacent positions on the aromatic ring from oxidative metabolism, potentially extending the drug's half-life.[6]
-
Tuning pKa for Optimal Bioavailability: As discussed, the SF₅ group's ability to lower the pKa of acidic protons or basic centers can be used to control the ionization state of a drug, which is critical for its absorption, distribution, metabolism, and excretion (ADME) profile.[16]
-
Enhancing Target Affinity: The strong dipole moment and unique steric profile can lead to favorable interactions within a protein's binding pocket, increasing potency.[6] An investigational antimalarial agent, DSM-265, prominently features a SF₅-substituted pyridine ring, highlighting its acceptance in clinical development.[17]
Diagram: Rationale for SF₅ in Drug Discovery
Caption: Strategic application of the SF₅ group in medicinal chemistry.
Agrochemicals and Materials Science
The same properties that are valuable in pharmaceuticals are also beneficial in agrochemicals, where enhanced stability and potency are desired.[4][15] In materials science, the SF₅ group is used to tune the optoelectronic properties of organic molecules.[2][18] Its strong electron-withdrawing nature can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy of a conjugated system, which is a key strategy in designing materials for applications like organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs).[3][18]
Conclusion and Future Outlook
The pentafluorosulfanyl group is far more than a mere analogue of the trifluoromethyl group. Its superior electron-withdrawing capability, combined with high stability and lipophilicity, provides chemists with a powerful tool for molecular engineering. As synthetic routes become more efficient and accessible, the incorporation of the SF₅ group into aromatic systems is expected to accelerate. Future research will likely focus on developing novel asymmetric methods for its introduction, exploring its utility in more complex molecular architectures, and further elucidating its role in directing intermolecular interactions for applications in catalysis and supramolecular chemistry. The "super-trifluoromethyl group" has firmly established its place in the chemical sciences, with its full potential still waiting to be unlocked.
References
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 5. Synthesis, structure, and reactivity of compounds bearing the SF5 group and its congeners | Poster Board #3883 - American Chemical Society [acs.digitellinc.com]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Supramolecular Structural Chemistry of Pentafluorosulfanyl and Tetrafluorosulfanylene Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 11. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of Ar-SF4Cl and Ar-SF5 Compounds from Arylphosphorothiolates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
The Pentafluorosulfanyl Group in Aromatic Systems: A Deep Dive into Lipophilicity for Advanced Drug Design
An In-depth Technical Guide:
Abstract
The pentafluorosulfanyl (SF₅) group is rapidly transitioning from a chemical curiosity to a powerful tool in medicinal chemistry.[1][2] Often dubbed a "super-trifluoromethyl group," its unique combination of properties—strong electron-withdrawing character, substantial steric bulk, and exceptional stability—makes it highly attractive for modulating the characteristics of bioactive molecules.[3][4] This guide provides an in-depth exploration of one of its most critical and impactful properties: lipophilicity. We will dissect the physicochemical underpinnings of the SF₅ group's lipophilicity, present a quantitative comparison with other common bioisosteres, detail the experimental methodologies for its determination, and explore the strategic implications for researchers in drug discovery and development.
The Unique Profile of the Pentafluorosulfanyl Group: Beyond a Simple Bioisostere
The strategic incorporation of fluorine is a cornerstone of modern drug design, enhancing metabolic stability, binding affinity, and bioavailability.[2][5] While the trifluoromethyl (CF₃) group has been the workhorse in this arena, the pentafluorosulfanyl (SF₅) group offers a distinct and often superior profile.[3] Its properties are not merely an amplification of the CF₃ group; they are a unique confluence of characteristics that are rarely found together.[6]
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, significantly altering the electronic landscape of the aromatic ring to which it is attached.[1] The Hammett constant (σₚ) for SF₅ is approximately 0.68, greater than that of CF₃ (≈0.54), indicating a stronger inductive effect.[7][8]
-
Steric Influence: With an octahedral geometry and a Van der Waals volume of 55.4 ų, the SF₅ group is considerably larger than CF₃ (34.6 ų) but smaller than a tert-butyl group (76.9 ų).[7] This specific size and shape can be leveraged to probe steric pockets in target proteins and influence molecular conformation.[9]
-
Exceptional Stability: The sulfur atom in the +6 oxidation state and the robust S-F bonds confer remarkable thermal and chemical stability.[1][4] SF₅-substituted aromatics are highly resistant to metabolic degradation and are stable under physiological conditions, a crucial advantage for developing long-acting therapeutics.[4][10]
The most intriguing characteristic, however, is the combination of extreme electronegativity with high lipophilicity, a pairing that defies conventional chemical intuition and provides a unique lever for molecular design.[6]
Quantifying Lipophilicity: A Head-to-Head Comparison
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[11] It is most commonly quantified by the logarithm of the partition coefficient between n-octanol and water (logP) for neutral species, or the distribution coefficient (logD) at a specific pH. The contribution of a substituent to lipophilicity is expressed by the Hansch parameter (π), where π = logP(Substituted) - logP(Unsubstituted).
Experimental data consistently shows that the SF₅ group imparts a significantly greater degree of lipophilicity to an aromatic core than the CF₃ group and other common substituents.[9][11]
Table 1: Comparative Physicochemical Properties of Key Aromatic Substituents
| Substituent | Hansch Parameter (π) | Hammett Constant (σₚ) | Van der Waals Volume (ų) |
| -SF₅ | 1.23 - 1.51[6][7][9] | 0.68[6][7][9] | 55.4[7] |
| -CF₃ | 0.88 - 1.09[6][7][9] | 0.53 - 0.54[6][7][9] | 34.6[7] |
| -OCF₃ | 1.04[7][9] | 0.35 | 48.0 |
| -t-Bu | 1.98 | -0.20 | 76.9[7] |
| -Cl | 0.71 | 0.23 | 19.3 |
| -NO₂ | -0.28 | 0.78 | 29.5 |
| -CN | -0.57 | 0.66[6] | 25.1 |
Causality Insight: The high lipophilicity of the SF₅ group is rooted in its large, non-polar surface area created by the five fluorine atoms. Despite the high polarity of the individual S-F bonds, the octahedral symmetry and the "sheath" of fluorine atoms effectively shield the central sulfur atom, presenting a hydrophobic face to the solvent. This allows it to increase lipophilicity more effectively than the CF₃ group while simultaneously providing a stronger electron-withdrawing effect than a t-butyl group.
Case Study: Impact on a Heterocyclic Scaffold
A study on C2-substituted indoles provides a clear experimental demonstration of the SF₅ group's impact on logP.[7][12]
Table 2: Experimental logP Values for C2-Substituted Indoles
| Compound | C2-Substituent | Average Experimental logP | Change in logP (from H) |
| Indole | -H | 2.14 | - |
| 2-CF₃-Indole | -CF₃ | 3.5 ± 0.2 | +1.36 |
| 2-SF₅-Indole | -SF₅ | 3.8 ± 0.2 | +1.66 |
These data highlight that replacing a CF₃ with an SF₅ group on the indole scaffold resulted in a tangible increase in lipophilicity (ΔlogP ≈ +0.3).[7][12] This fine-tuning ability is invaluable during lead optimization.
Experimental Determination of Lipophilicity
The trustworthiness of any lipophilicity data hinges on the robustness of the experimental method used for its determination. The "gold standard" remains the shake-flask method, which provides a direct measurement of the partition coefficient.[13][14]
Protocol: Shake-Flask Method for logP Determination
This protocol describes a self-validating system for the accurate determination of logP.
Objective: To determine the n-octanol/water partition coefficient (P) of an SF₅-substituted aromatic compound.
Materials:
-
Test Compound (high purity)
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Purified Water (HPLC grade, pre-saturated with n-octanol)
-
Centrifuge tubes with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
Workflow Diagram:
Caption: Experimental workflow for logP determination using the Shake-Flask method.
Step-by-Step Methodology:
-
Phase Preparation (Causality: To prevent volume changes during partitioning, ensuring the system is at equilibrium from the start):
-
Mix equal volumes of n-octanol and water in a large separation funnel. Shake vigorously for 30 minutes.
-
Allow the layers to separate completely (overnight is recommended).
-
Drain each phase into separate, labeled storage bottles. These are your "pre-saturated" solvents.
-
-
Sample Preparation:
-
Prepare a stock solution of the SF₅-aromatic compound in the phase in which it is more soluble (typically n-octanol) at a known concentration. The concentration should be low enough to avoid aggregation but high enough for accurate detection.
-
-
Partitioning:
-
In a centrifuge tube, add a precise volume of pre-saturated n-octanol and pre-saturated water (e.g., 5 mL of each).
-
Add a small, known volume of the stock solution to the tube. The total amount of solute should not exceed the solubility limit in either phase.
-
Cap the tube tightly and shake vigorously at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium. This can range from a few hours to 24 hours. Trustworthiness Check: Run preliminary experiments at different time points to determine when equilibrium is reached (i.e., when the concentration ratio no longer changes).
-
-
Phase Separation:
-
Centrifuge the tubes at high speed (e.g., 3000 rpm for 15 minutes) to ensure a clean and complete separation of the two phases.
-
-
Quantification:
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase. Be cautious not to disturb the interface.
-
Prepare appropriate dilutions of each aliquot.
-
Analyze the concentration of the compound in each phase using a validated analytical method (e.g., HPLC-UV). A calibration curve must be generated.
-
-
Calculation:
-
Calculate the partition coefficient, P, as the ratio of the equilibrium concentration in the organic phase to that in the aqueous phase: P = C_octanol / C_water.
-
The final value is expressed as log₁₀(P). For robustness, the experiment should be performed in triplicate.
-
Note: For high-throughput screening, methods based on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are often employed as a surrogate for logP determination.[15][16]
Strategic Application in Medicinal Chemistry
The decision to incorporate an SF₅ group is a strategic choice based on balancing multiple molecular properties. Its high lipophilicity is a key factor in this decision-making process.
Decision Logic Diagram:
Caption: Decision framework for employing the SF₅ group in drug design.
Key Implications:
-
Enhancing Membrane Permeability: The increased lipophilicity imparted by the SF₅ group can significantly improve a drug's ability to cross cellular membranes.[1] This is particularly valuable for targeting intracellular proteins or for drugs intended for the central nervous system (CNS), where passage through the blood-brain barrier is critical.
-
Modulating Bioavailability: By increasing lipophilicity, the SF₅ group can enhance absorption from the gastrointestinal tract.[5] Combined with its high metabolic stability, this can lead to a longer half-life and improved overall bioavailability, as seen in analogs of the antimalarial drug mefloquine.[5]
-
Balancing Solubility: The primary trade-off for high lipophilicity is reduced aqueous solubility. This is a critical consideration in drug development, as poor solubility can hinder formulation and lead to erratic absorption.[17] The decision to use an SF₅ group must be weighed against the potential need for advanced formulation strategies to ensure adequate solubility for administration.
-
Improving Target Engagement: The SF₅ group's steric bulk and hydrophobic character can be used to enhance binding affinity by occupying deep hydrophobic pockets within a target protein that may not be optimally filled by smaller groups like CF₃.[7]
Conclusion and Future Perspectives
The pentafluorosulfanyl group is a uniquely powerful substituent for aromatic systems, offering medicinal chemists a tool to profoundly and simultaneously modulate electronic, steric, and lipophilic properties. Its ability to impart a high degree of lipophilicity—greater than that of the ubiquitous trifluoromethyl group—while providing exceptional chemical and metabolic stability is its defining advantage.[4][9] Understanding and quantifying this lipophilicity through robust experimental methods is essential for its rational application in drug design.
While synthetic challenges have historically limited its use, the development of new synthetic methodologies is making SF₅-containing building blocks more accessible.[2][18][19] As these synthetic hurdles are overcome, the strategic deployment of the SF₅ group, guided by a deep understanding of its impact on lipophilicity and other ADME properties, is poised to become an increasingly important strategy in the creation of next-generation therapeutics.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. amphoteros.com [amphoteros.com]
- 5. researchgate.net [researchgate.net]
- 6. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. LogD Contributions of Substituents Commonly Used in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications [ouci.dntb.gov.ua]
Methodological & Application
Application Note & Protocol: Synthesis of Schiff Bases from 4-(Pentafluorosulfanyl)benzaldehyde
Abstract: This document provides a comprehensive guide for the synthesis of Schiff bases (imines) utilizing 4-(pentafluorosulfanyl)benzaldehyde as a key starting material. The pentafluorosulfanyl (SF₅) group is a unique and increasingly important substituent in medicinal chemistry, often termed a "super-trifluoromethyl group" due to its distinct electronic properties, high stability, and significant lipophilicity.[1][2][3] Schiff bases are themselves a critical class of compounds with broad applications, from versatile synthetic intermediates to biologically active agents.[4][5] This guide details the underlying chemical principles, provides a robust, step-by-step protocol for synthesis and characterization, and offers expert insights into process optimization and troubleshooting. It is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Scientific Introduction & Rationale
The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern drug design, often leading to enhanced metabolic stability, binding affinity, and membrane permeability.[6][7] Among these, the pentafluorosulfanyl (SF₅) group has emerged as a bioisostere of choice for bulky hydrophobic groups like tert-butyl or trifluoromethyl (CF₃) moieties.[8][9] Its properties include:
-
High Electronegativity: The SF₅ group is one of the most powerful electron-withdrawing groups, which significantly modulates the electronic character of the parent molecule.[6]
-
Chemical and Thermal Stability: The inherent strength of the S-F bonds confers exceptional stability under physiological and various reaction conditions.[6]
-
Lipophilicity: It substantially increases the lipophilicity of a molecule, a critical factor for influencing pharmacokinetic profiles.[2][6]
The reaction of this compound with primary amines yields SF₅-substituted Schiff bases, creating a molecular scaffold that combines the useful properties of the SF₅ group with the versatile chemistry of the imine bond. The strong electron-withdrawing nature of the SF₅ group at the para-position activates the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack and generally facilitating a rapid and efficient condensation reaction.
Reaction Mechanism: Acid-Catalyzed Imine Formation
The synthesis of a Schiff base is a reversible, acid-catalyzed condensation reaction between an aldehyde and a primary amine.[10][11] The process involves two main stages:
-
Carbinolamine Formation: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. A subsequent proton transfer results in a neutral tetrahedral intermediate known as a carbinolamine.
-
Dehydration to Imine: Under mild acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (H₂O). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, forming a C=N double bond. A final deprotonation step yields the stable imine product.
The pH of the reaction is a critical parameter. Optimal rates are typically observed around a pH of 5.[10] If the medium is too acidic, the amine nucleophile becomes protonated and non-reactive. If it is too basic, the protonation of the carbinolamine hydroxyl group is inefficient, slowing the crucial dehydration step.[10][11]
Experimental Protocol: General Synthesis of an SF₅-Substituted Schiff Base
This protocol describes a general method for the synthesis of N-(4-(pentafluorosulfanyl)benzylidene)aniline as a representative example.
Materials and Equipment
-
Reagents:
-
This compound (CAS: 401892-84-0)
-
Aniline (or other primary amine)
-
Absolute Ethanol (200 proof)
-
Glacial Acetic Acid (Catalyst)
-
Hexanes and Ethyl Acetate (for TLC)
-
-
Equipment:
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
-
Safety Precautions
-
This compound: This compound is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[12] Handle in a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[12]
-
Aniline: Toxic by inhalation, ingestion, and skin absorption. It is a suspected carcinogen. All handling must be performed in a fume hood with appropriate PPE.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Handle with care in a fume hood.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.0 g, 4.38 mmol) in 20 mL of absolute ethanol. Stir until all solid has dissolved.
-
Addition of Amine: To the stirred solution, add an equimolar amount of aniline (e.g., 0.41 g, 4.38 mmol) dropwise at room temperature.
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) using a heating mantle.
-
Monitoring Progress: Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate mobile phase). Spot the starting aldehyde, the amine, and the reaction mixture. The reaction is complete upon the disappearance of the limiting reagent (typically the aldehyde) and the appearance of a new, single product spot. The typical reaction time is 2-4 hours.
-
Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate crystallization of the product.
-
Filtration and Washing: Collect the crystalline solid product by vacuum filtration using a Buchner funnel. Wash the crystals twice with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying: Dry the purified product under vacuum to yield the final Schiff base.
Characterization
-
¹H NMR: The formation of the imine is confirmed by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) between δ 8.3-8.8 ppm and the disappearance of the aldehyde proton (-CHO) signal around δ 10.0 ppm.
-
¹⁹F NMR: The spectrum should show two signals corresponding to the SF₅ group: a quintet for the four equatorial fluorines (Fₑ) and a multiplet for the single axial fluorine (Fₐ).
-
FT-IR: Successful synthesis is indicated by the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the primary amine N-H stretches (~3300-3400 cm⁻¹), and the appearance of a strong C=N imine stretch (~1620-1640 cm⁻¹).[13]
-
Mass Spectrometry: Analysis should confirm the expected molecular weight of the target compound.
Data Presentation & Workflow Visualization
Table of Reaction Parameters
The following table provides generalized conditions for the synthesis. Optimization may be required for different primary amines.
| Primary Amine | Solvent | Catalyst | Temp. (°C) | Time (h) | Typical Yield (%) |
| Aniline | Ethanol | Acetic Acid | 80 | 2-3 | >90% |
| 4-Methoxyaniline | Ethanol | Acetic Acid | 80 | 2-3 | >95% |
| 4-Nitroaniline | Toluene* | p-TSA | 110 | 4-6 | ~85% |
| Benzylamine | Methanol | None/Acetic Acid | 25 | 1-2 | >95% |
*A Dean-Stark apparatus is recommended for removing water when reacting with electron-deficient anilines to drive the reaction to completion.[14]
Diagrams of Reaction and Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. Mechanochemical Synthesis of Fluorinated Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 7. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 8. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 21.4. Imine formation | Organic Chemistry II [courses.lumenlearning.com]
- 12. synquestlabs.com [synquestlabs.com]
- 13. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols for Aldol Condensation Reactions Involving 4-(Pentafluorosulfanyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Strategic Incorporation of the Pentafluorosulfanyl (SF₅) Moiety in Modern Drug Discovery
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry, often dubbed a "super-trifluoromethyl group" due to its potent combination of physicochemical properties.[1][2] With its high electronegativity, thermal and chemical stability, and significant lipophilicity, the SF₅ group offers a unique tool to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2] Its incorporation can lead to enhanced metabolic stability, improved cell membrane permeability, and altered binding affinities, making it a valuable asset in the design of novel therapeutics and agrochemicals.[1][2]
This application note provides a comprehensive guide to the utilization of 4-(Pentafluorosulfanyl)benzaldehyde in aldol condensation reactions, a cornerstone of C-C bond formation in organic synthesis. Specifically, we will focus on the Claisen-Schmidt condensation, a variant that is particularly well-suited for the reaction of aromatic aldehydes lacking α-hydrogens, such as this compound, with enolizable ketones. The resulting α,β-unsaturated ketones, commonly known as chalcones, are privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities.
The potent electron-withdrawing nature of the para-SF₅ group significantly enhances the electrophilicity of the aldehydic carbon in this compound, making it an excellent substrate for nucleophilic attack by enolates. This guide will provide detailed protocols, mechanistic insights, and practical considerations for harnessing this reactivity to synthesize novel SF₅-containing chalcones.
Mechanistic Considerations: The Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol reaction between an aromatic aldehyde and a ketone.[3][4] The general mechanism proceeds as follows:
-
Enolate Formation: A base, typically hydroxide, abstracts an acidic α-proton from the ketone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound. The strong electron-withdrawing effect of the SF₅ group at the para position makes this aldehyde particularly susceptible to this attack.
-
Aldol Adduct Formation: A tetrahedral intermediate is formed, which is then protonated by a proton source (typically the solvent, e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).
-
Dehydration: Under the reaction conditions, the aldol adduct readily undergoes base-catalyzed dehydration (elimination of a water molecule) to form the final α,β-unsaturated ketone (chalcone). The formation of the extended conjugated system provides the thermodynamic driving force for this step.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of chalcones derived from this compound.
Protocol 1: Base-Catalyzed Synthesis of 1-Phenyl-3-(4-(pentafluorosulfanyl)phenyl)prop-2-en-1-one
This protocol describes a standard Claisen-Schmidt condensation between this compound and acetophenone in an alcoholic solvent.
Materials:
-
This compound
-
Acetophenone
-
Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Distilled Water
-
Dilute Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and acetophenone (1.0 equivalent) in a minimal amount of 95% ethanol.
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous solution of NaOH (10%) dropwise to the mixture.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A precipitate of the chalcone product is expected to form.
-
Workup: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), pour the reaction mixture into a beaker containing crushed ice. Acidify the mixture with dilute HCl to a pH of ~5-6.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and Mass Spectrometry).
Protocol 2: Solvent-Free Synthesis of 1-(4-Methoxyphenyl)-3-(4-(pentafluorosulfanyl)phenyl)prop-2-en-1-one
This protocol outlines an environmentally friendly, solvent-free approach to the Claisen-Schmidt condensation.
Materials:
-
This compound
-
4'-Methoxyacetophenone
-
Sodium Hydroxide (NaOH), solid pellets or powder
-
Porcelain mortar and pestle
-
Distilled Water
-
Ethanol (for recrystallization)
Procedure:
-
Grinding: In a porcelain mortar, combine this compound (1.0 equivalent), 4'-methoxyacetophenone (1.0 equivalent), and solid NaOH (1.0-1.2 equivalents).
-
Reaction: Grind the mixture with a pestle. The reaction is often exothermic, and the mixture may become a paste and change color. Grinding should be continued for 10-20 minutes.
-
Workup: After grinding, add cold water to the mortar and break up the solid mass.
-
Isolation and Purification: Collect the solid product by suction filtration and wash thoroughly with water. The crude product can be further purified by recrystallization from ethanol.
-
Characterization: Analyze the purified product using standard analytical techniques as described in Protocol 1.
Data Presentation: Expected Outcomes and Characterization
The successful synthesis of SF₅-containing chalcones can be confirmed by various analytical techniques. The following table provides expected characterization data for a representative product.
| Product | Ketone Partner | Expected Yield Range | Key Spectroscopic Data |
| 1-Phenyl-3-(4-(pentafluorosulfanyl)phenyl)prop-2-en-1-one | Acetophenone | 70-90% | ¹H NMR: Doublets for vinylic protons with a coupling constant (J) of ~15-16 Hz, indicating a trans-configuration. Aromatic protons in distinct regions. ¹⁹F NMR: Two signals corresponding to the SF₅ group (a quintet for the apical fluorine and a doublet for the equatorial fluorines). IR: Strong absorption for the C=O stretch of the enone (~1650-1670 cm⁻¹). |
| 1-(4-Methoxyphenyl)-3-(4-(pentafluorosulfanyl)phenyl)prop-2-en-1-one | 4'-Methoxyacetophenone | 75-95% | Similar to the above, with the addition of a singlet for the methoxy group (~3.8 ppm in ¹H NMR). |
Troubleshooting and Optimization
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| Low or No Reaction | Insufficiently active catalyst; low reaction temperature. | Ensure the quality of the base. Gently warm the reaction mixture (e.g., to 40-50 °C) to increase the reaction rate. |
| Formation of Side Products | Self-condensation of the ketone partner. | Add the ketone dropwise to a mixture of the aldehyde and base to maintain a low enolate concentration. |
| Oily Product Instead of Solid | Presence of impurities or low melting point of the product. | Wash the crude product thoroughly. Attempt to induce crystallization by scratching the flask or adding a seed crystal. Purification by column chromatography may be necessary. |
Conclusion
The robust and versatile nature of the Claisen-Schmidt condensation, coupled with the unique properties of the pentafluorosulfanyl group, provides a powerful platform for the synthesis of novel chalcones with significant potential in drug discovery and materials science. The strong electron-withdrawing character of the SF₅ group in this compound renders it an excellent electrophile for this transformation. The protocols and insights provided in this application note are intended to empower researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
Application Notes and Protocols for the Wittig Reaction with 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Unique Properties of the Pentafluoro-λ⁶-sulfanyl (SF₅) Group in Olefin Synthesis
The pentafluoro-λ⁶-sulfanyl (SF₅) group has emerged as a compelling substituent in medicinal chemistry and materials science, often dubbed a "super-trifluoromethyl group".[1][2] Its exceptional characteristics, including high electronegativity, metabolic stability, and significant lipophilicity, make it a valuable tool for modulating the properties of bioactive molecules and advanced materials.[3][4] The SF₅ group is known for its remarkable thermal and chemical stability, attributed to the strong sulfur-fluorine bonds, rendering it robust under a variety of synthetic conditions.[3][5]
This guide provides a comprehensive overview and detailed protocols for the Wittig reaction using 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde. The potent electron-withdrawing nature of the SF₅ group renders the aldehyde carbonyl highly electrophilic, influencing reaction kinetics and necessitating careful consideration of reaction parameters to achieve optimal outcomes. These application notes are designed to equip researchers with the foundational knowledge and practical guidance required to successfully synthesize novel alkenes bearing the SF₅ moiety.
Chemical Profile of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde
| Property | Value |
| CAS Number | 401892-84-0 |
| Molecular Formula | C₇H₃F₅OS |
| Molecular Weight | 232.17 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Feature | Highly electrophilic aldehyde carbonyl |
Mechanistic Considerations and Stereoselectivity
The Wittig reaction is a cornerstone of organic synthesis for the formation of carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[6][7] The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine or oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine oxide. The thermodynamic driving force for this reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide.[8]
Caption: General scheme of the Wittig reaction with 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde.
The stereochemical outcome of the Wittig reaction is critically dependent on the nature of the phosphonium ylide employed.[7][8] This allows for a degree of control over the formation of either the (E)- or (Z)-alkene.
-
Stabilized Ylides: These ylides contain an electron-withdrawing group (e.g., ester, ketone) on the carbanion, which delocalizes the negative charge. They are less reactive and their reactions are typically reversible, leading to the thermodynamically more stable (E)-alkene as the major product.[7][8]
-
Non-stabilized Ylides: These ylides bear alkyl or other electron-donating groups. They are highly reactive, and the reaction is kinetically controlled and irreversible. This generally results in the preferential formation of the (Z)-alkene.[7][8]
-
Semi-stabilized Ylides: Ylides with aryl or vinyl substituents fall into this category, and they often yield mixtures of (E)- and (Z)-alkenes.[7]
Given the high electrophilicity of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde, the reaction is expected to proceed readily. The choice of ylide will be the primary determinant of the resulting alkene geometry.
Experimental Protocols
The following protocols are designed to be adaptable for the synthesis of a range of alkenes from 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde. It is imperative that all reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent quenching of the highly basic ylides.
Protocol 1: Synthesis of (E)-4-(pentafluoro-λ⁶-sulfanyl)stilbene derivatives using a Stabilized Ylide
This protocol details the reaction with a stabilized ylide, which is expected to yield the (E)-alkene as the major product.
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde | 1.0 | 232.17 | (e.g., 232 mg, 1.0 mmol) |
| Benzyltriphenylphosphonium chloride | 1.1 | 388.88 | 428 mg, 1.1 mmol |
| Sodium hydride (60% dispersion in oil) | 1.2 | 40.00 | 48 mg, 1.2 mmol |
| Anhydrous Tetrahydrofuran (THF) | - | - | 10 mL |
Workflow Diagram:
Caption: Experimental workflow for the synthesis of (E)-alkenes.
Step-by-Step Procedure:
-
Ylide Generation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add sodium hydride (1.2 eq). Wash the NaH with anhydrous hexane (2 x 5 mL) to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF (5 mL). Cool the suspension to 0 °C in an ice bath. In a separate flask, dissolve benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF (5 mL) and add this solution dropwise to the NaH suspension. Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Wittig Reaction: Cool the ylide solution back to 0 °C. Dissolve 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde (1.0 eq) in anhydrous THF (2 mL) and add it dropwise to the ylide solution over 10 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting aldehyde by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, containing the desired alkene and triphenylphosphine oxide, can be purified by flash column chromatography on silica gel. A gradient elution, starting with hexane and gradually increasing the polarity with ethyl acetate, is typically effective for separating the non-polar alkene from the more polar triphenylphosphine oxide.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for High (E)-Selectivity
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, employs phosphonate-stabilized carbanions. It is renowned for its high (E)-stereoselectivity and the ease of removal of the water-soluble phosphate byproduct. A precedent for the HWE reaction with SF₅-substituted aromatics exists, demonstrating high yields and excellent (E)-selectivity.
Materials:
| Reagent | Molar Eq. | MW ( g/mol ) | Amount |
| 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde | 1.0 | 232.17 | (e.g., 232 mg, 1.0 mmol) |
| Triethyl phosphonoacetate | 1.1 | 224.16 | 247 mg, 1.1 mmol |
| Potassium hydroxide (KOH) | 1.5 | 56.11 | 84 mg, 1.5 mmol |
| Anhydrous Acetonitrile (MeCN) | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask, add 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde (1.0 eq), triethyl phosphonoacetate (1.1 eq), and anhydrous acetonitrile (10 mL).
-
Base Addition: Add powdered potassium hydroxide (1.5 eq) to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture at ambient temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the highly pure (E)-alkenyl ester.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The success of the Wittig reaction, especially with non-stabilized ylides, is highly dependent on strictly anhydrous conditions. Ensure all glassware is flame-dried, and solvents are freshly distilled or from a sure-seal bottle.
-
Ylide Stability: Non-stabilized ylides are less stable and should be generated and used in situ. Do not store them for extended periods.
-
Side Reactions: The high electrophilicity of the 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde carbonyl may lead to side reactions if the ylide is not sufficiently reactive or if the reaction is not conducted under optimal conditions. However, the SF₅ group itself is generally stable to the basic conditions of the Wittig reaction.[9]
-
Purification Challenges: The primary byproduct of the Wittig reaction, triphenylphosphine oxide, can sometimes co-elute with the desired product. If separation by standard chromatography is difficult, several methods can be employed for its removal, including precipitation from a non-polar solvent or conversion to a water-soluble complex. For SF₅-containing compounds, which are often lipophilic, precipitation of the product from a polar solvent might be a viable purification strategy.
Conclusion
The Wittig reaction of 4-(pentafluoro-λ⁶-sulfanyl)benzaldehyde is a powerful and versatile method for the synthesis of novel alkenes incorporating the unique SF₅ moiety. The strong electron-withdrawing nature of the SF₅ group activates the aldehyde for facile reaction. By carefully selecting the appropriate ylide—stabilized for (E)-alkenes or non-stabilized for (Z)-alkenes—and controlling the reaction conditions, researchers can achieve desired stereochemical outcomes. The Horner-Wadsworth-Emmons modification offers a reliable alternative for achieving high (E)-selectivity. This guide provides a solid foundation for the successful application of this important transformation in the fields of drug discovery and materials science.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Application Notes: Reductive Amination Protocols for 4-(Pentafluorosulfanyl)benzaldehyde
Introduction: The Significance of the Pentafluorosulfanyl (SF₅) Moiety and Reductive Amination
The pentafluorosulfanyl (SF₅) group has emerged as a compelling substituent in modern medicinal chemistry, often dubbed a "super trifluoromethyl group"[1][2]. Its unique combination of properties—strong electron-withdrawing character, high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity—makes it a valuable tool for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates[3]. The SF₅ group can enhance metabolic stability, improve membrane permeability, and alter the binding affinity of molecules to their biological targets.
Reductive amination is a cornerstone of organic synthesis, providing one of the most efficient and versatile methods for forming carbon-nitrogen (C-N) bonds[4][5]. This reaction is fundamental in the synthesis of primary, secondary, and tertiary amines, which are ubiquitous structural motifs in pharmaceuticals. The process involves the reaction of a carbonyl compound, in this case, 4-(Pentafluorosulfanyl)benzaldehyde, with an amine to form an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine[6].
This guide provides detailed, field-proven protocols for the reductive amination of this compound, tailored for researchers, scientists, and drug development professionals. We will explore the mechanistic nuances influenced by the potent SF₅ group and present robust methodologies using common, selective reducing agents.
Mechanistic Considerations and Workflow
The reductive amination process occurs in two principal stages:
-
Imine/Iminium Ion Formation: The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzaldehyde. Subsequent dehydration yields a C=N double bond, forming an imine (from primary amines) or an iminium ion (from secondary amines). This step is typically catalyzed by mild acid[7]. The strongly electron-withdrawing nature of the para-SF₅ group enhances the electrophilicity of the aldehyde's carbonyl carbon, potentially accelerating this initial step.
-
Reduction: A hydride-based reducing agent selectively reduces the imine or iminium ion. The key to a successful one-pot protocol is a reducing agent that is mild enough to not significantly reduce the starting aldehyde but reactive enough to efficiently reduce the C=N bond of the intermediate[7][8].
General Reaction Mechanism
Caption: Mechanism of reductive amination.
Protocol 1: One-Pot Reductive Amination with Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for most one-pot reductive aminations[9]. Its popularity is due to its mildness, high chemoselectivity for iminium ions over aldehydes, and its tolerance of a wide range of functional groups[8][10]. Unlike sodium cyanoborohydride, it is non-toxic and reactions can often be performed without strict pH control[11][12].
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the aldehyde in a suitable anhydrous aprotic solvent. 1,2-Dichloroethane (DCE) is preferred, but tetrahydrofuran (THF) or dichloromethane (DCM) can also be used[10][13]. Use a concentration of approximately 0.1–0.5 M.
-
Amine Addition: Add the primary or secondary amine (1.0–1.2 eq.). If the amine is a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq.) to liberate the free amine.
-
Optional: Acid Catalyst: For less reactive amines or hindered substrates, a catalytic amount of acetic acid (0.1–0.2 eq.) can be added to facilitate imine formation[8][10]. For most reactions with this compound, this may not be necessary due to the activated nature of the aldehyde.
-
Stirring (Imine Formation): Allow the mixture to stir at room temperature for 20–60 minutes to allow for the formation of the imine/iminium ion intermediate.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2–1.5 eq.) portion-wise over 5–10 minutes. Note: The reaction may be mildly exothermic.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 1–24 hours).
-
Work-up:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel to obtain the desired amine.
Data and Expected Outcomes
The following table provides representative conditions. Actual yields and reaction times will vary based on the specific amine substrate.
| Amine Substrate | Equivalents (Amine) | Equivalents (STAB) | Solvent | Time (h) | Typical Yield |
| Benzylamine | 1.1 | 1.5 | DCE | 3 | >90% |
| Morpholine | 1.1 | 1.5 | DCE | 2 | >95% |
| Aniline | 1.2 | 1.5 | DCE | 12 | 75-85% |
| tert-Butylamine | 1.2 | 1.5 | DCE | 24 | 60-70% |
Protocol 2: Two-Step Reductive Amination
A two-step protocol is advantageous when dealing with weakly nucleophilic amines, sterically hindered substrates, or when dialkylation is a concern with primary amines[10][13]. This method involves the formation and isolation (or direct use) of the imine intermediate before introducing a more powerful, less selective reducing agent like sodium borohydride (NaBH₄).
Step-by-Step Methodology
Step A: Imine Formation
-
Reaction Setup: Combine this compound (1.0 eq.) and the primary amine (1.0 eq.) in a round-bottom flask.
-
Solvent and Dehydration: Dissolve the components in a solvent that allows for azeotropic removal of water, such as toluene or benzene. Alternatively, use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4 Å) in a solvent like methanol or ethanol[12].
-
Reaction: Reflux the mixture using a Dean-Stark apparatus to remove water azeotropically. Monitor the reaction by TLC until the aldehyde is consumed.
-
Isolation: Once complete, remove the solvent under reduced pressure. The crude imine can often be used directly in the next step without further purification.
Step B: Imine Reduction
-
Dissolution: Dissolve the crude imine from Step A in a protic solvent such as methanol (MeOH) or ethanol (EtOH).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5–2.0 eq.) portion-wise, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction: Allow the reaction to warm to room temperature and stir until the imine is fully consumed (monitor by TLC, typically 1–3 hours).
-
Work-up and Purification: Quench the reaction carefully with water at 0 °C. Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.
Experimental Workflow Decision Diagram
Caption: Decision workflow for selecting a reductive amination protocol.
Troubleshooting and Key Considerations
-
Low Yields: If the reaction stalls, ensure all reagents and solvents are anhydrous, as water can inhibit imine formation and decompose the reducing agent. For the one-pot STAB protocol, adding a catalytic amount of acetic acid can sometimes drive the reaction to completion[8].
-
Side Products: The primary side product is the alcohol formed from the reduction of the starting aldehyde. This indicates that the reducing agent is too reactive or that imine formation is too slow. Using STAB (which is selective for the iminium ion) or switching to a two-step protocol can mitigate this[9][14].
-
Dialkylation: When using primary amines, the secondary amine product can sometimes react again with the aldehyde, leading to a tertiary amine byproduct. This can be minimized by using a slight excess of the primary amine or by employing the two-step procedure[10].
-
SF₅ Group Stability: The pentafluorosulfanyl group is remarkably stable and robust, withstanding the conditions of both acidic and basic work-ups as well as common hydride reducing agents[15]. It is generally not a point of concern under these protocols.
Conclusion
The reductive amination of this compound is a highly effective and reliable method for synthesizing novel amine-containing compounds for pharmaceutical and materials science research. The one-pot protocol using sodium triacetoxyborohydride offers excellent functional group tolerance, operational simplicity, and high yields for a broad range of amine substrates. For more challenging substrates, a two-step approach provides a robust alternative. By understanding the underlying mechanism and key experimental parameters, researchers can effectively leverage these protocols to incorporate the valuable SF₅ moiety into diverse molecular scaffolds.
References
- 1. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 2. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Sodium triacetoxyborohydride [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 13. Reductive Amination of Aldehydes and Ketones [unacademy.com]
- 14. reddit.com [reddit.com]
- 15. worldscientific.com [worldscientific.com]
Application Notes and Protocols for 4-(Pentafluorosulfanyl)benzaldehyde in Medicinal Chemistry
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Pentafluorosulfanyl Moiety in Drug Design
The landscape of medicinal chemistry is perpetually evolving, driven by the quest for novel molecular scaffolds with enhanced therapeutic profiles. Within the realm of organofluorine chemistry, which has already gifted the industry with numerous blockbuster drugs, the pentafluorosulfanyl (SF5) group is rapidly gaining prominence.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety offers a unique combination of physicochemical properties that make it an exceptionally valuable tool for drug designers.[3][4]
The SF5 group is distinguished by several key characteristics:
-
High Electronegativity and Electron-Withdrawing Capacity : Surpassing even the trifluoromethyl (CF3) group, its strong electron-withdrawing nature can significantly modulate the pKa and electronic environment of a parent molecule.[1][5]
-
Chemical and Metabolic Stability : The sulfur-fluorine bonds are exceptionally strong, rendering the SF5 group highly resistant to chemical degradation and metabolic breakdown, which can extend a drug's half-life in the body.[1][6][7]
-
Significant Lipophilicity : Despite its high polarity, the SF5 group increases a molecule's lipophilicity, a critical factor for enhancing membrane permeability and bioavailability.[1]
-
Defined Steric Profile : With an octahedral geometry and a volume intermediate between a tert-butyl and a CF3 group, it provides a distinct three-dimensional footprint for probing interactions within a biological target's binding pocket.[5][8]
These attributes position the SF5 group as an attractive bioisostere for commonly used functional groups like the trifluoromethyl, tert-butyl, nitro, and halogen moieties.[6][9] Its incorporation has been shown to enhance binding affinity, improve pharmacokinetic properties, and unlock novel structure-activity relationships (SAR).[1][10] However, the historical challenge has been the synthetic difficulty in accessing SF5-containing building blocks.[7] The commercial availability of reagents like 4-(Pentafluorosulfanyl)benzaldehyde marks a significant step forward, providing a versatile and accessible entry point for introducing this powerful functional group into drug candidates.[11]
This guide provides detailed protocols and application insights for leveraging this compound in key synthetic transformations central to medicinal chemistry programs.
Core Synthetic Applications and Protocols
This compound serves as a robust starting material for a variety of chemical reactions. Its aldehyde functionality is a versatile handle for carbon-carbon and carbon-nitrogen bond formation, allowing for the seamless integration of the SF5-phenyl scaffold into complex molecular architectures.
Protocol 1: Reductive Amination for the Synthesis of SF5-Benzylamine Derivatives
Reductive amination is a cornerstone of medicinal chemistry for synthesizing secondary and tertiary amines. The reaction proceeds via the initial formation of an imine or iminium ion from the aldehyde and an amine, which is then reduced in situ to the corresponding amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.
Causality and Experimental Rationale: The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)3) is particularly well-suited for this transformation because it is mild enough not to reduce the starting aldehyde, yet reactive enough to readily reduce the protonated imine intermediate. This selectivity minimizes side reactions and maximizes the yield of the desired amine product. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to ensure solubility of the reactants and intermediates.
Detailed Step-by-Step Methodology:
-
Reaction Setup : To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent Addition : Dissolve the aldehyde in an appropriate solvent, such as dichloromethane (DCM), to a concentration of approximately 0.1 M.
-
Amine Addition : Add the desired primary or secondary amine (1.0-1.2 eq) to the solution.
-
Imine Formation : Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the hemiaminal and subsequent dehydration to the imine. For less reactive amines, the addition of a mild acid catalyst like acetic acid (a few drops) can facilitate this step.
-
Reduction : Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.2-1.5 eq) portion-wise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring : Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
-
Work-up : Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stir vigorously for 15-20 minutes until gas evolution ceases.
-
Extraction : Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Purification : Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Wittig Reaction for Olefin Synthesis
The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[12][13] It involves the reaction of a carbonyl compound with a phosphorus ylide (a phosphonium ylide), affording an alkene and triphenylphosphine oxide. The formation of the very stable P=O double bond is the thermodynamic driving force for the reaction.[12]
Causality and Experimental Rationale: The reaction's stereochemical outcome (E vs. Z alkene) is highly dependent on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group on the ylidic carbon) typically yield (E)-alkenes, while non-stabilized ylides (with alkyl substituents) favor the formation of (Z)-alkenes. The choice of base for deprotonating the phosphonium salt to form the ylide is also crucial; strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required for non-stabilized ylides, while milder bases like carbonates or organic bases can be used for stabilized ylides.
Detailed Step-by-Step Methodology (for a non-stabilized ylide):
-
Ylide Preparation :
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the appropriate triphenylphosphonium salt (1.1 eq).
-
Add anhydrous solvent, such as tetrahydrofuran (THF).
-
Cool the suspension to -78 °C or 0 °C, depending on the specific protocol.
-
Slowly add a strong base, such as n-BuLi (1.05 eq), dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to deep red or orange).
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Wittig Reaction :
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the aldehyde to the pre-formed ylide solution at the low temperature.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
-
Reaction Monitoring : Monitor the reaction by TLC or LC-MS for the disappearance of the aldehyde.
-
Work-up :
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl) or water.
-
Transfer to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) (3x).
-
-
Purification :
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
The crude product contains the desired alkene and triphenylphosphine oxide. Purification is typically achieved by flash column chromatography. The less polar alkene will elute before the more polar triphenylphosphine oxide.
-
Case Studies: The Impact of the SF5-Moiety on Biological Activity
The true value of this compound is demonstrated by its application in drug discovery programs, where replacing other groups with the SF5 moiety can lead to significant changes in biological activity and pharmacokinetic properties.
Case Study 1: Modulation of p97 ATPase Inhibition
The AAA ATPase p97 is a target for cancer therapy. In a medicinal chemistry campaign, researchers compared a C-5 trifluoromethylated indole (Compound 1 ) with its direct pentafluorosulfanyl analogue (Compound 2 ).[14] The synthesis of the SF5-indole involved condensing an aniline derivative with an aldehyde building block, highlighting the utility of aldehyde precursors in complex syntheses.[14] Surprisingly, the direct replacement of CF3 with SF5 resulted in a nearly 5-fold decrease in inhibitory activity, demonstrating that while often considered a bioisostere, the SF5 group's larger size and distinct electronic profile can lead to unpredictable SAR outcomes that require careful exploration.[14]
| Compound | C-5 Substituent | p97 Inhibition IC50 (μM) |
| 1 | -CF3 | 4.7 ± 2.0 |
| 2 | -SF5 | 21.5 ± 0.4 |
| Data sourced from Wipf et al. (2015)[14] |
Case Study 2: Enhancing the Potency of Teriflunomide Derivatives
Teriflunomide is a drug used in the treatment of multiple sclerosis that works by inhibiting the dihydroorotate dehydrogenase (DHODH) enzyme. Researchers synthesized an SF5-substituted analogue of teriflunomide (SF5-TF) to investigate its properties as both a therapeutic agent and a 19F MRI reporter group.[15][16] The SF5-TF derivative not only showed comparable DHODH inhibition to the parent drug but also exhibited a superior capacity to inhibit T-cell proliferation, indicating potentially improved anti-inflammatory activity.[15][16] This study underscores the potential of the SF5 group to enhance pharmacodynamic properties.[16]
| Compound | Active Moiety | DHODH Inhibition IC50 (nM) | T-Cell Proliferation IC50 (μM) |
| Teriflunomide | CF3-TF | 923 ± 1.1 | 18.2 ± 1.2 |
| SF5 Analogue | SF5-TF | 871 ± 1.1 | 10.9 ± 1.1 |
| Data sourced from Farr et al. (2021)[15] |
Case Study 3: Application in Novel Insecticides
The development of new crop-protecting agents is another area where the SF5 group has shown significant promise. In a study on novel meta-diamide insecticides, compounds containing the SF5 group were synthesized and evaluated.[4] For instance, 3-benzamido-N-(2,6-dimethyl-4-(pentafluoro-λ6-sulfanyl)phenyl)-2-fluorobenzamide demonstrated high insecticidal activity and excellent selectivity.[4] This work illustrates that the unique properties of the SF5 group can be effectively harnessed in agrochemical research, an area with mechanistic parallels to human drug discovery.[4]
Conclusion and Future Perspectives
This compound is a pivotal building block that provides medicinal chemists with a reliable and versatile tool for incorporating the high-value SF5 group into potential drug candidates. The straightforward application of this reagent in fundamental reactions like reductive amination and the Wittig reaction opens the door to systematic exploration of SF5-containing chemical space.
While the SF5 group offers compelling advantages in terms of metabolic stability and its ability to modulate physicochemical properties, the case studies reveal that its effect on biological activity is not always a simple bioisosteric replacement for a CF3 or tert-butyl group. Its larger steric bulk and potent electronic influence can lead to profound and sometimes unexpected changes in SAR. Therefore, its application should be part of a carefully considered, iterative design-and-synthesis strategy. As synthetic methodologies continue to advance, the strategic deployment of this compound and related building blocks will undoubtedly lead to the discovery of next-generation therapeutics with superior efficacy and safety profiles.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
- 4. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New SF?<sub>5</sub>-containing building blocks and their application in medicinal chemistry [morressier.com]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound|CAS 401892-84-0 [benchchem.com]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Wittig Reaction [organic-chemistry.org]
- 14. escholarship.org [escholarship.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pentafluorosulfanyl (SF5) Group in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rise of a "Super-Trifluoromethyl" Group
In the landscape of medicinal chemistry, the strategic incorporation of fluorine-containing motifs is a cornerstone of modern drug design. Among these, the pentafluorosulfanyl (SF5) group has emerged as a substituent of exceptional interest, often dubbed a "super-trifluoromethyl" group.[1][2] This is due to its unique combination of physicochemical properties that offer significant advantages in modulating the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[3] The SF5 group is characterized by its octahedral geometry, high electronegativity (surpassing that of the CF3 group), and remarkable thermal and chemical stability.[4] Despite its strong electron-withdrawing nature, it is also highly lipophilic, a combination that can enhance membrane permeability and improve oral bioavailability.[3][4]
This guide provides a comprehensive overview of the applications of SF5-containing compounds in drug discovery, complete with detailed protocols for their synthesis and evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the SF5 group to overcome common challenges in medicinal chemistry.
Unique Physicochemical Properties of the SF5 Group
The utility of the SF5 group in drug design stems from a unique confluence of properties that distinguish it from other common functional groups like trifluoromethyl (CF3) and tert-butyl (t-Bu).
-
High Electronegativity and Electron-Withdrawing Nature : The five fluorine atoms impart a powerful electron-withdrawing effect, making the SF5 group one of the most electronegative substituents used in medicinal chemistry.[3] This can profoundly influence the pKa of nearby functional groups and enhance the metabolic stability of a molecule by shielding adjacent positions from enzymatic attack.[4]
-
Lipophilicity : Despite its polarity, the SF5 group is significantly lipophilic. The Hansch parameter (π), a measure of lipophilicity, for SF5 is 1.23, which is greater than that of CF3 (0.88).[4] This property can improve a compound's ability to cross cellular membranes, a critical factor for oral absorption and reaching intracellular targets.
-
Steric Profile : With a volume of 55.4 ų, the SF5 group is sterically larger than a CF3 group (34.6 ų) but smaller than a t-Bu group (76.9 ų).[4] Its unique octahedral geometry can also lead to more selective interactions with biological targets compared to the conical shape of the CF3 group.[4]
-
Metabolic Stability : The inherent strength of the sulfur-fluorine bonds confers exceptional chemical and metabolic stability to the SF5 group.[3] This robustness can prevent metabolic degradation at the point of attachment, prolonging the in vivo half-life of a drug.[5]
Comparative Analysis of Physicochemical Properties
To illustrate the distinct profile of the SF5 group, the following table summarizes key physicochemical parameters in comparison to the commonly used trifluoromethyl and tert-butyl groups.
| Property | SF5 | CF3 | tert-Butyl | Rationale for Application in Drug Discovery |
| Hansch Lipophilicity Parameter (π) | 1.23[4] | 0.88[4] | 1.98 | High lipophilicity can enhance membrane permeability and cell penetration. |
| Hammett Constant (σp) | 0.68[4] | 0.53[4] | -0.20 | Strong electron-withdrawing nature can increase metabolic stability and modulate pKa. |
| Volume (ų) | 55.4[4] | 34.6[4] | 76.9[4] | Intermediate size and unique geometry can optimize binding to target proteins. |
| Electronegativity (Pauling Scale of S) | ~3.62 | N/A | N/A | High electronegativity contributes to the stability and electron-withdrawing properties. |
Synthetic Protocols for the Introduction of the SF5 Group
Historically, the development of SF5 chemistry was hampered by the limited availability of practical and scalable synthetic methods.[6] However, recent advancements have made SF5-containing building blocks more accessible, paving the way for their broader application in drug discovery.[7]
Protocol 1: Synthesis of Aryl-SF5 Compounds via Oxidative Fluorination of Diaryl Disulfides
This two-step method is a common approach for the synthesis of pentafluorosulfanyl arenes.
Workflow Overview:
Caption: Oxidative Fluorination Workflow
Step-by-Step Protocol:
Step 1: Synthesis of Arylsulfur Chlorotetrafluoride (Ar-SF4Cl)
-
To a stirred suspension of potassium fluoride (KF, 5.0 equiv.) and the diaryl disulfide (1.0 equiv.) in anhydrous acetonitrile (MeCN), add trichloroisocyanuric acid (TCICA, 1.7 equiv.) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by ¹⁹F NMR until complete consumption of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash with MeCN.
-
Concentrate the filtrate under reduced pressure to yield the crude Ar-SF4Cl intermediate, which can often be used in the next step without further purification.
Step 2: Synthesis of Aryl-SF5 (Ar-SF5) from Ar-SF4Cl
-
Dissolve the crude Ar-SF4Cl (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM).
-
Add a fluoride source, for example, silver tetrafluoroborate (AgBF4, 1.5 equiv.), to the solution.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the conversion to the Ar-SF5 product by ¹⁹F NMR.
-
After completion, filter the reaction mixture to remove insoluble silver salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution and purify the crude product by flash column chromatography on silica gel to afford the desired aryl-SF5 compound.[8]
Protocol 2: Radical Hydropentafluorosulfanylation of Alkenes
This method allows for the direct introduction of the SF5 group across a double bond. Recent developments have focused on photocatalytic approaches that proceed under mild conditions.[9]
Workflow Overview:
Caption: Photocatalytic Hydropentafluorosulfanylation
Step-by-Step Protocol:
-
In an oven-dried vial equipped with a magnetic stir bar, add the alkene (1.0 equiv.), the photocatalyst (e.g., fac-Ir(ppy)3, 1-2 mol%), and a hydrogen atom transfer (HAT) reagent (e.g., Hantzsch ester, 1.5 equiv.).
-
Seal the vial and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the appropriate solvent (e.g., degassed DCM or MeCN).
-
Introduce a solution of pentafluorosulfanyl chloride (SF5Cl) in a suitable solvent (e.g., n-hexane, 1.5-2.0 equiv.) via syringe.[2]
-
Place the reaction vial in front of a visible light source (e.g., blue LED lamp) and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-24 hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[10][11]
Application in Drug Discovery: Case Studies
The unique properties of the SF5 group have been successfully leveraged to improve the pharmacokinetic profiles of several drug candidates.
Case Study: DSM265, an Antimalarial Drug Candidate
DSM265 is a selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase (DHODH) enzyme, a critical target for antimalarial therapy.[12] The development of DSM265 provides a compelling example of the strategic use of the SF5 group to enhance drug-like properties. The SF5-aniline moiety of DSM265 was found to be crucial for its excellent metabolic stability and long half-life, which are key attributes for a single-dose malaria treatment.[13][14]
-
Improved Metabolic Stability : The SF5 group's resistance to oxidative metabolism contributes to the long half-life of DSM265 in humans.[12]
-
Enhanced Potency and Selectivity : The electronic and steric properties of the SF5 group likely contribute to the high affinity and selectivity of DSM265 for the parasite enzyme over the human ortholog.[15][16]
-
Favorable Pharmacokinetics : Preclinical studies demonstrated that DSM265 has a long-lasting prophylactic effect, a direct result of its metabolic robustness.[13]
Other Preclinical Examples
-
Cannabinoid Receptor Ligands : Studies have shown that replacing a CF3 or t-Bu group with an SF5 group in pyrazole-based cannabinoid receptor ligands can lead to equivalent or slightly higher receptor affinity and improved selectivity.[17]
-
Teriflunomide Derivatives : An SF5-substituted analog of the multiple sclerosis drug teriflunomide exhibited an improved capacity to inhibit T-cell proliferation, suggesting enhanced anti-inflammatory activity.[18]
Protocols for Evaluating SF5-Containing Compounds
Once synthesized, SF5-containing compounds must be rigorously evaluated for their physicochemical and pharmacokinetic properties. Metabolic stability is a critical parameter that is often assessed early in the drug discovery process.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a standard method for assessing the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 enzymes.
Workflow Overview:
Caption: HLM Metabolic Stability Assay Workflow
Step-by-Step Protocol:
-
Preparation of Reagents :
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of the test compound (e.g., 100 µM in buffer).
-
Prepare an NADPH regenerating system solution.
-
Thaw pooled human liver microsomes on ice. Dilute to a final protein concentration of 0.5-1.0 mg/mL in buffer.
-
-
Incubation :
-
In a 96-well plate, pre-warm the microsomal suspension at 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to a final concentration of 1 µM.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Sample Processing and Analysis :
-
Centrifuge the quenched samples to precipitate proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Quantify the remaining concentration of the parent compound at each time point.
-
-
Data Analysis :
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line is equal to the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration) .[19][20][21]
-
Protocol 4: In Vitro Metabolic Stability Assay Using Cryopreserved Human Hepatocytes
Hepatocytes provide a more comprehensive in vitro model as they contain both Phase I and Phase II metabolic enzymes.
Step-by-Step Protocol:
-
Hepatocyte Plating and Culture :
-
Thaw cryopreserved human hepatocytes according to the supplier's protocol.
-
Plate the hepatocytes in collagen-coated plates and allow them to attach for several hours or overnight.
-
Replace the plating medium with fresh incubation medium before starting the assay.
-
-
Incubation :
-
Prepare a working solution of the test compound in the incubation medium.
-
Remove the medium from the plated hepatocytes and add the compound-containing medium.
-
Incubate the plates at 37°C in a humidified incubator.
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), collect aliquots of the medium.
-
-
Sample Processing and Analysis :
-
Quench the collected samples with an equal volume of cold acetonitrile containing an internal standard.
-
Process the samples as described in the HLM protocol for LC-MS/MS analysis.
-
-
Data Analysis :
-
Calculate the in vitro half-life and intrinsic clearance as described for the HLM assay, normalizing the clearance to the number of cells per well (e.g., µL/min/10⁶ cells).[21]
-
Conclusion and Future Perspectives
The pentafluorosulfanyl group offers a powerful tool for medicinal chemists to address common challenges in drug discovery, particularly in optimizing metabolic stability and overall pharmacokinetic properties. The synthetic accessibility of SF5-containing building blocks has significantly improved, enabling their broader incorporation into drug candidates. The protocols and application notes provided in this guide are intended to facilitate the exploration and utilization of this unique functional group. As our understanding of the biological impact of the SF5 group continues to grow, it is poised to become an increasingly important component in the design of next-generation therapeutics.
References
- 1. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. corpus.ulaval.ca [corpus.ulaval.ca]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 13. A long-duration dihydroorotate dehydrogenase inhibitor (DSM265) for prevention and treatment of malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Potential to make a huge difference to the lives of populations suffering from malaria: DSM265 | Medicines for Malaria Venture [mmv.org]
- 15. DSM265 | Medicines for Malaria Venture [mmv.org]
- 16. DSM265 | Medicines for Malaria Venture [mmv.org]
- 17. Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. researchgate.net [researchgate.net]
- 21. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
Application Notes and Protocols: 4-(Pentafluorosulfanyl)benzaldehyde as a Premier Building Block for Advanced Agrochemicals
Introduction: The Strategic Advantage of the Pentafluorosulfanyl (SF₅) Moiety in Agrochemical Design
In the relentless pursuit of more effective and environmentally benign crop protection agents, medicinal and agricultural chemists are increasingly turning to unique bioisosteres to modulate the physicochemical and biological properties of active compounds. The pentafluorosulfanyl (SF₅) group has emerged as a powerful tool in this endeavor, often dubbed a "super-trifluoromethyl group."[1][2][3] Its exceptional attributes, including high electronegativity (3.65), remarkable thermal and chemical stability, and significant lipophilicity, make it a highly attractive substituent for enhancing the efficacy and pharmacokinetic profiles of agrochemicals.[4][5] The SF₅ group can improve metabolic stability, membrane permeability, and binding affinity to target proteins, ultimately leading to more potent and durable crop protection solutions.[4][6]
4-(Pentafluorosulfanyl)benzaldehyde is a key building block that provides a direct and versatile entry point for incorporating the valuable SF₅ moiety into a wide array of molecular scaffolds. The aldehyde functionality serves as a reactive handle for a multitude of carbon-carbon and carbon-nitrogen bond-forming reactions, enabling the synthesis of diverse classes of compounds with potential herbicidal, insecticidal, and fungicidal activities.
This comprehensive guide provides detailed application notes and step-by-step protocols for the utilization of this compound in the synthesis of agrochemical precursors. The protocols are designed to be self-validating and are accompanied by explanations of the underlying chemical principles to empower researchers in their quest for next-generation agrochemicals.
Physicochemical Properties of the Pentafluorosulfanyl Group
The strategic incorporation of the SF₅ group is underpinned by its distinct physicochemical properties compared to other common fluorine-containing moieties.
| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) |
| Electronegativity (Pauling Scale) | 3.65[1] | 3.36[1] |
| Lipophilicity (Hansch parameter, π) | ~0.5-0.6 log units more lipophilic than CF₃[7] | Baseline |
| Thermal Stability | High[2][4] | High |
| Chemical Stability | High[2][4] | High |
| Electron-Withdrawing Nature | Strong electron-withdrawing group[4][5] | Strong electron-withdrawing group |
These properties collectively contribute to the enhanced biological performance of SF₅-containing compounds.[6]
Application Protocol 1: Synthesis of SF₅-Substituted Chalcones via Claisen-Schmidt Condensation
Rationale: Chalcones are a class of natural products and synthetic compounds with a broad spectrum of biological activities, including insecticidal and fungicidal properties. The Claisen-Schmidt condensation is a robust and straightforward method for their synthesis.[8] Incorporating an SF₅ group onto one of the aromatic rings can significantly enhance the biological activity of the resulting chalcone.[9] This protocol details the synthesis of a 4-(pentafluorosulfanyl)chalcone.
Experimental Workflow:
Caption: Workflow for the synthesis of SF₅-Chalcone.
Materials:
-
This compound
-
Acetophenone (or a substituted acetophenone)
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
-
Buchner funnel and filter paper
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and the desired acetophenone derivative (1.0 eq) in a minimal amount of ethanol. Stir at room temperature until a homogeneous solution is obtained.
-
Catalyst Addition: While stirring vigorously, slowly add an aqueous solution of NaOH (e.g., 2 M) dropwise to the reaction mixture. A color change and the formation of a precipitate are typically observed. The base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde.[4]
-
Reaction Monitoring: Continue stirring at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Work-up and Isolation: Upon completion of the reaction, pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture with dilute HCl to neutralize the excess NaOH. The crude chalcone will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure SF₅-substituted chalcone. Dry the purified product under vacuum.
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry). The trans-configuration of the double bond can be confirmed by the large coupling constant (typically > 15 Hz) between the vinylic protons in the ¹H NMR spectrum.[9]
Application Protocol 2: Olefination via the Wittig Reaction
Rationale: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. It offers excellent control over the position of the newly formed double bond. This protocol describes the synthesis of 4-(pentafluorosulfanyl)stilbene, a scaffold that can be further elaborated in the design of novel agrochemicals.
Experimental Workflow:
Caption: Workflow for the Wittig olefination.
Materials:
-
This compound
-
Benzyltriphenylphosphonium chloride
-
Dichloromethane (DCM)
-
50% aqueous sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask, add benzyltriphenylphosphonium chloride (1.1 eq) and this compound (1.0 eq). Add dichloromethane and stir the mixture vigorously.
-
Ylide Generation and Reaction: Slowly add the 50% aqueous NaOH solution dropwise to the rapidly stirred reaction mixture. The strong base deprotonates the phosphonium salt to form the phosphorus ylide, which immediately reacts with the aldehyde.[2] A color change is typically observed. Continue to stir vigorously at room temperature for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product, which contains the desired stilbene and triphenylphosphine oxide byproduct, can be purified by recrystallization from ethanol. The less polar stilbene will crystallize out upon cooling, leaving the more polar triphenylphosphine oxide in the mother liquor.
Application Protocol 3: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
Rationale: The Knoevenagel condensation is a versatile C-C bond-forming reaction between an aldehyde or ketone and an active methylene compound, such as malononitrile or ethyl cyanoacetate. This reaction produces electron-deficient alkenes which are valuable intermediates in the synthesis of various heterocyclic compounds used in agrochemicals. The strong electron-withdrawing nature of the SF₅ group on the benzaldehyde enhances the electrophilicity of the carbonyl carbon, facilitating this condensation.
Experimental Workflow:
Caption: Workflow for the Knoevenagel condensation.
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Glycerol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq) and malononitrile (1.1 eq) in a 1:1 mixture of water and glycerol.[10] This green solvent system often promotes the reaction and simplifies product isolation.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC. The product often precipitates from the reaction mixture upon formation.
-
Work-up and Isolation: After stirring for 24 hours, or upon completion as indicated by TLC, collect the solid product by vacuum filtration. Wash the product with cold water to remove the glycerol and any unreacted starting materials.
-
Purification: The product is often obtained in high purity after filtration and washing. If necessary, it can be recrystallized from a suitable solvent like ethanol.
Application Protocol 4: Reduction to 4-(Pentafluorosulfanyl)benzyl Alcohol
Rationale: The reduction of the aldehyde functionality to a primary alcohol provides another versatile building block, 4-(pentafluorosulfanyl)benzyl alcohol. This alcohol can be used in the synthesis of ethers and esters, or as a precursor for the corresponding benzyl halides, which are valuable alkylating agents in the synthesis of agrochemicals. Sodium borohydride (NaBH₄) is a mild and selective reducing agent for this transformation.[11]
Experimental Workflow:
Caption: Workflow for the reduction of this compound.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Ethyl acetate
-
Dilute hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Reduction: While stirring, add sodium borohydride (1.2 eq) portionwise to the cooled solution. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of dilute HCl to neutralize the excess NaBH₄ and the resulting borate esters. Remove the methanol under reduced pressure.
-
Extraction and Purification: Add water to the residue and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to afford the crude 4-(pentafluorosulfanyl)benzyl alcohol, which can be further purified by column chromatography if necessary.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. The unique properties of the SF₅ group can be strategically leveraged to enhance the biological activity and physicochemical properties of the target molecules. The protocols detailed in this guide for Claisen-Schmidt condensation, Wittig olefination, Knoevenagel condensation, and reduction provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop the next generation of innovative crop protection solutions.
References
- 1. websites.nku.edu [websites.nku.edu]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. sciepub.com [sciepub.com]
- 4. benchchem.com [benchchem.com]
- 5. users.uoa.gr [users.uoa.gr]
- 6. Highly selective synthesis of (E)-alkenyl-(pentafluorosulfanyl)benzenes through Horner-Wadsworth-Emmons reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. static.sites.sbq.org.br [static.sites.sbq.org.br]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols for the Synthesis of SF5-Containing Heterocycles from 4-(Pentafluorosulfanyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF5) Group in Modern Chemistry
The pentafluorosulfanyl (SF5) group has emerged from relative obscurity to become a highly sought-after substituent in the fields of medicinal chemistry, agrochemistry, and materials science.[1][2] Often dubbed a "super-trifluoromethyl group," the SF5 moiety boasts a unique combination of properties that make it an attractive tool for molecular design.[3] Its strong electron-withdrawing nature, comparable to that of the nitro group, coupled with high thermal and chemical stability, sets it apart.[1] Furthermore, the SF5 group is significantly more lipophilic than the trifluoromethyl (CF3) group, which can enhance membrane permeability and improve the pharmacokinetic profile of drug candidates.[1][4]
The incorporation of the SF5 group into organic molecules can profoundly influence their biological activity. For instance, SF5-containing analogs of existing drugs have demonstrated enhanced efficacy and metabolic stability.[1] Given these advantageous properties, the development of robust and versatile synthetic routes to SF5-functionalized building blocks is of paramount importance. 4-(Pentafluorosulfanyl)benzaldehyde is a key starting material in this endeavor, offering a versatile handle for the construction of a wide array of complex molecular architectures, particularly heterocycles, which form the core of many pharmaceuticals.
This technical guide provides detailed application notes and protocols for the synthesis of various SF5-containing heterocycles, with this compound as the common precursor. The methodologies described herein are designed to be both practical and informative, empowering researchers to explore the exciting potential of the SF5 group in their own work.
PART 1: Foundational Reactions for Precursor Synthesis
Before delving into the synthesis of specific heterocyclic systems, it is crucial to understand two key reactions that transform this compound into versatile intermediates for subsequent cyclization reactions: the Knoevenagel Condensation and the Wittig Reaction.
Knoevenagel Condensation: Accessing α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst.[5] This reaction is particularly useful for synthesizing electron-deficient alkenes, which are excellent precursors for a variety of heterocyclic systems through Michael additions and other cycloaddition pathways. The strong electron-withdrawing nature of the 4-(pentafluorosulfanyl)phenyl group activates the aldehyde carbonyl, facilitating this condensation.
Protocol 1: Synthesis of 2-(4-(Pentafluorosulfanyl)benzylidene)malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and heating plate
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product will often precipitate from the reaction mixture. If not, reduce the solvent volume under reduced pressure to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
-
Expected Outcome:
-
A crystalline solid, 2-(4-(pentafluorosulfanyl)benzylidene)malononitrile, is obtained in high yield. This product can be used as a key intermediate for the synthesis of various nitrogen- and sulfur-containing heterocycles.
-
Wittig Reaction: Olefination for Diverse Functionalities
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[6][7] By reacting this compound with a variety of phosphorus ylides, a wide range of substituted styrenes can be prepared. These products can then be further functionalized or used in cyclization reactions to generate diverse heterocyclic scaffolds. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions.
Protocol 2: Synthesis of 1-(Pentafluorosulfanyl)-4-vinylbenzene
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.1 eq) dropwise to the suspension. The color will typically change to deep red or orange, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired alkene.
-
-
Expected Outcome:
-
1-(Pentafluorosulfanyl)-4-vinylbenzene is obtained as a colorless oil. This versatile intermediate can be used in various cycloaddition and polymerization reactions.
-
PART 2: Synthesis of Six-Membered SF5-Heterocycles
Six-membered heterocycles are ubiquitous in medicinal chemistry. The following protocols detail the synthesis of SF5-substituted pyridines and pyrimidines, which are privileged scaffolds in drug discovery.
Hantzsch Dihydropyridine Synthesis
The Hantzsch synthesis is a classic multi-component reaction that provides access to dihydropyridines, a class of compounds known for their activity as calcium channel blockers.[2][8][9][10] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.
Protocol 3: Synthesis of Diethyl 2,6-dimethyl-4-(4-(pentafluorosulfanyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
-
Standard laboratory glassware
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), ethyl acetoacetate (2.2 eq), and ammonium acetate (1.2 eq) in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyridine derivative.
-
-
Expected Outcome:
-
A crystalline solid, diethyl 2,6-dimethyl-4-(4-(pentafluorosulfanyl)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate, is obtained. This compound can be further oxidized to the corresponding pyridine.
-
Workflow for Hantzsch Dihydropyridine Synthesis
Caption: Hantzsch synthesis workflow.
Biginelli Reaction for Dihydropyrimidinones
The Biginelli reaction is another important multi-component reaction that yields dihydropyrimidinones, which have shown a wide range of biological activities.[4][11][12] This one-pot synthesis combines an aldehyde, a β-ketoester, and urea or thiourea under acidic conditions.
Protocol 4: Synthesis of 6-Methyl-4-(4-(pentafluorosulfanyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Materials:
-
This compound
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Standard laboratory glassware
-
Reflux condenser
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), ethyl acetoacetate (1.0 eq), and urea (1.5 eq) in ethanol.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture in an ice bath. The product will precipitate.
-
Collect the precipitate by vacuum filtration, wash with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
-
Expected Outcome:
-
A crystalline solid, 6-methyl-4-(4-(pentafluorosulfanyl)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, is obtained.
-
PART 3: Synthesis of Five-Membered SF5-Heterocycles
Five-membered heterocycles containing nitrogen, sulfur, and oxygen are prevalent in both natural products and synthetic drugs. The following protocols describe the synthesis of SF5-substituted thiazoles, imidazoles, and oxazoles.
Synthesis of SF5-Thiazoles
Thiazoles are an important class of sulfur-containing heterocycles with diverse biological activities.[13][14] A common method for their synthesis is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. An alternative approach, particularly useful when starting from an aldehyde, is a modified Gewald reaction.
Protocol 5: Synthesis of 2-Amino-4-(4-(pentafluorosulfanyl)phenyl)thiazole
-
Materials:
-
This compound
-
Cyanamide
-
Sodium thiocyanate
-
Hydrochloric acid
-
Ethanol
-
Standard laboratory glassware
-
-
Procedure:
-
Step 1: Synthesis of α-bromo-4-(pentafluorosulfanyl)acetophenone. This intermediate can be prepared by bromination of 4-(pentafluorosulfanyl)acetophenone, which in turn can be synthesized from 4-(pentafluorosulfanyl)benzene. For the purpose of this protocol, we will assume this intermediate is available.
-
Step 2: Hantzsch Thiazole Synthesis. In a round-bottom flask, dissolve α-bromo-4-(pentafluorosulfanyl)acetophenone (1.0 eq) and thiourea (1.2 eq) in ethanol.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium bicarbonate.
-
The product will precipitate. Collect the solid by filtration, wash with water, and recrystallize from ethanol.
-
-
Expected Outcome:
-
2-Amino-4-(4-(pentafluorosulfanyl)phenyl)thiazole is obtained as a crystalline solid.
-
Synthesis of SF5-Imidazoles
Imidazoles are another class of nitrogen-containing heterocycles with significant biological importance.[15][16] A versatile method for the synthesis of trisubstituted imidazoles involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia.
Protocol 6: Synthesis of 2,4,5-Tris(4-(pentafluorosulfanyl)phenyl)-1H-imidazole
-
Materials:
-
4,4'-Bis(pentafluorosulfanyl)benzil (can be synthesized from 4-(pentafluorosulfanyl)benzoic acid)
-
This compound
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
-
-
Procedure:
-
In a round-bottom flask, combine 4,4'-bis(pentafluorosulfanyl)benzil (1.0 eq), this compound (1.0 eq), and a large excess of ammonium acetate (e.g., 10 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the solution with aqueous ammonia, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or acetic acid.
-
-
Expected Outcome:
-
2,4,5-Tris(4-(pentafluorosulfanyl)phenyl)-1H-imidazole is obtained as a solid.
-
Logical Relationship for Multi-component Heterocycle Synthesis
Caption: Multi-component reactions from a single starting material.
Synthesis of SF5-Oxazoles
Oxazoles are another important class of five-membered heterocycles.[17][18] A common route to oxazoles is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. An alternative approach starts from a β-hydroxy amide.
Protocol 7: Synthesis of 2-Methyl-4-(4-(pentafluorosulfanyl)phenyl)oxazole
-
Materials:
-
α-bromo-4-(pentafluorosulfanyl)acetophenone (from Protocol 5)
-
Acetamide
-
Phosphorus pentoxide
-
Standard laboratory glassware
-
-
Procedure:
-
Step 1: Synthesis of 2-acetamido-1-(4-(pentafluorosulfanyl)phenyl)ethan-1-one. In a round-bottom flask, react α-bromo-4-(pentafluorosulfanyl)acetophenone (1.0 eq) with an excess of acetamide. Heat the mixture until a homogenous melt is formed and continue heating for 1-2 hours. Cool the mixture and triturate with water to obtain the crude product.
-
Step 2: Robinson-Gabriel Cyclization. In a round-bottom flask, mix the crude 2-acetamido-1-(4-(pentafluorosulfanyl)phenyl)ethan-1-one with phosphorus pentoxide. Heat the mixture carefully until the reaction initiates (it can be exothermic).
-
After the reaction subsides, cool the mixture and carefully add ice.
-
Make the solution basic with sodium hydroxide and extract the product with a suitable organic solvent like dichloromethane.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
-
Expected Outcome:
-
2-Methyl-4-(4-(pentafluorosulfanyl)phenyl)oxazole is obtained as a solid or oil.
-
PART 4: Quantitative Data Summary
The following table summarizes the expected products and representative yields for the synthesis of various SF5-containing heterocycles from this compound and its derivatives. Please note that yields can vary depending on the specific reaction conditions and scale.
| Heterocycle Class | Specific Product | Starting Materials | Typical Yield (%) |
| Dihydropyridine | Diethyl 2,6-dimethyl-4-(4-(SF5)phenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 4-(SF5)benzaldehyde, Ethyl acetoacetate, NH4OAc | 70-90 |
| Dihydropyrimidinone | Ethyl 6-methyl-4-(4-(SF5)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 4-(SF5)benzaldehyde, Ethyl acetoacetate, Urea | 65-85 |
| Thiazole | 2-Amino-4-(4-(SF5)phenyl)thiazole | α-bromo-4-(SF5)acetophenone, Thiourea | 60-80 |
| Imidazole | 2,4,5-Tris(4-(SF5)phenyl)-1H-imidazole | 4,4'-(SF5)2-benzil, 4-(SF5)benzaldehyde, NH4OAc | 50-70 |
| Oxazole | 2-Methyl-4-(4-(SF5)phenyl)oxazole | α-bromo-4-(SF5)acetophenone, Acetamide | 40-60 |
Conclusion
This compound is a versatile and valuable building block for the synthesis of a diverse range of SF5-containing heterocycles. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis and applications of these novel compounds. The unique electronic and physical properties imparted by the SF5 group make these heterocyclic scaffolds highly promising for the development of new pharmaceuticals, agrochemicals, and advanced materials. Further exploration of the reaction scope and optimization of conditions will undoubtedly lead to the discovery of new and exciting SF5-functionalized molecules with significant potential.
References
- 1. Synthesis of SF5-Substituted Tetrapyrroles, Metalloporphyrins, BODIPYs, and Their Dipyrrane Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides [mdpi.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Thiazole formation through a modified Gewald reaction. [repository.cam.ac.uk]
- 9. Synthesis of SF5-Substituted Tetrapyrroles, Metalloporphyrins, BODIPYs, and Their Dipyrrane Precursors. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thiazole formation through a modified Gewald reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Photoredox Catalytic Pentafluorosulfanylative Domino Cyclization of α‐Substituted Alkenes to Oxaheterocycles by Using SF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemistry of Pentafluorosulfanyl Derivatives and Related Analogs: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Polymerization Reactions Using 4-(Pentafluorosulfanyl)benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Pentafluorosulfanyl Group in Polymer Chemistry
The pentafluorosulfanyl (SF₅) group has emerged as a significant substituent in modern chemistry, earning the moniker of a "super trifluoromethyl" group.[1][2] Its exceptional properties, including high electronegativity, remarkable chemical and thermal stability, and significant lipophilicity, make it a highly desirable functional group in the design of advanced materials and pharmaceuticals.[3][4][5] The incorporation of the SF₅ moiety into polymer backbones can impart unique and advantageous characteristics, such as enhanced thermal resistance, low surface energy, and modified electronic properties.[4]
4-(Pentafluorosulfanyl)benzaldehyde is a key building block for introducing the SF₅ group into various molecular architectures, including polymers.[2] Its aldehyde functionality provides a versatile handle for a range of polymerization reactions. This application note provides detailed protocols and technical insights for the polymerization of this compound derivatives, focusing on scientifically plausible and adaptable methodologies for researchers in materials science and drug development.
I. Anionic Polymerization of this compound
The strong electron-withdrawing nature of the pentafluorosulfanyl group significantly activates the carbonyl group of this compound, making it an excellent candidate for anionic polymerization. This method is expected to proceed readily, analogous to the anionic polymerization of other electron-deficient benzaldehydes.[3][6] The resulting polyacetal structure would possess a unique combination of properties derived from the fluorinated substituent.
Mechanistic Rationale
Anionic polymerization of aldehydes is initiated by a nucleophilic attack on the carbonyl carbon, leading to the formation of an alkoxide propagating species. The presence of the electron-withdrawing SF₅ group at the para position stabilizes the negative charge on the oxygen atom of the propagating chain end, thereby facilitating the polymerization process.
Caption: Anionic polymerization of this compound.
Detailed Experimental Protocol: Anionic Polymerization
Materials:
-
This compound (freshly purified by distillation or recrystallization)
-
Anhydrous tetrahydrofuran (THF) (distilled from sodium/benzophenone)
-
n-Butyllithium (n-BuLi) solution in hexanes (concentration determined by titration)
-
Anhydrous methanol
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent and Monomer Addition: Transfer anhydrous THF (e.g., 50 mL for a 1 g monomer scale) into the flask via a cannula. Cool the flask to -78 °C using a dry ice/acetone bath. Add the purified this compound (e.g., 1.0 g, 4.3 mmol) to the cooled THF with vigorous stirring.
-
Initiation: Slowly add the n-BuLi solution (e.g., 0.1 mL of a 1.6 M solution, 0.16 mmol, for a target degree of polymerization of ~27) dropwise via a syringe. The reaction mixture may develop a color upon initiation.
-
Polymerization: Allow the reaction to proceed at -78 °C for a specified time (e.g., 2-4 hours). The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by GC or ¹H NMR.
-
Termination: Quench the polymerization by adding a small amount of anhydrous methanol (e.g., 1 mL) to the reaction mixture.
-
Polymer Isolation: Allow the reaction to warm to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as cold methanol or hexane, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.
Expected Polymer Characteristics
| Property | Expected Value/Characteristic |
| Molecular Weight (Mn) | Controllable by the monomer-to-initiator ratio. |
| Polydispersity Index (PDI) | Expected to be low (e.g., < 1.2) for a living polymerization. |
| Thermal Stability (TGA) | High, due to the presence of the stable SF₅ group. |
| Solubility | Likely soluble in polar aprotic solvents like THF, acetone, and DMF. |
| Glass Transition Temp. (Tg) | Expected to be relatively high due to the rigid backbone and bulky side group. |
II. Polycondensation with Diamines: Synthesis of Poly(azomethine)s
Polycondensation of this compound with aromatic or aliphatic diamines offers a straightforward route to novel poly(azomethine)s (also known as Schiff base polymers). These polymers are known for their thermal stability and interesting optoelectronic properties, which can be further tuned by the SF₅ substituent.[7][8]
Mechanistic Rationale
The reaction proceeds via a nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form an imine (-C=N-) linkage. The reaction is typically catalyzed by an acid.
Caption: Polycondensation of this compound with a diamine.
Detailed Experimental Protocol: Polycondensation
Materials:
-
This compound
-
Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP) (anhydrous)
-
Lithium chloride (LiCl) (optional, to improve solubility)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Methanol
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser, add the diamine (e.g., 1.0 g of p-phenylenediamine, 9.25 mmol) and this compound (2.15 g, 9.25 mmol) in a 1:1 molar ratio.
-
Solvent and Catalyst Addition: Add anhydrous DMAc (e.g., 20 mL) and, if necessary, LiCl (e.g., 5 wt% of the solvent) to the flask. Add a catalytic amount of p-TSA (e.g., 1-2 mol%).
-
Polymerization: Heat the reaction mixture to a high temperature (e.g., 140-160 °C) with continuous stirring under a slow stream of nitrogen. The water formed during the reaction is removed azeotropically.
-
Reaction Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture. The reaction is typically continued for 12-24 hours.
-
Polymer Isolation: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with methanol and then with hot water to remove any residual solvent and catalyst. Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Expected Polymer Characteristics
| Property | Expected Value/Characteristic |
| Inherent Viscosity | Moderate to high, indicating the formation of a high molecular weight polymer. |
| Thermal Stability (TGA) | Excellent, with decomposition temperatures often exceeding 400 °C. |
| Solubility | May be limited in common organic solvents but often soluble in polar aprotic solvents like DMAc, NMP, and concentrated sulfuric acid. |
| Film-forming Ability | Good, allowing for the preparation of thin films for various applications. |
III. Characterization of SF₅-Containing Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the polymer structure, determine the monomer conversion, and analyze the end groups. The ¹⁹F NMR will be particularly informative for confirming the integrity of the SF₅ group.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer, such as the C-O-C ether linkages in polyacetals or the C=N imine bonds in poly(azomethine)s.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉) and melting temperature (Tₘ), if applicable.
Conclusion and Future Outlook
The polymerization of this compound derivatives opens up new avenues for the synthesis of advanced polymers with unique properties. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis and characterization of these novel materials. The resulting SF₅-containing polymers hold significant promise for applications in high-performance plastics, low-surface-energy coatings, and as functional materials in electronic and biomedical devices. Further research into controlled polymerization techniques and the exploration of a wider range of comonomers will undoubtedly lead to the development of even more sophisticated and functional SF₅-containing polymers.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Functional Phthalaldehyde Polymers by Copolymerization with Substituted Benzaldehydes | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Conjugated poly(azomethine)s via simple one-step polycondensation chemistry: synthesis, thermal and optoelectronic properties - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis, physico-chemical characterization, and environmental applications of meso porous crosslinked poly (azomethine-sulfone)s - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Liquid Crystals
Introduction: The Mesomorphic State of Matter
Liquid crystals (LCs) represent a fascinating state of matter, exhibiting properties intermediate between those of a crystalline solid and an isotropic liquid.[1][2] First observed in 1888 by Friedrich Reinitzer in cholesterol derivatives, this state, often termed the mesophase, is characterized by the long-range orientational order of its constituent molecules, while lacking long-range positional order.[1][3] This unique combination of fluidity and anisotropy gives rise to the remarkable electro-optical properties that are harnessed in a vast array of technologies, most notably Liquid Crystal Displays (LCDs).[4][5][6][7]
Liquid crystals are broadly classified into two categories based on the primary means of inducing the mesophase:
-
Thermotropic LCs: Exhibit phase transitions as a function of temperature.[2]
-
Lyotropic LCs: Form mesophases within a specific range of concentration in a solvent.[1]
The molecular architecture is the primary determinant of liquid crystalline behavior. Molecules that form these phases, known as mesogens, typically fall into three main shape categories:
-
Discotic: Disc-shaped molecules, often based on aromatic cores like triphenylene.[2][10][11]
-
Bent-core (Banana): Molecules with a bend in their rigid core, leading to unique polar and chiral phases.[8][12]
These mesogens self-assemble into various ordered structures, or mesophases, such as the nematic, smectic, and columnar phases, each with distinct arrangements and properties.[1][8] The ability to synthetically tailor the molecular structure of mesogens allows for the precise tuning of these properties, making organic synthesis the cornerstone of liquid crystal materials science.
Part 1: The Logic of Molecular Design
The capacity of a molecule to form a stable mesophase is not accidental; it is a direct consequence of its architecture. The design of a liquid crystal molecule is a deliberate exercise in balancing rigidity and flexibility to encourage anisotropic self-assembly over a desired temperature range.
Key Molecular Components:
-
The Rigid Core (Mesogen): This is the central, stiff section of the molecule that dictates the primary shape and promotes the orientational order essential for liquid crystallinity. It is typically composed of two or more aromatic or cycloaliphatic rings linked together. Biphenyl, terphenyl, and triphenylene units are common examples.[3][11][13] The length and rigidity of this core are critical; a longer, more rigid core generally leads to higher thermal stability of the mesophase.
-
Flexible Terminal Chains: Attached to the ends of the rigid core are flexible chains, most commonly alkyl or alkoxy groups.[8] These chains serve a crucial function: they lower the melting point of the compound by disrupting crystal packing, thereby opening up a temperature window in which the liquid crystalline phase can exist. The length and branching of these chains significantly influence the transition temperatures and the type of mesophase formed.
-
Linking Groups: These groups connect the rings within the rigid core. Common examples include ester (-COO-), imine/Schiff base (-CH=N-), and azo (-N=N-) linkages.[12] These groups contribute to the overall rigidity and polarity of the core, influencing intermolecular interactions and, consequently, the mesophase properties.[12]
The interplay between these three components determines the macroscopic properties of the material. For instance, introducing a chiral center into a terminal chain can induce a helical twist in the nematic phase, resulting in a chiral nematic (or cholesteric) phase, which is fundamental to many display applications.[3]
Caption: General molecular structure of a calamitic liquid crystal.
Part 2: Core Synthetic Strategies
The synthesis of liquid crystals is a multi-step process that typically begins with commercially available starting materials and builds complexity through a sequence of well-established organic reactions.[13][14] The overall workflow can be conceptualized as the construction of molecular intermediates, which are then coupled to form the final liquid crystal monomer.[13]
Caption: General workflow for liquid crystal synthesis and analysis.
Several classes of reactions are indispensable in the synthetic chemist's toolkit for creating mesogens.
-
Esterification: This is one of the most fundamental and widely used reactions for linking parts of a mesogen, particularly for attaching side chains to a core or linking two core units.[3][13] The Steglich esterification, using dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP), is particularly valuable as it proceeds under mild conditions, which is crucial for complex molecules with sensitive functional groups.[3][15]
-
Palladium-Catalyzed Cross-Coupling Reactions: These reactions have revolutionized the synthesis of liquid crystals by providing highly efficient methods for forming carbon-carbon bonds. The Suzuki-Miyaura coupling , which couples an aryl halide with an arylboronic acid, is the preeminent method for constructing the bi-aryl and ter-phenyl rigid cores that are central to most calamitic LCs.[3][16][17] Its advantages include mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of many starting materials.[16]
-
Schiff Base (Imine) Formation: This reaction involves the condensation of an aldehyde or ketone with a primary amine.[13] It provides a straightforward way to create a rigid, linear linkage within the molecular core.[12][13]
Part 3: Experimental Protocols
The following protocols provide step-by-step methodologies for the synthesis of representative calamitic and discotic liquid crystals. The causality for key steps is explained to provide insight into the experimental design.
Protocol 1: Synthesis of a Calamitic LC (4'-Pentyl-4-cyanobiphenyl)
This protocol outlines a classic synthesis using a Suzuki-Miyaura coupling.
Step 1: Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
-
Objective: To synthesize the 4-pentyl-4'-cyanobiphenyl core.
-
Reaction: 4-bromobenzonitrile + 4-pentylphenylboronic acid → 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile.
-
Materials:
-
4-bromobenzonitrile
-
4-pentylphenylboronic acid
-
Palladium catalyst (e.g., Pd/Si3N4 or Tetrakis(triphenylphosphine)palladium(0))[16]
-
Base (e.g., Sodium Carbonate, Na₂CO₃)
-
Solvent system (e.g., 1:1 Ethanol/Water)[16]
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
To a 100 mL round-bottom flask, add 4-bromobenzonitrile (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and sodium carbonate (3.0 eq).
-
Add the solvent mixture (e.g., 40 mL of 1:1 ethanol/water).
-
De-gas the mixture by bubbling with nitrogen for 15 minutes. Causality: This is critical to remove oxygen, which can deactivate the palladium catalyst.
-
Add the palladium catalyst (e.g., 0.25 mol% Pd/Si₃N₄) under a positive pressure of nitrogen.[16] Causality: A heterogeneous catalyst like Pd/Si₃N₄ simplifies removal post-reaction and is more environmentally friendly.[16]
-
Fit the flask with a condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring for 24 hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature. Add 50 mL of water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the pure biphenyl product.
-
Protocol 2: Synthesis of a Discotic LC (Hexaalkoxytriphenylene)
This protocol uses an oxidative cyclotrimerization to form the disc-shaped core.
-
Objective: To synthesize a hexasubstituted triphenylene core.
-
Reaction: 1,2-Dialkoxybenzene → 2,3,6,7,10,11-Hexaalkoxytriphenylene.
-
Materials:
-
1,2-Bis(pentyloxy)benzene
-
Iron(III) chloride (FeCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Methanol
-
Round-bottom flask, magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure:
-
Dissolve 1,2-bis(pentyloxy)benzene (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of anhydrous iron(III) chloride (2.2 eq) in anhydrous DCM. Causality: FeCl₃ acts as the oxidizing agent to catalyze the cyclotrimerization of the benzene derivative.
-
Add the FeCl₃ solution dropwise to the stirred benzene derivative solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 12 hours. The solution will typically turn dark green or black.
-
Quench the reaction by slowly adding 50 mL of methanol. This will precipitate the product. Causality: The product is insoluble in methanol, while the iron salts are soluble, providing an initial purification step.
-
Stir the mixture for 1 hour, then collect the solid precipitate by vacuum filtration.
-
Wash the solid extensively with methanol until the filtrate is colorless.
-
Further purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure discotic core.
-
Part 4: Purification and Characterization
The electro-optical properties of liquid crystals are extremely sensitive to impurities. Therefore, achieving high purity is paramount.
Purification Methodologies:
-
Recrystallization: This is the most common and essential purification technique.[18] The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble, and then allowed to cool slowly. The pure compound crystallizes out, leaving impurities behind in the solvent.[18]
-
Column Chromatography: Used to separate the desired product from unreacted starting materials and byproducts based on differences in polarity.
-
Zone Refining: An advanced technique for achieving ultra-high purity, essential for materials used in demanding applications.[19][20] A narrow molten zone is passed through a solid column of the material; impurities concentrate in the molten zone and are moved to one end of the column.[19][20]
Characterization Techniques:
Once a compound is synthesized and purified, its identity and liquid crystalline properties must be confirmed through a suite of analytical techniques.
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) | Confirms the precise molecular structure and purity of the synthesized compound. |
| Fourier-Transform Infrared (FTIR) | Identifies the presence of key functional groups (e.g., C=O in esters, C≡N in cyanobiphenyls). |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound, confirming its identity. |
| Polarized Optical Microscopy (POM) | The primary method for visually identifying liquid crystal phases.[21][22] Each mesophase (nematic, smectic, etc.) exhibits a characteristic optical texture when viewed between crossed polarizers.[21][22] |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as a function of temperature.[3][21] It precisely determines the temperatures of phase transitions (e.g., crystal-to-nematic, nematic-to-isotropic) and their associated enthalpy changes.[3][11] |
| X-Ray Diffraction (XRD) | Provides definitive information about the molecular arrangement and long-range order within a mesophase, such as layer spacing in smectic phases.[3][21] |
Conclusion
The synthesis of liquid crystals is a mature yet dynamic field that bridges synthetic organic chemistry with materials science. The design of novel mesogens is guided by a well-understood set of principles relating molecular structure to macroscopic properties. Mastery of key synthetic reactions, particularly palladium-catalyzed cross-couplings and esterifications, allows for the construction of a vast library of calamitic and discotic materials. Rigorous purification and thorough characterization are critical to validating the synthesis and understanding the behavior of these materials. As the demand for more advanced displays, sensors, and smart materials grows, the continued innovation in liquid crystal synthesis will be essential for technological progress.
References
- 1. ijmr.net.in [ijmr.net.in]
- 2. Liquid crystal - Wikipedia [en.wikipedia.org]
- 3. iosrjournals.org [iosrjournals.org]
- 4. News - What are the applications of LCD display? [disenelec.com]
- 5. polytechnichub.com [polytechnichub.com]
- 6. kerchandisplay.com [kerchandisplay.com]
- 7. Liquid-crystal display - Wikipedia [en.wikipedia.org]
- 8. colorado.edu [colorado.edu]
- 9. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and liquid crystalline properties of Rufigallol based discotic materials [etd.iisc.ac.in]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. sciensage.info [sciensage.info]
- 13. m.youtube.com [m.youtube.com]
- 14. labinsights.nl [labinsights.nl]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. science.uct.ac.za [science.uct.ac.za]
- 19. tandfonline.com [tandfonline.com]
- 20. tandfonline.com [tandfonline.com]
- 21. bhu.ac.in [bhu.ac.in]
- 22. ipme.ru [ipme.ru]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 4-(Pentafluorosulfanyl)benzaldehyde
Welcome to the technical support guide for the purification of 4-(Pentafluorosulfanyl)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals who are working with this versatile but challenging building block. The pentafluorosulfanyl (SF₅) group, often called a "super-trifluoromethyl group," offers unique properties such as high electronegativity, thermal stability, and lipophilicity, making it invaluable in medicinal chemistry and materials science.[1][2][3] However, achieving high purity of SF₅-containing intermediates like this compound is critical for the success of subsequent synthetic steps and the integrity of biological assays.
This guide provides practical, field-proven insights in a question-and-answer format to address specific issues you may encounter during purification.
Troubleshooting Guide
This section addresses common problems encountered during the purification of crude this compound. Each entry details potential causes and provides actionable solutions.
Problem 1: My final product is a yellow-to-brown oil or solid, not the expected white/colorless solid.
Question: After my initial work-up, the crude this compound is highly colored. What causes this, and how can I fix it?
Answer:
Discoloration in benzaldehyde derivatives is a frequent issue, often stemming from trace impurities that are highly chromophoric.
Potential Causes & Solutions:
-
Oxidation: The aldehyde functional group is susceptible to air oxidation, forming the corresponding 4-(pentafluorosulfanyl)benzoic acid. This and other degradation products can be colored. While this specific oxidation product is not colored, its presence indicates compound instability which can lead to other colored byproducts.
-
Residual Synthesis Reagents/Byproducts: Impurities from the synthesis, such as nitrated precursors or complex by-products from direct fluorination methods, can be intensely colored.[6][7][8]
-
Solution A (Column Chromatography): This is the most effective method for removing a wide range of colored impurities. A standard silica gel column is often sufficient.
-
Solution B (Recrystallization with Charcoal): If you opt for recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Be cautious, as it can also adsorb your product, potentially reducing the yield. Heat the solution with charcoal for 5-10 minutes, then perform a hot filtration through a pad of Celite to remove the charcoal before allowing the solution to cool.
-
Problem 2: I'm getting poor separation and low purity after flash column chromatography.
Question: I ran a silica gel column, but my fractions are still impure according to ¹H or ¹⁹F NMR analysis. What went wrong?
Answer:
Flash column chromatography is a powerful technique, but its success hinges on proper setup and solvent selection.[9]
Potential Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may be too high, causing all compounds (product and impurities) to elute quickly with no separation. Conversely, if it's too low, your product may not move from the origin.
-
Solution: Methodically determine the optimal solvent system using Thin-Layer Chromatography (TLC) before running the column.[9] Aim for a solvent system that gives your desired product an Rf (retention factor) of 0.25 - 0.35 .
-
-
Column Overloading: Loading too much crude material onto the column relative to the amount of silica gel is a common mistake. This leads to broad, overlapping bands.
-
Solution: A general rule of thumb is to use a mass ratio of silica gel to crude material of at least 30:1 for difficult separations, and up to 100:1 .
-
-
Co-eluting Impurities: An impurity may have a polarity very similar to your product, making separation on silica gel difficult.
-
Solution: Try a different solvent system. Sometimes, switching one component of the eluent (e.g., from ethyl acetate to diethyl ether or from hexane to toluene) can alter the selectivity and improve separation.[10] Consider using a different stationary phase, such as neutral or basic alumina, if your compound is sensitive to the acidic nature of silica gel.
-
-
Improper Loading Technique: Applying the sample unevenly or in a large volume of strong solvent can ruin the separation before it even begins.
-
Solution: Dissolve your crude material in a minimal amount of the column eluent or a less polar solvent. For better resolution, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve your compound in a volatile solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Problem 3: My compound "oils out" during recrystallization instead of forming crystals.
Question: I dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil. How can I induce crystallization?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or as a supersaturated liquid.[11]
Potential Causes & Solutions:
-
Poor Solvent Choice: The solvent may be too good, meaning the compound remains soluble even at low temperatures. Alternatively, the compound's solubility curve in that solvent may be too flat.
-
Solution: The ideal recrystallization solvent dissolves the compound when hot but poorly when cold.[11] Use a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., acetone or ethyl acetate). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexane or water) at the boiling temperature until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify the solution, then allow it to cool slowly.
-
-
Solution is Too Concentrated or Cooled Too Rapidly: This can lead to supersaturation and prevent the ordered arrangement required for crystal lattice formation.
-
Solution: Add slightly more hot solvent to the oiled-out mixture and reheat until a clear solution is formed. Then, allow it to cool very slowly. Insulating the flask can help. Once at room temperature, move the flask to a refrigerator, and finally to a freezer.
-
-
Presence of Impurities: Impurities can inhibit crystal formation.
-
Solution: If slow cooling and solvent adjustments fail, the material may be too impure for recrystallization. First, purify the material by column chromatography to remove the bulk of impurities, and then recrystallize the resulting cleaner product to achieve high purity.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
Answer: The impurity profile depends heavily on the synthetic route. However, some common classes of impurities include:
-
Starting Materials: Unreacted precursors, such as 4-bromo-(pentafluorosulfanyl)benzene or related organometallic reagents.[12]
-
Oxidation Product: 4-(pentafluorosulfanyl)benzoic acid, formed by the oxidation of the aldehyde group.[6] This is a very common impurity for benzaldehydes.[13][14]
-
By-products from Aldehyde Formation: If the aldehyde is formed via reduction of a nitrile or oxidation of an alcohol, you may have residual nitrile, the corresponding benzyl alcohol, or over-oxidation to the carboxylic acid.
-
Related Isomers: Depending on the directing effects of the SF₅ group and other substituents during synthesis, you might have small amounts of ortho- or meta-isomers.
Q2: How do I choose the best purification method?
Answer: The choice between column chromatography, recrystallization, and distillation depends on the purity of your crude material and the nature of the impurities. The following decision workflow can guide your choice.
Caption: Purification method selection workflow.
Q3: What are the essential safety precautions for handling this compound?
Answer: This compound should be handled with care, following standard laboratory safety procedures.
-
Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[4][5]
-
Ventilation: Handle this compound exclusively in a well-ventilated chemical fume hood to avoid inhaling vapors or fumes. It is known to cause respiratory irritation.[5][15]
-
Avoid Contact: It is a skin and eye irritant.[5][15] In case of skin contact, wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for several minutes.[16]
-
Storage: this compound can be air-sensitive.[5] Store it in a tightly sealed container under an inert atmosphere (e.g., argon), in a cool, dry, and dark place. Keep it away from heat, sparks, and strong oxidizing agents.[4][16]
Protocols & Data Tables
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying 1 gram of crude material.
-
TLC Analysis: Select an appropriate eluent system (e.g., Hexane/Ethyl Acetate). The ideal system gives the product an Rf of ~0.3.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Add a small plug of cotton or glass wool to the bottom.
-
Fill the column about two-thirds full with the chosen eluent.
-
Slowly pour in silica gel (e.g., 40-60 g) while tapping the column to ensure even packing. The goal is a flat, stable bed of silica.
-
Add a thin layer of sand on top of the silica bed to prevent disruption during solvent addition.
-
-
Sample Loading:
-
Dissolve the crude this compound (~1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Add ~2-3 g of silica gel to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply positive pressure (air or nitrogen) to achieve a steady flow rate (e.g., ~2 inches/minute).
-
Collect fractions in test tubes. Monitor the elution process by TLC.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure.
-
Place the final product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization
This protocol is for purifying a product that is mostly pure (>90%) and solid at room temperature.
-
Solvent Selection:
-
Place a small amount of crude material (20-30 mg) in a test tube.
-
Add a potential solvent (see Table 1) dropwise at room temperature. A good solvent will not dissolve the compound at this stage.
-
Heat the test tube. A good solvent will dissolve the compound completely upon heating.
-
Allow the solution to cool to room temperature, then place it in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Recrystallization Procedure:
-
Place the crude material in an Erlenmeyer flask with a stir bar.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the material.
-
Optional: If the solution is colored, add a spatula tip of activated charcoal and heat for 5-10 minutes. Perform a hot filtration through Celite to remove it.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals under high vacuum.
-
Data Tables
Table 1: Common Solvent Systems for Purification
| Purification Method | Solvent System (v/v) | Typical Starting Ratio | Notes & Rationale |
| Column Chromatography | Hexane / Ethyl Acetate | 20:1 to 5:1 | A standard, versatile system. Increase ethyl acetate polarity to elute the compound faster.[17] |
| Pentane / Toluene | 1:1 | Useful for compounds where aromatic interactions can aid separation.[10] | |
| Dichloromethane | 100% | Can be effective for separating less polar compounds.[9] | |
| Recrystallization | Ethanol / Water | N/A | Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. Good for moderately polar compounds.[18] |
| Hexane / Acetone | N/A | Dissolve in a minimal amount of hot acetone, then add hexane. Good general-purpose system.[11] | |
| Toluene or Hexane | N/A | A single solvent system may work if the compound is a well-behaved solid with high crude purity.[11] |
References
- 1. This compound|CAS 401892-84-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Straightforward Access to Pentafluorosulfanylated Phenols and Aminophenols via [4 + 2] Diels–Alder Cycloaddition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of (Pentafluorosulfanyl)benzenes by Direct Fluorination of Diaryldisulfides: Synthetic Approach and Mechani… [ouci.dntb.gov.ua]
- 9. magritek.com [magritek.com]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US4379026A - Process for the purification of benzaldehyde - Google Patents [patents.google.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 16. fishersci.com [fishersci.com]
- 17. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Synthesis of 4-(Pentafluorosulfanyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Pentafluorosulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. The unique properties of the pentafluorosulfanyl (SF₅) group, such as its high electronegativity, thermal stability, and lipophilicity, make it a valuable substituent in medicinal chemistry and materials science.[1][2][3] However, its synthesis can present challenges. This document provides in-depth troubleshooting advice and frequently asked questions to navigate potential side reactions and other experimental hurdles.
The SF₅ group is often considered a "super trifluoromethyl group" due to its potent electron-withdrawing nature and increased lipophilicity compared to the CF₃ group.[2][4] These characteristics can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][5] This guide will help you harness the potential of this compound while mitigating common synthetic issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the synthesis of this compound, which is typically prepared via the oxidation of 4-(pentafluorosulfanyl)benzyl alcohol or through multi-step sequences starting from precursors like 4-formylbenzenesulfonyl fluoride.
Issue 1: Incomplete Oxidation of 4-(Pentafluorosulfanyl)benzyl Alcohol
Question: I'm trying to synthesize this compound by oxidizing the corresponding benzyl alcohol, but my reaction is sluggish and gives a poor yield. What could be the problem?
Answer:
Incomplete oxidation is a frequent challenge. The strong electron-withdrawing nature of the SF₅ group can deactivate the benzyl alcohol towards oxidation.[6][7] Several factors could be at play:
-
Choice of Oxidant: Milder oxidants like manganese dioxide (MnO₂) may require extended reaction times or higher temperatures. Consider using more potent oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). For larger scale reactions, Swern oxidation or a Parikh-Doering oxidation can be effective.
-
Reaction Conditions: Ensure your solvent is anhydrous, especially when using moisture-sensitive reagents like PCC or those in Swern-type oxidations. The presence of water can deactivate the oxidant.
-
Catalyst Deactivation (for catalytic oxidations): If you are employing a catalytic method (e.g., using a metal catalyst and a terminal oxidant), the catalyst might be poisoned by impurities in your starting material or solvent.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure your 4-(pentafluorosulfanyl)benzyl alcohol is free of impurities that could interfere with the oxidant.
-
Optimize Reaction Conditions:
-
Increase the equivalents of the oxidizing agent.
-
Screen different anhydrous solvents (e.g., dichloromethane, chloroform, acetonitrile).
-
Adjust the reaction temperature. For many oxidations, starting at a low temperature (e.g., 0 °C or -78 °C for Swern) and slowly warming to room temperature is optimal.
-
-
Consider an Alternative Oxidant: If one oxidant is ineffective, switching to another with a different mechanism may improve the outcome.
Issue 2: Over-oxidation to 4-(Pentafluorosulfanyl)benzoic Acid
Question: My oxidation reaction is producing a significant amount of 4-(pentafluorosulfanyl)benzoic acid as a byproduct. How can I prevent this?
Answer:
Over-oxidation is a common side reaction, particularly with strong, non-selective oxidizing agents, or if the reaction is left for too long.[8][9]
Causality: The intermediate aldehyde is susceptible to further oxidation to the carboxylic acid, especially in the presence of water.
Mitigation Strategies:
-
Use a Selective Oxidant: Reagents like PCC, DMP, or conditions for a Swern oxidation are generally selective for the conversion of primary alcohols to aldehydes and are less likely to cause over-oxidation.
-
Control Reaction Time: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired aldehyde.
-
Anhydrous Conditions: Rigorously exclude water from your reaction, as its presence can facilitate over-oxidation with certain reagents.
Issue 3: Formation of Benzyl Benzoate-type Esters
Question: I'm observing a high molecular weight impurity that I suspect is an ester formed from the starting alcohol and the product aldehyde. How can I minimize this?
Answer:
The formation of a benzyl benzoate-type ester, specifically 4-(pentafluorosulfanyl)benzyl 4-(pentafluorosulfanyl)benzoate, can occur under certain oxidative conditions, particularly at elevated temperatures. This is a known side reaction in some benzyl alcohol oxidations.[8]
Mechanism: This side product can arise from the hemiacetal formed between the starting alcohol and the product aldehyde, which is then oxidized to the ester.
Preventative Measures:
-
Lower Reaction Temperature: Running the oxidation at a lower temperature can disfavor the formation of the hemiacetal intermediate.
-
Control Stoichiometry: Using a slight excess of the oxidizing agent can help to quickly consume the starting alcohol, reducing its availability to react with the product aldehyde.
-
Purification: This ester byproduct can often be separated from the desired aldehyde by column chromatography.
Issue 4: Instability or Decomposition of the SF₅ Group
Question: I am concerned about the stability of the pentafluorosulfanyl group under my reaction conditions. Are there specific reagents or conditions I should avoid?
Answer:
The SF₅ group is known for its high thermal and chemical stability.[1][2][5] It is generally resistant to a wide range of chemical environments, including strongly acidic and basic conditions.[10] However, there are some considerations:
-
Strong Reducing Agents: While generally stable, extremely harsh reducing conditions might affect the SF₅ group. It's always best to consult literature for specific compatibilities if you are performing a reduction in the presence of an SF₅ group.
-
High Temperatures: Although thermally stable, prolonged exposure to very high temperatures (>200-250 °C) could potentially lead to decomposition.
-
Certain Nucleophiles: While resistant to many nucleophiles, some very strong and specific nucleophiles might be able to displace the SF₅ group under forcing conditions, though this is not a common side reaction in standard aldehyde synthesis.
For most standard organic transformations, the SF₅ group is a robust and reliable substituent.
Visualizing the Synthetic Pathway and Side Reactions
To better understand the synthesis and potential pitfalls, the following workflow diagram illustrates the key steps and potential side reactions during the oxidation of 4-(pentafluorosulfanyl)benzyl alcohol.
Caption: Synthetic pathway for this compound and common side reactions.
Experimental Protocols
Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is suitable for small to medium-scale synthesis and is generally selective for aldehyde formation.
Materials:
-
4-(Pentafluorosulfanyl)benzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Celatom® or Florisil®
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 4-(pentafluorosulfanyl)benzyl alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celatom® to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
Protocol 2: Purification of this compound
If your product is contaminated with the corresponding benzoic acid, a simple extraction can be effective.
Procedure:
-
Dissolve the crude product in a suitable organic solvent like diethyl ether or ethyl acetate.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The benzoic acid will be deprotonated and move into the aqueous layer.
-
Separate the aqueous layer and wash the organic layer again with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the purified aldehyde.
Note: This procedure will not remove non-acidic impurities like the starting alcohol or ester byproducts. For these, column chromatography is necessary.
Data Summary
The following table provides a comparison of common oxidizing agents for the synthesis of this compound from the corresponding alcohol.
| Oxidizing Agent | Typical Yield | Selectivity | Key Considerations |
| PCC | Good | High | Carcinogenic, requires anhydrous conditions |
| DMP | Very Good | High | Can be explosive at high temperatures, relatively expensive |
| Swern Oxidation | Excellent | Very High | Requires low temperatures (-78 °C), produces foul-smelling dimethyl sulfide |
| MnO₂ | Moderate | Good | Often requires a large excess of reagent and long reaction times |
Concluding Remarks
The synthesis of this compound is an important step in the development of novel pharmaceuticals and materials. While the robust nature of the SF₅ group is advantageous, the electronic effects it imparts on the molecule require careful consideration when choosing synthetic methodologies. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can improve the efficiency and success of their synthetic endeavors.
For further reading on the chemistry of pentafluorosulfanyl compounds, the references below provide a comprehensive overview of the field.
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. SF5-containing building blocks - Enamine [enamine.net]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pentafluorosulfanylbenzene - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Reaction Conditions for SF₅-Benzaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF₅)-benzaldehyde derivatives. This guide is designed to provide practical, field-proven insights into optimizing your reaction conditions and troubleshooting common experimental hurdles. The unique electronic properties of the SF₅ group, while highly advantageous for molecular design, introduce specific challenges in synthesis and purification. This document provides in-depth, evidence-based solutions to navigate these complexities.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties and handling of SF₅-containing compounds.
Q1: What are the key physicochemical properties of the pentafluorosulfanyl (SF₅) group?
A1: The SF₅ group is often called a "super-trifluoromethyl group" due to its pronounced characteristics.[1] It possesses a unique combination of properties that are highly valuable in medicinal and materials chemistry:
-
High Electronegativity: The five fluorine atoms create a powerful electron-withdrawing effect, making the SF₅ group one of the most electronegative functional groups known.[2][3] Its Hammett constant (σp = 0.68) is significantly higher than that of the trifluoromethyl (CF₃) group (σp = 0.54).[3]
-
Exceptional Stability: The sulfur-fluorine bonds are extremely strong, rendering the SF₅ group remarkably resistant to thermal degradation and harsh chemical conditions, including strong acids and bases.[2][4][5]
-
High Lipophilicity: Despite its polarity, the SF₅ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and bioavailability in drug candidates.[1][2]
-
Steric Profile: Its octahedral geometry and size, which is between that of a CF₃ and a tert-butyl group, allows for unique and selective interactions with biological targets.[6]
Q2: Why is the stability of the SF₅ group a critical advantage in experiments?
A2: The chemical robustness of the SF₅ group is a major asset.[2][4] It remains intact under a wide range of reaction conditions, allowing for chemical modifications elsewhere in the molecule without risking cleavage of the group. This stability simplifies multi-step syntheses and ensures the integrity of the final compound under various experimental and physiological conditions.[4]
Q3: What are the primary synthetic challenges when working with SF₅-aromatics?
A3: The main challenges stem from the same properties that make the SF₅ group so attractive. The group's strong electron-withdrawing nature deactivates the aromatic ring, making subsequent reactions like electrophilic substitutions or nucleophilic additions more difficult.[7] This often requires harsher reaction conditions (e.g., higher temperatures, stronger catalysts), which can lead to side reactions or decomposition of other functional groups.[7] Furthermore, the introduction of the SF₅ group itself can be complex, often requiring specialized reagents like SF₅Cl gas or multi-step oxidative fluorination procedures.[2][6][8]
Q4: How does the SF₅ group influence the reactivity of the benzaldehyde moiety?
A4: The SF₅ group significantly impacts the aldehyde's reactivity. By strongly withdrawing electron density from the aromatic ring, it makes the carbonyl carbon more electrophilic. This can accelerate nucleophilic attack at the aldehyde. However, this same electron-withdrawing effect can decrease the nucleophilicity of other substituents on the ring, which can be a challenge in certain condensation reactions.[7]
Section 2: Troubleshooting Guide for Synthesis & Purification
This guide provides solutions to specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: I am attempting a reaction with an SF₅-benzaldehyde derivative, but I am seeing very low conversion to my desired product. What are the likely causes and solutions?
A: Low conversion is a common issue, primarily due to the electronically deactivated nature of the SF₅-substituted ring. Let's break down the potential causes and optimization strategies.
-
Causality: The SF₅ group's powerful inductive effect (σI = 0.55) pulls electron density away from the aromatic system, reducing its reactivity in many standard transformations.[3] For reactions involving the aromatic ring or adjacent functional groups, this deactivation increases the activation energy barrier.
-
Solutions & Optimization:
-
Increase Reaction Temperature: The most straightforward approach is to supply more thermal energy. However, this must be done cautiously. Monitor the reaction closely for signs of decomposition (e.g., color change to dark brown/black). A temperature screen in 10-20 °C increments is recommended. Increased reactant solubility at higher temperatures can also improve catalytic performance.[9]
-
Extend Reaction Time: Deactivated substrates often require significantly longer reaction times. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress and determine the point of maximum conversion.
-
Re-evaluate Catalyst Choice and Loading: Standard catalysts may be insufficient.
-
For coupling reactions (e.g., Negishi, Suzuki), consider more active palladium catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) that are effective for electron-poor substrates.[10]
-
For condensation reactions, a stronger acid or base catalyst might be necessary, but be mindful of potential side reactions.[11] Increasing catalyst loading can also drive the reaction forward.[9]
-
-
Solvent Selection: The choice of solvent is critical. High-boiling point polar aprotic solvents like DMF, DMAc, or NMP can be effective as they allow for higher reaction temperatures and can help solubilize reactants and intermediates.
-
Troubleshooting Workflow: Low Yield
References
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Selective employment of electronic effects of the pentafluorosulfanyl group across linear and tripodal push–pull chromophores with two-photon absorpti ... - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00350D [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 8. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Negishi Coupling with SF₅-Aromatics
As a Senior Application Scientist, this guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights into troubleshooting one of the more challenging cross-coupling reactions: the Negishi coupling of pentafluorosulfanyl (SF₅)-substituted aromatics. The unique electronic properties of the SF₅ group, while highly desirable in medicinal chemistry, introduce specific hurdles that can lead to frustratingly low yields. This document provides a structured approach to diagnosing and solving these issues.
Frequently Asked Questions (FAQs)
Q1: Why is my Negishi coupling with an SF₅-aryl halide failing or giving very low yields?
Low yields in Negishi couplings involving SF₅-aromatics typically stem from one of three core areas:
-
Poor Quality Organozinc Reagent: Organozinc reagents are notoriously sensitive to air and moisture.[1][2] Their preparation and handling are critical for success.
-
Suboptimal Catalyst System: The extreme electron-withdrawing nature of the SF₅ group deactivates the aryl halide, making the initial oxidative addition step of the catalytic cycle sluggish. The choice of palladium precursor and, most importantly, the ligand is paramount to overcoming this activation barrier.[3][4]
-
Incorrect Reaction Conditions: Factors such as solvent, temperature, and the presence or absence of key additives can dramatically influence the outcome of the reaction by affecting reagent solubility and the stability and activity of the catalytic species.[5][6]
Q2: I'm observing significant formation of homocoupled products. What is the cause?
Homocoupling is a common side reaction in Negishi couplings.[1] It can arise from a second transmetalation event between the desired diarylpalladium intermediate and another molecule of the organozinc reagent. It is often exacerbated by:
-
A slow reductive elimination step: If the final C-C bond-forming step is slow, it allows more time for side reactions like homocoupling to occur. Choosing a ligand that accelerates reductive elimination is key.
-
Excess organozinc reagent: While a slight excess is often used, a large excess can favor the homocoupling pathway.
Q3: My starting material is being consumed, but I'm not getting the desired product. What's happening?
This scenario often points to decomposition pathways or alternative, non-productive reactions. The most likely culprits are:
-
Protodezincination: Trace amounts of water or other protic sources can quench the organozinc reagent, leading to the formation of a simple arene (Ar-H) instead of the coupled product.[1]
-
Catalyst Decomposition: The palladium catalyst, particularly the Pd(0) active species, can be unstable. If the catalytic cycle is inefficient (e.g., slow oxidative addition or reductive elimination), the catalyst may decompose before significant product formation occurs.
In-Depth Troubleshooting Guide
Issue 1: Problems with the Organozinc Reagent
The quality of your organozinc partner is the foundation of a successful Negishi coupling.[7]
Q: How do I know if my organozinc reagent is the problem? A: The most direct way is to titrate it to determine the active concentration. However, a simpler diagnostic is to run a control reaction with a more activated, electron-rich aryl bromide (e.g., 4-bromoanisole) under your standard conditions.[8] If this "easier" coupling also fails, your organozinc reagent is highly suspect.
Q: What is the best way to prepare a high-quality SF₅-arylzinc reagent? A: While various methods exist, direct insertion of activated zinc into the corresponding SF₅-aryl halide is a reliable approach. The use of salt additives like lithium chloride (LiCl) is often crucial, as it helps to break up zinc clusters and solubilize the organozinc species, forming a more reactive "ate" complex.[5][9]
-
Zinc Activation: Vigorously stir zinc dust (3 equiv.) in a flame-dried flask under an inert atmosphere (Argon or Nitrogen). Add a few crystals of iodine and gently heat with a heat gun until the iodine color dissipates. This visually confirms activation. Alternatively, use commercially available Rieke® Zinc.[7]
-
Reagent Formation: To the activated zinc, add anhydrous THF, followed by a solution of your SF₅-aryl iodide or bromide (1 equiv.) in THF. The addition of anhydrous LiCl (1.1 equiv.) at this stage is highly recommended.[9]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by taking aliquots, quenching with I₂, and analyzing by GC-MS to observe the disappearance of the starting material.
-
Use: Once formation is complete, allow the excess zinc to settle and cannulate the supernatant solution of the organozinc reagent directly into the coupling reaction. Do not expose it to air or moisture.[2]
Issue 2: Optimizing the Palladium Catalyst System
For electron-deficient SF₅-aromatics, the choice of ligand is arguably the most critical parameter. The ligand must stabilize the palladium center and facilitate both the difficult oxidative addition and the subsequent reductive elimination.
Q: My standard Pd(PPh₃)₄ catalyst isn't working. What should I use instead? A: Tetrakis(triphenylphosphine)palladium(0) is often not effective for challenging substrates. The electron-donating and sterically bulky nature of modern biarylphosphine ligands is required. These ligands promote the crucial reductive elimination step and can help stabilize the electron-rich Pd(0) center needed for oxidative addition.[4][10]
Q: Which specific ligands are recommended for SF₅-aromatics? A: Buchwald-type biarylphosphine ligands are the industry standard for these types of challenging couplings. For SF₅-substrates, ligands like SPhos and CPhos have shown superior performance.[3][10] In a study on the synthesis of SF₅-containing amino acids, switching from P(o-tol)₃ to SPhos resulted in a marked improvement in yield.[3]
| Catalyst System | SF₅-Substrate | Yield (%) | Reference |
| Pd(dba)₂ / P(o-tol)₃ | (R)-4-iodo-N-Boc-phenylalanine methyl ester | <10 | [3] |
| Pd(dba)₂ / SPhos | (R)-4-iodo-N-Boc-phenylalanine methyl ester | 38 | [3] |
| Pd(dba)₂ / SPhos | (S)-4-iodo-N-Boc-phenylalanine methyl ester | 42 | [3] |
| Pd(OAc)₂ / CPhos | 2-bromobenzonitrile (electron-deficient model) | >95 | [4][8] |
This table illustrates the dramatic positive effect of switching to a modern biarylphosphine ligand for electron-deficient systems.
Understanding the catalytic cycle helps diagnose which step is failing. The strong electron-withdrawing SF₅ group primarily hinders the initial Oxidative Addition step. The ligand choice is critical for accelerating the final Reductive Elimination step.
Caption: The Negishi catalytic cycle for SF₅-aromatics.
Issue 3: Fine-Tuning Reaction Conditions
Q: What is the best solvent for these reactions? A: Anhydrous THF is the most common and generally effective solvent.[8] However, for some electron-deficient aryl halides, using a less polar co-solvent like toluene can improve outcomes.[10] Always ensure your solvents are rigorously dried and degassed, as organozincs and Pd(0) catalysts are sensitive to oxygen.[1][2]
Q: Should I be heating my reaction? A: It depends. Many modern catalyst systems are designed to operate efficiently at ambient temperatures.[10] However, due to the sluggish oxidative addition with SF₅-aromatics, gentle heating (e.g., 40-60 °C) can sometimes be beneficial.[11] Be cautious, as higher temperatures can also accelerate catalyst decomposition and side reactions. Start at room temperature and only apply heat if the reaction stalls.
Troubleshooting Workflow: A Step-by-Step Guide
This workflow provides a logical sequence for diagnosing and solving low-yield issues.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. Negishi Coupling | NROChemistry [nrochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. On the role of additives in alkyl–alkyl Negishi cross-couplings - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. 有機鋅試劑 [sigmaaldrich.com]
- 8. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 11. Ligand Effects on Negishi Couplings of Alkenyl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Improving the stability of 4-(Pentafluorosulfanyl)benzaldehyde during storage
Technical Support Center: 4-(Pentafluorosulfanyl)benzaldehyde
A Guide to Ensuring Stability During Handling and Storage
Introduction
This compound is a critical building block in modern medicinal chemistry and drug discovery. The pentafluorosulfanyl (SF₅) group, often termed a "super trifluoromethyl" group, imparts unique and desirable properties to molecules, including enhanced lipophilicity, metabolic stability, and binding affinity.[1] While the SF₅ group itself is known for its exceptional chemical and thermal stability, the aldehyde functionality introduces a reactive handle that is susceptible to degradation if not handled and stored correctly.[2][3] This guide provides a comprehensive set of troubleshooting protocols and frequently asked questions (FAQs) to help researchers maintain the integrity and purity of this compound in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My vial of this compound has developed a yellow tint and/or contains crystalline precipitate. What is happening?
This is the most common observation for the degradation of benzaldehyde derivatives. The primary cause is oxidation of the aldehyde group to the corresponding carboxylic acid, 4-(pentafluorosulfanyl)benzoic acid.
-
Causality: Aromatic aldehydes are susceptible to autoxidation, a free-radical chain reaction that is initiated and propagated by atmospheric oxygen. This process can be accelerated by exposure to light and moisture.[4][5] The resulting carboxylic acid is typically a white or off-white solid with lower solubility in the parent aldehyde, often leading to the formation of a crystalline precipitate.
-
Recommended Action: The purity of the material should be assessed immediately. If the degradation is minor, the material may be suitable for some applications, or it can be purified. If degradation is significant, the material should be discarded.
Q2: What are the definitive optimal storage conditions for this compound?
To mitigate degradation, strict storage protocols are essential. The compound is sensitive to air, light, and potentially heat.[4][5]
-
Causality: Minimizing exposure to oxygen, UV light, and elevated temperatures directly inhibits the key pathways of degradation (oxidation and potential polymerization). An inert atmosphere displaces oxygen, cold temperatures slow reaction kinetics, and protection from light prevents photochemical initiation of radical processes.[6]
-
Recommended Protocol:
-
Atmosphere: The material must be stored under an inert atmosphere (Argon or Nitrogen).[4][5] If the original container has been opened, the headspace should be purged with inert gas before resealing. For frequent use, consider aliquoting the material into smaller, single-use vials within a glovebox.
-
Temperature: Store in a refrigerator at 2-8 °C.
-
Light: Store in an amber vial or a clear vial placed inside a light-blocking secondary container.
-
Container: Ensure the container is tightly sealed to prevent moisture ingress and loss of the inert atmosphere.[7]
-
| Parameter | Recommended Condition | Rationale |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde group.[4][5] |
| Temperature | 2–8 °C (Refrigerated) | Slows the rate of chemical degradation. |
| Light | Protect from light (Amber vial) | Prevents light-initiated radical reactions.[6] |
| Container | Tightly sealed, appropriate material | Prevents moisture and air ingress.[7] |
Q3: How can I verify the purity of my this compound sample after storage?
Regular purity assessment is crucial. The recommended method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its sensitivity and reproducibility. ¹H and ¹⁹F NMR spectroscopy are also excellent for structural confirmation and purity estimation.
-
Causality: Chromatographic and spectroscopic methods can separate and quantify the parent aldehyde from its primary degradant, the carboxylic acid. In RP-HPLC, the more polar carboxylic acid will have a shorter retention time than the less polar aldehyde, allowing for clear separation and quantification.[8]
Experimental Protocols
Protocol 1: Purity Assessment by RP-HPLC
This protocol provides a standardized method for determining the purity of this compound.
-
Objective: To separate and quantify this compound from potential impurities, primarily 4-(pentafluorosulfanyl)benzoic acid.
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade) for sample preparation
-
-
Chromatographic Conditions:
Parameter Value Mobile Phase A Water with 0.1% Formic Acid Mobile Phase B Acetonitrile with 0.1% Formic Acid Gradient 50% B to 95% B over 10 min, hold for 2 min, return to 50% B Flow Rate 1.0 mL/min Column Temp 30 °C Injection Vol 5 µL | Detection | UV at 254 nm and 280 nm |
-
Procedure:
-
Standard Preparation: Prepare a 1 mg/mL stock solution of a trusted this compound standard in methanol. Create a dilution of ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Sample Preparation: Accurately weigh a small amount of the sample to be tested and dissolve it in methanol to achieve a concentration of ~1 mg/mL. Dilute to ~50 µg/mL in a 50:50 mixture of Mobile Phase A and B.
-
Analysis: Filter all samples through a 0.45 µm syringe filter before injection. Inject the standard to determine the retention time, then inject the sample.
-
Data Interpretation: Calculate purity by the area percentage method. The peak corresponding to 4-(pentafluorosulfanyl)benzoic acid will typically elute earlier than the main aldehyde peak.
-
Visual Guides
Primary Degradation Pathway
The primary route of degradation is the oxidation of the aldehyde to a carboxylic acid.
Caption: Oxidation of the aldehyde to a carboxylic acid.
Workflow for Handling and Stability Check
This workflow outlines the decision-making process for using a stored sample.
References
- 1. This compound|CAS 401892-84-0 [benchchem.com]
- 2. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 3. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. synquestlabs.com [synquestlabs.com]
- 5. fishersci.ca [fishersci.ca]
- 6. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. staging.keyorganics.net [staging.keyorganics.net]
- 8. benchchem.com [benchchem.com]
Navigating the Challenges of Purifying SF5-Containing Compounds: A Technical Troubleshooting Guide
For Immediate Release
Technical Support Center
Topic: Troubleshooting Column Chromatography of SF5-Containing Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with pentafluorosulfanyl (SF5)-containing compounds. The unique physicochemical properties of the SF5 group—namely its high electronegativity, metabolic stability, and significant lipophilicity—make it a prized substituent in modern chemistry.[1][2] However, these same properties can present distinct challenges during purification by column chromatography. This guide provides in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: Is standard silica gel a suitable stationary phase for purifying my SF5-containing compound?
For many SF5-containing compounds, standard silica gel is a perfectly viable stationary phase. Numerous reports detail the successful purification of both aliphatic and aromatic SF5-compounds using silica gel with common solvent systems like hexane/ethyl acetate and pentane/dichloromethane.[3]
However, the acidic nature of silica gel can be problematic for certain sensitive SF5-containing molecules. The strong electron-withdrawing effect of the SF5 group can influence the reactivity of the entire molecule, making some compounds susceptible to degradation on acidic surfaces.[1] A notable example is the observed instability of N-unsubstituted 2-SF5-indoles, which show significantly lower isolated yields after silica gel chromatography compared to NMR yields, suggesting on-column decomposition.
Recommendation: Always first assess the stability of your SF5-compound on a small scale using a 2D TLC plate. If you observe streaking, the appearance of new spots, or significant loss of material at the baseline, consider using a deactivated stationary phase or an alternative to silica.
Q2: My SF5-compound appears to be degrading on the silica gel column. What are my options?
If you suspect on-column degradation, there are several effective strategies to employ:
-
Use Deactivated Silica Gel: The acidity of silica gel can be neutralized to minimize the degradation of sensitive compounds. This can be achieved by:
-
Adding a basic modifier to the eluent: Incorporating a small amount of a base, such as triethylamine (0.1-2.0%), into your mobile phase can effectively neutralize the acidic silanol groups.
-
Pre-treating the silica gel: Creating a slurry of the silica gel in a solvent containing a base can also neutralize the stationary phase before packing the column.
-
-
Switch to an Alternative Stationary Phase:
-
Alumina: Alumina is a common alternative to silica gel and is available in acidic, neutral, and basic forms. For compounds sensitive to acid, neutral or basic alumina can be an excellent choice.[4] Basic alumina is particularly suitable for the chromatography of basic and neutral compounds that are stable to alkali.[4]
-
Reversed-Phase Silica (C18): Given the high lipophilicity of many SF5-compounds, reversed-phase chromatography is a powerful alternative.[1] In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol). Less polar compounds are retained more strongly. Fluorinated stationary phases can offer unique selectivity for fluorinated compounds and are worth considering for challenging separations.[5][6]
-
Q3: I'm observing significant peak tailing with my SF5-compound. What's causing this and how can I fix it?
Peak tailing is often a result of strong, secondary interactions between the analyte and the stationary phase. The highly polar nature of the C-S bond in the SF5-scaffold, coupled with the strong electron-withdrawing properties of the group, can lead to undesirable interactions with the acidic silanol groups on the silica surface.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
For Normal Phase (Silica/Alumina): The addition of a small amount of a more polar solvent or a basic modifier like triethylamine to the mobile phase can help to disrupt these secondary interactions and improve peak shape.
-
For Reversed-Phase (C18): Adding a mobile phase modifier like trifluoroacetic acid (TFA) can improve the peak shape of basic compounds by ensuring they are consistently protonated.[7]
-
-
Use End-Capped Stationary Phases: For reversed-phase chromatography, using an "end-capped" C18 column is highly recommended. End-capping treats the silica surface with a small, reactive silane to block most of the remaining free silanol groups, leading to more symmetrical peaks for polar and basic compounds.[8][9]
-
Lower the Sample Load: Overloading the column can exacerbate peak tailing. Try reducing the amount of crude material loaded onto the column.
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Solving On-Column Degradation
On-column degradation of your SF5-compound can be a frustrating obstacle. This guide provides a systematic approach to diagnosing and resolving this issue.
Step 1: Confirming Degradation
-
TLC Analysis: Run a 2D TLC. Spot your crude material in one corner of a TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If your compound is stable, the spot will move to a position on the diagonal. If it degrades, you will see new spots off the diagonal.
-
Mass Spectrometry: Analyze fractions where you expect your compound to elute by LC-MS. The presence of unexpected masses can indicate decomposition.
Step 2: Implementing a Solution
The flowchart below outlines a decision-making process for addressing on-column degradation.
Caption: Decision tree for troubleshooting on-column degradation.
Experimental Protocols
Protocol 1: Preparation of Deactivated Silica Gel
This protocol describes a common method for deactivating silica gel to make it suitable for acid-sensitive compounds.
Materials:
-
Silica gel for flash chromatography
-
Chosen eluent (e.g., hexane/ethyl acetate)
-
Triethylamine
Procedure:
-
Prepare your desired mobile phase.
-
Add 1-2% triethylamine by volume to the mobile phase.
-
Prepare a slurry of the silica gel in this modified mobile phase.
-
Pack the column with the slurry as you normally would.
-
Equilibrate the packed column by flushing with at least 5 column volumes of the triethylamine-containing eluent before loading your sample.
Protocol 2: Thin-Layer Chromatography (TLC) Visualization
Due to their high fluorine content and potential lack of strong chromophores, some SF5-compounds may be difficult to visualize on a TLC plate.
Recommended Visualization Techniques:
-
UV Light (254 nm): This is the first method to try, especially for aromatic or conjugated SF5-compounds.[10] Compounds that absorb UV light will appear as dark spots on a fluorescent background.[10]
-
Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain that reacts with a wide range of functional groups that can be oxidized, such as alkenes, alkynes, and alcohols.[3]
-
p-Anisaldehyde Stain: This stain is effective for visualizing nucleophilic functional groups, as well as many aldehydes and ketones.[10]
-
Iodine Chamber: Exposing the TLC plate to iodine vapor is a semi-destructive method that can visualize many organic compounds, particularly those that are unsaturated or aromatic.[10]
Note: Some highly fluorinated aliphatic compounds may not be UV-active and may show a poor response to some common stains.[11] It is advisable to test a few different visualization methods to find the most effective one for your specific compound.
Data Summary Table
| Stationary Phase | Recommended For | Potential Issues | Mitigation Strategies |
| Silica Gel | General purpose purification of many SF5-compounds.[3] | Acidity can cause degradation of sensitive molecules (e.g., some heterocycles).[12] Peak tailing due to strong secondary interactions. | Use deactivated silica; add basic modifiers to the mobile phase. |
| Alumina (Neutral/Basic) | Acid-sensitive SF5-compounds, amines, and other basic molecules.[4] | Can have different selectivity compared to silica; may not be suitable for all separations. | Test with TLC to determine appropriate selectivity. |
| Reversed-Phase (C18) | Highly lipophilic SF5-compounds; offers orthogonal selectivity to normal phase.[5] | Highly polar SF5-compounds may have poor retention. | Use a mobile phase with a higher aqueous content; consider HILIC for very polar compounds.[7] |
| Fluorinated Phases | Separating mixtures of fluorinated compounds or challenging separations of SF5-molecules.[5][6] | May not be as readily available as standard phases. | Consult with chromatography suppliers for availability and application support. |
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. benchchem.com [benchchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. silicycle.com [silicycle.com]
- 7. benchchem.com [benchchem.com]
- 8. veeprho.com [veeprho.com]
- 9. sorbtech.com [sorbtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Managing air sensitivity of 4-(Pentafluorosulfanyl)benzaldehyde
Technical Support Center: 4-(Pentafluorosulfanyl)benzaldehyde
A Guide to Managing Air Sensitivity in Research & Development
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for handling this valuable but sensitive reagent. As a Senior Application Scientist, my goal is to move beyond simple instructions and explain the fundamental principles behind these protocols, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
The unique properties of the pentafluorosulfanyl (SF₅) group—often called a "super-trifluoromethyl group" due to its high electronegativity and stability—make this compound a critical building block in modern chemistry.[1][2][3] However, the reactivity of its aldehyde functional group necessitates careful handling to prevent degradation. This guide provides the expertise and field-proven insights to manage this challenge.
Section 1: Understanding the Air Sensitivity of this compound
This section addresses the fundamental "why" behind the compound's sensitivity. A clear understanding of the degradation pathway is the first step toward preventing it.
Q1.1: What makes this compound "air-sensitive"?
A: The sensitivity of this compound is not due to the pentafluorosulfanyl (SF₅) group, which is known for its exceptional chemical and thermal stability.[1][4][5] The primary point of reactivity is the aldehyde functional group .
Like many aldehydes, it is susceptible to autoxidation when exposed to atmospheric oxygen.[6][7] This process is a radical chain reaction that converts the aldehyde to the corresponding carboxylic acid: 4-(Pentafluorosulfanyl)benzoic acid.[8] You may have observed a similar phenomenon with old bottles of benzaldehyde, where white crystals of benzoic acid form on the cap and neck.[8]
The mechanism involves the following key steps:
-
Initiation: A radical initiator (which can be formed by light or trace metal impurities) abstracts the aldehydic hydrogen to form a benzoyl radical.
-
Propagation: This radical reacts with triplet (diradical) oxygen from the air to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another aldehyde molecule, forming a peroxy acid and propagating the radical chain.
-
Termination: The peroxy acid oxidizes another molecule of the aldehyde to yield two molecules of the carboxylic acid.
The strong electron-withdrawing nature of the SF₅ group influences the electronic properties of the aldehyde, but the fundamental susceptibility to oxidation remains the critical handling challenge.[4][9]
Q1.2: What are the tell-tale signs of degradation in my sample?
A: Degradation is often visually and analytically apparent. Be vigilant for these indicators:
-
Visual Inspection: The most common sign is the formation of a white crystalline solid within the liquid or on the threads of the container. This is the 4-(Pentafluorosulfanyl)benzoic acid byproduct.
-
Analytical Confirmation: If you suspect degradation, it is crucial to re-analyze the material before use.
-
¹H NMR: Look for the disappearance of the characteristic aldehyde proton signal (typically ~10 ppm) and the appearance of a broader carboxylic acid proton signal (often >12 ppm).
-
IR Spectroscopy: The C=O stretching frequency will shift. Aldehydes typically show a C=O stretch around 1700 cm⁻¹, while the corresponding carboxylic acid will have a C=O stretch around 1680 cm⁻¹ and a broad O-H stretch from 2500-3300 cm⁻¹.
-
GC-MS: The appearance of a new peak with a higher molecular weight corresponding to the oxidized product.
-
Section 2: Core Protocols for Handling and Storage
Proper technique is non-negotiable. This section provides validated, step-by-step protocols for maintaining the integrity of your compound from the moment it arrives in the lab.
Q2.1: I've just received a new bottle. What is the correct long-term storage procedure?
A: Proper initial storage is critical to maximizing the shelf-life of the reagent. The manufacturer's packaging is designed for transport, not necessarily for repeated access in a research environment.
Protocol: Initial Storage and Headspace Inerting
-
Inspect: Upon receipt, inspect the bottle's seal for any damage.
-
Immediate Environment: Store the unopened bottle in a cool, dark, and dry location, such as a desiccator cabinet away from direct sunlight. A refrigerator (2-8°C) is ideal.
-
Headspace Replacement (Best Practice): For the highest level of protection, replace the air in the bottle's headspace with an inert gas.
-
Work in a fume hood. Carefully open the bottle.
-
Insert a long needle or cannula connected to a source of dry argon or nitrogen.
-
Gently flush the headspace for 1-2 minutes with the inert gas, ensuring the needle outlet is above the liquid surface.
-
Quickly recap the bottle, ensuring a tight seal.
-
Wrap the cap and neck junction securely with Parafilm to create an additional barrier against atmospheric exchange.
-
-
Log: Label the bottle with the date received and the date it was opened/inertized.
Q2.2: How do I prepare my reaction setup to prevent contamination?
A: The success of your reaction depends on meticulously preparing your entire system to be free of air and moisture before the reagent is introduced.
Workflow: Preparing an Inert Atmosphere Reaction
Caption: Experimental setup workflow for air-sensitive reactions.
Detailed Protocols:
-
Glassware Preparation: All glassware must be rigorously dried to remove adsorbed water. Oven-drying at >120°C for several hours or flame-drying under vacuum are standard procedures.[10][11][12][13] Assemble the glassware while still hot and allow it to cool under a positive pressure of inert gas.[12]
-
System Purging: Once the apparatus is assembled and sealed (e.g., with rubber septa), it must be purged of any residual air. This is best accomplished using a Schlenk line to perform at least three vacuum/inert gas refill cycles.[10] This process, known as "purge-and-refill," effectively removes atmospheric gases.[10]
-
Solvent Degassing: Solvents contain dissolved oxygen that must be removed.
-
Freeze-Pump-Thaw: For the highest purity, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, close the flask, and then thaw. Repeat this cycle three times.[10]
-
Purging: For less sensitive applications, bubbling a stream of inert gas through the solvent for 30-60 minutes can suffice.[12]
-
Section 3: Troubleshooting Guide
Even with careful technique, problems can arise. This section provides a logical framework for diagnosing and solving common issues.
Q3.1: My reaction yields are inconsistent. How do I know if my aldehyde is the problem?
A: Inconsistent yields are a classic symptom of using a partially degraded reagent. The 4-(Pentafluorosulfanyl)benzoic acid byproduct can interfere with many reactions, either by not participating or by altering reaction conditions (e.g., introducing acidity).
Troubleshooting Matrix: Diagnosing and Solving Common Issues
| Problem Observed | Most Likely Cause(s) | Recommended Solution & Prevention Strategy |
| White precipitate in reagent bottle | Oxygen Contamination: The bottle's seal has been compromised, allowing slow air oxidation. | Solution: Confirm the identity of the precipitate (see Q1.2). If it is the acid, the reagent's purity is compromised. Prevention: Always store under a positive pressure of inert gas (Ar/N₂). After each use, re-flush the headspace and seal tightly with Parafilm. |
| Inconsistent or low reaction yields | 1. Partial Reagent Degradation: The molar quantity of active aldehyde is lower than calculated. 2. Contamination during transfer: Introduction of air/moisture during the measurement and addition steps. | Solution: Before each use, run a quick purity check (e.g., ¹H NMR). Prevention: Master inert atmosphere transfer techniques (see Q3.2). Ensure all solvents and other reagents are rigorously dried and degassed.[10][14] |
| Syringe or cannula clogs during transfer | Hydrolysis/Oxidation at the Tip: Trace amounts of reagent react with atmospheric moisture or oxygen at the needle tip, causing solidification. | Solution: Immediately disassemble and clean the syringe/needle with a dry solvent. Prevention: Always flush the syringe and needle thoroughly with dry inert gas before drawing up the reagent.[12][15] After dispensing, immediately draw a "buffer" of inert gas back into the syringe before withdrawing from the reaction vessel.[13] Clean equipment immediately after use.[15] |
| Reaction fails completely | Gross Reagent Degradation: The aldehyde has been mostly or completely converted to the carboxylic acid. | Solution: Discard the reagent according to your institution's safety protocols. Prevention: Implement the stringent storage and handling protocols outlined in this guide. For critical applications, consider purchasing smaller quantities more frequently to ensure a fresh supply. |
Q3.2: What is the definitive, step-by-step method for transferring the aldehyde from the bottle to my reaction flask?
A: The transfer step is the moment of highest risk for contamination. Using a gas-tight syringe under a positive pressure of inert gas is the most reliable method for small-scale transfers.
Decision Tree: Choosing the Right Transfer Technique
Caption: Decision guide for selecting the appropriate liquid transfer method.
Protocol: Gas-Tight Syringe Transfer
-
Prepare: Ensure your reaction flask is under a positive pressure of inert gas (e.g., connected to a Schlenk line or a balloon).
-
Dry Syringe: Use an oven-dried, gas-tight syringe and a long needle. Allow it to cool in a desiccator.
-
Flush Syringe: Pierce the septum of a flask containing only inert gas (or use the inert gas line) and flush the syringe 10-15 times with dry nitrogen or argon to remove all traces of air and moisture.[12][15]
-
Prepare Reagent Bottle: Ensure the this compound bottle has a rubber septum on its opening and is under a slight positive pressure of inert gas. A vent needle connected to a bubbler is required to equalize pressure.
-
Withdraw Reagent: Pierce the septum of the reagent bottle with the flushed syringe needle. Push the inert gas from the syringe into the headspace, then slowly draw the desired volume of liquid into the syringe.
-
Remove Bubbles: Invert the syringe and carefully push any gas bubbles back into the bottle's headspace. Adjust to the final desired volume.
-
Create Inert Gas Buffer: Before removing the needle from the reagent bottle, pull back the plunger slightly to draw ~0.5 mL of inert gas from the headspace into the syringe.[13] This "buffer" protects the liquid in the needle from exposure to the atmosphere during transfer.[13]
-
Transfer: Swiftly and carefully withdraw the syringe and pierce the septum of your reaction flask.
-
Inject: Depress the plunger to first inject the inert gas buffer, followed by the liquid reagent. Dispense slowly onto the wall of the flask or directly into the stirred solvent.
-
Clean Up: Immediately clean the syringe and needle as described in the troubleshooting matrix.
References
- 1. SF5-containing building blocks - Enamine [enamine.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Air-free technique - Wikipedia [en.wikipedia.org]
- 11. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Inert atmosphere methods | Laboratory techniques [biocyclopedia.com]
- 15. ehs.umich.edu [ehs.umich.edu]
Preventing decomposition of SF5-aromatics during oxidation reactions
Technical Support Center: SF5-Aromatic Chemistry
A Guide for Researchers, Scientists, and Drug Development Professionals
The pentafluorosulfanyl (SF5) group is an increasingly important substituent in medicinal chemistry and materials science, valued for its exceptional stability, high electronegativity, and unique lipophilicity profile.[1][2] Often called a "super-trifluoromethyl group," it can significantly enhance the metabolic stability and efficacy of bioactive molecules.[2][3] However, the renowned robustness of the SF5 group is not absolute. During synthetic manipulations, particularly oxidation reactions, researchers can encounter unexpected decomposition, leading to failed reactions and complex purification challenges.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of SF5-aromatics during oxidation reactions.
Frequently Asked Questions (FAQs)
Q1: My oxidation reaction on an SF5-aromatic substrate is giving low yields and multiple unknown byproducts. How can I confirm if the SF5 group is decomposing?
A1: The primary and most definitive method for identifying SF5 group decomposition is 19F Nuclear Magnetic Resonance (NMR) spectroscopy .
-
The Signature SF5 Signal: A stable Ar-SF5 group exhibits a characteristic and unmistakable 19F NMR signal pattern: a doublet of quintets (for the four equatorial fluorines, Fₑ) and a quintet (for the single axial fluorine, Fₐ). This complex splitting arises from the coupling between the axial and equatorial fluorine atoms.[4] The large chemical shift dispersion and unique pattern make it a clear diagnostic tool.[5][6]
-
Signs of Decomposition: If the SF5 group is degrading, you will observe a decrease in the intensity of the characteristic Ar-SF5 signals and the appearance of new, simpler signals in the 19F NMR spectrum. Common decomposition products include species like SOF₂ or others, which will appear as new singlets or doublets at different chemical shifts.[7]
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can also be helpful. Look for masses corresponding to the loss of fluorine atoms or the entire SF5 group, or the addition of oxygen and loss of fluorine (hydrolysis products).
Recommended Action: Before extensive troubleshooting of reaction conditions, acquire a 19F NMR spectrum of your crude reaction mixture. The presence or absence of the intact SF5 signal is the most critical first piece of data.
Q2: I've confirmed SF5 decomposition. What is the most likely cause during an oxidation reaction?
A2: The decomposition of the highly stable SF5 group during an oxidation reaction is most often caused by an inappropriate choice of oxidant or excessively harsh reaction conditions, particularly highly acidic environments.
The root cause is often an attack on the electron-deficient sulfur atom. While the S-F bonds are very strong, the sulfur atom can still be susceptible to nucleophilic or radical attack under forcing conditions, or electrophilic attack if the conditions generate a sufficiently reactive species.[8]
Conceptual Decomposition Pathway:
Caption: Conceptual pathway for SF5 decomposition under harsh oxidative conditions.
Q3: Which oxidizing agents are generally considered "safe" for SF5-aromatics, and which should I avoid?
A3: The compatibility of an oxidizing agent depends heavily on the specific transformation you are trying to achieve. However, a general classification based on observed reactivity can be made. The key is to choose conditions that are effective for your desired oxidation without being aggressive enough to attack the S-F bonds.
| Oxidant Class | Compatibility Level | Recommended Agents & Conditions | Not Recommended | Rationale & Key Considerations |
| Permanganate Salts | Use with Caution | KMnO₄ (aq.), neutral or slightly basic pH, controlled temperature (0-25 °C) | KMnO₄ under strong acidic conditions | Permanganate is a powerful oxidant suitable for converting alkyl side-chains to carboxylic acids.[9][10] However, under acidic conditions, it forms highly reactive permanganic acid, which can attack the SF5 group. Strict pH control is essential. |
| Chromium Reagents | Use with Caution | CrO₃, Na₂Cr₂O₇ in acetic acid or with care in H₂SO₄ | High temperatures with Cr(VI) reagents | Similar to permanganate, chromium-based oxidants are effective for benzylic oxidation but can be overly aggressive.[11] Their toxicity and waste disposal issues also make them less desirable. |
| Peroxides / Peracids | Generally Compatible | m-CPBA, H₂O₂ (with catalyst or under specific conditions), Oxone | H₂O₂ in concentrated H₂SO₄ (Piranha solution) | Peracids like m-CPBA are excellent for epoxidations or Baeyer-Villiger oxidations and are typically compatible. H₂O₂'s reactivity can be tuned; however, mixtures like Piranha solution are extremely aggressive and should be avoided. Some specific protocols use H₂O₂/H₂SO₄ to achieve dearomatization, indicating ring oxidation is possible under these conditions.[12][13] |
| Ruthenium/Iodine | Highly Compatible | RuCl₃ (cat.) / NaIO₄ (reoxidant) | - | This combination is often an excellent choice for oxidizing alkyl side-chains to carboxylic acids under mild, biphasic conditions. The catalytic nature of ruthenium keeps the concentration of the active high-valent species low, minimizing side reactions. |
| Other Mild Oxidants | Highly Compatible | SeO₂, MnO₂ | - | These reagents are typically used for more specific, milder oxidations (e.g., allylic/benzylic C-H to C-OH) and are very unlikely to affect the SF5 group. |
Troubleshooting Guides & Protocols
Scenario 1: Oxidation of an Alkyl Side-Chain to a Carboxylic Acid
You are attempting to convert 4-ethyl-1-(pentafluorosulfanyl)benzene to 4-(pentafluorosulfanyl)benzoic acid and are observing SF5 decomposition.
Initial Failed Approach: KMnO₄, H₂SO₄ (aq.), reflux. Problem: The combination of a strong oxidant, high temperature, and strong acid is too harsh, leading to degradation of the SF5 group.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting benzylic oxidation of SF5-aromatics.
Recommended Protocol: Benzylic Oxidation using Catalytic Ruthenium
This protocol is adapted from standard procedures for benzylic oxidation and is chosen for its mild conditions, which are highly compatible with the SF5 group.
Objective: To oxidize an alkyl side-chain (must contain at least one benzylic C-H bond) on an SF5-aromatic ring to a carboxylic acid.[14][15]
Materials:
-
SF5-Aromatic Substrate (e.g., 4-ethyl-1-(pentafluorosulfanyl)benzene)
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
Sodium periodate (NaIO₄)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, create a solvent mixture of CCl₄, MeCN, and H₂O in a 2:2:3 ratio. (e.g., 4 mL CCl₄, 4 mL MeCN, 6 mL H₂O).
-
Addition of Reagents: To the stirring solvent mixture, add the SF5-aromatic substrate (1.0 eq), sodium periodate (NaIO₄, ~4.0 eq), and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, ~0.02-0.05 eq).
-
Reaction: Stir the biphasic mixture vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction mixture will typically turn from dark brown/black to a greenish color upon completion. Reactions are often complete within 2-12 hours.
-
Quenching: Once the starting material is consumed, add an equal volume of Ethyl Acetate to the reaction mixture. Quench the excess oxidant by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until the mixture becomes colorless or light yellow.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer two more times with Ethyl Acetate.
-
Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: The crude carboxylic acid can be purified by recrystallization or column chromatography. Confirm the structure and the integrity of the SF5 group using ¹H NMR, ¹³C NMR, and, most importantly, ¹⁹F NMR .
References
- 1. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. New Frontiers and Developing Applications in 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. 16.8 Oxidation of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of aliphatic sulfur pentafluorides by oxidation of SF₅-containing anisole, phenols, and anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
Technical Support Center: Scaling Up the Synthesis of 4-(Pentafluorosulfanyl)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Pentafluorosulfanyl)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this process. The unique properties of the pentafluorosulfanyl (SF5) group—often dubbed a "super trifluoromethyl" group for its exceptional electronegativity, stability, and lipophilicity—make this compound a valuable building block in medicinal and agricultural chemistry.[1][2] However, scaling up its synthesis requires careful consideration of reaction conditions to ensure safety, efficiency, and purity.
This guide provides a structured approach to troubleshooting common issues you may encounter during the synthesis, focusing on the oxidation of the readily available precursor, 4-(Pentafluorosulfanyl)benzyl alcohol.
Diagram: Synthetic Workflow and Key Checkpoints
The following diagram outlines the general workflow for the synthesis of this compound, highlighting critical stages where issues may arise.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Section 1: Starting Materials and Reagents
Question 1: My starting material, 4-(Pentafluorosulfanyl)benzyl alcohol, appears to be impure. How will this affect my reaction?
Answer: The purity of your starting material is critical for a successful and clean reaction. Impurities in the starting alcohol can lead to several issues:
-
Side Reactions: Impurities may react with your oxidizing agent, leading to the formation of unwanted byproducts and reducing the yield of your desired aldehyde.
-
Catalyst Poisoning: If you are using a catalyst, certain impurities can poison it, leading to a sluggish or incomplete reaction.
-
Purification Challenges: The byproducts formed from impurities can have similar polarities to your desired product, making purification difficult.
Troubleshooting Steps:
-
Characterize the Starting Material: Before starting your reaction, confirm the purity of your 4-(Pentafluorosulfanyl)benzyl alcohol using techniques like NMR, GC-MS, or HPLC.
-
Purify if Necessary: If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography before proceeding with the oxidation.
Question 2: Which oxidizing agent should I choose for scaling up the oxidation of 4-(Pentafluorosulfanyl)benzyl alcohol?
Answer: The choice of oxidizing agent is a critical decision when scaling up. While many reagents can effect this transformation, they have different implications for safety, cost, and environmental impact on a larger scale.
| Oxidizing Agent/System | Advantages | Disadvantages on Scale-up |
| Chromium-based (e.g., PCC, PDC) | High yields on small scale. | Highly toxic and carcinogenic; significant hazardous waste. |
| DMSO-based (e.g., Swern, Moffatt) | Mild conditions, good yields. | Can produce foul-smelling byproducts; requires cryogenic temperatures. |
| Dess-Martin Periodinane (DMP) | Mild, high-yielding. | Expensive; potentially explosive under certain conditions. |
| Catalytic with O₂ or Air | "Green" and inexpensive oxidant. | May require elevated temperatures and pressures; catalyst optimization needed.[1][3] |
| Catalytic with H₂O₂ | Relatively "green" oxidant. | Risk of over-oxidation; catalyst choice is crucial.[1] |
| Photochemical Oxidation | Mild, sustainable, and scalable. | Requires specialized photochemical equipment.[4] |
For scaling up, catalytic methods using molecular oxygen or hydrogen peroxide are often preferred due to their lower cost and reduced environmental impact.[1][3] The high chemical and thermal stability of the SF5 group makes it compatible with a range of oxidative conditions.[5][6][7][8][9]
Section 2: Reaction Conditions and Monitoring
Question 3: My reaction is very slow or stalls before completion. What are the possible causes?
Answer: A sluggish or incomplete reaction can be due to several factors, especially when moving to a larger scale.
Troubleshooting Decision Tree:
Caption: Troubleshooting guide for a slow or stalled reaction.
Expert Insights:
-
Mass Transfer Limitations: On a larger scale, inefficient mixing can lead to localized depletion of reagents, slowing down the reaction. Ensure your stirring is vigorous enough for the vessel size.
-
Catalyst Deactivation: For catalytic oxidations, the catalyst may deactivate over time. Consider using a more robust catalyst or a higher catalyst loading.
Question 4: I am observing significant byproduct formation, particularly the over-oxidized carboxylic acid. How can I improve selectivity for the aldehyde?
Answer: Over-oxidation to 4-(Pentafluorosulfanyl)benzoic acid is a common issue.[10] Improving selectivity often involves a trade-off between reaction rate and conversion.
Strategies to Enhance Selectivity:
-
Choice of Oxidant: Use a milder oxidizing agent. For example, manganese dioxide (MnO₂) is known for its high selectivity in oxidizing benzylic alcohols.[11]
-
Stoichiometry: Carefully control the stoichiometry of the oxidant. Using a slight excess may drive the reaction to completion but can also promote over-oxidation. Start with stoichiometric amounts and optimize from there.
-
Temperature Control: Lowering the reaction temperature can often reduce the rate of over-oxidation more than the desired oxidation.
-
Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent further oxidation of the product.
-
Catalyst Selection: Some catalysts are inherently more selective for aldehyde formation. For instance, certain cobalt-based single-atom catalysts have shown excellent selectivity in benzyl alcohol oxidation.[3]
Section 3: Work-up and Purification
Question 5: During work-up, I am having trouble with emulsion formation. How can I resolve this?
Answer: Emulsions are common during the aqueous work-up of reactions involving aromatic compounds. The lipophilic nature of the SF5 group can exacerbate this issue.[12]
Tips for Breaking Emulsions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Change of Solvent: If possible, try a different extraction solvent.
-
Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can sometimes break the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can lead to phase separation.
Question 6: What is the best method for purifying the final product, this compound, on a large scale?
Answer: The optimal purification method will depend on the physical properties of your product and the nature of the impurities.
Purification Options:
| Method | Applicability | Considerations |
| Flash Column Chromatography | Good for removing polar and non-polar impurities. | Can be time-consuming and require large volumes of solvent for scale-up. |
| Distillation | Effective if there is a significant boiling point difference between the product and impurities. | The thermal stability of the SF5 group is an advantage here.[5][6] |
| Recrystallization | Ideal if the product is a solid at room temperature and a suitable solvent system can be found. | Can provide very high purity. |
| Fluorous Solid-Phase Extraction (F-SPE) | The highly fluorinated SF5 group makes this a potentially very effective technique for purification.[13] | Requires specialized fluorous silica and solvents. |
Recommendation: For multi-gram scales, a combination of distillation followed by recrystallization is often a practical and efficient approach to obtaining high-purity this compound.
Safety Information
Handling Pentafluorosulfanyl Compounds:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
While the SF5 group itself is generally stable, the reactivity of the aldehyde functional group and the specific reagents used in the synthesis will dictate the primary hazards.
-
Consult the Safety Data Sheet (SDS) for 4-(Pentafluorosulfanyl)benzyl alcohol and all other reagents before starting your experiment.
This technical support guide is intended to provide a starting point for troubleshooting the scale-up synthesis of this compound. The specific challenges you encounter may require further investigation and optimization based on your laboratory conditions and scale.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound|CAS 401892-84-0 [benchchem.com]
- 3. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 5. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 6. Pentafluorosulfanyl group: an emerging tool in optoelectronic materials - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New methodologies for the preparation of (pentafluorosulfanyl)benzenes | Petr Beier Group [beier.group.uochb.cz]
- 9. researchgate.net [researchgate.net]
- 10. abvs.giresun.edu.tr [abvs.giresun.edu.tr]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification strategies for combinatorial and parallel chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Analytical Strategies for SF5-Substituted Compounds
Welcome to the technical support center for the analysis of pentafluorosulfanyl (SF5)-substituted compounds. The unique properties of the SF5 group, often dubbed the "super-trifluoromethyl group," present both exciting opportunities in materials science and drug discovery, as well as distinct analytical challenges.[1][2][3] This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
The SF5 group is known for its high electronegativity, thermal and chemical stability, and significant lipophilicity.[3][4][5] These characteristics, while beneficial for molecular design, can complicate routine analytical characterization. This resource will help you navigate these complexities in NMR spectroscopy, mass spectrometry, and chromatography.
Part 1: Frequently Asked Questions (FAQs)
Here are some quick answers to common questions about the analytical behavior of SF5-compounds.
Q1: Why is the SF5 group considered to be highly stable?
A1: The SF5 group's remarkable stability is due to the strong, stable sulfur-fluorine bonds.[4] This makes it resistant to thermal decomposition and many chemical reactions, which is a significant advantage when developing robust compounds.[4][6]
Q2: How does the SF5 group typically appear in a 19F NMR spectrum?
A2: The SF5 group has a characteristic 19F NMR signature: a doublet for the four equatorial fluorine atoms (F_eq_) and a quintet for the single axial fluorine atom (F_ax_). This pattern arises from the coupling between the equatorial and axial fluorines.
Q3: Can the SF5 group degrade during analysis?
A3: While highly stable, degradation is possible under very harsh conditions, though it is rare.[6] If you observe unexpected peaks, it's more likely that another functional group on your molecule has degraded.[6]
Q4: Does the high electronegativity of the SF5 group affect its analysis?
A4: Yes, its strong electron-withdrawing nature can significantly influence the chemical shifts of nearby nuclei in NMR and can affect the ionization and fragmentation behavior in mass spectrometry.[4][5] It can also impact chromatographic retention times.
Q5: Are there specific challenges when analyzing SF5-compounds with mass spectrometry?
A5: A common challenge is the potential for in-source fragmentation, where the SF5 group may cleave from the parent molecule. The choice of ionization technique is crucial to minimize this. Additionally, the presence of sulfur and multiple fluorine atoms gives a distinct isotopic pattern that can aid in identification.
Part 2: Troubleshooting Guide - Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation of SF5-compounds. However, the unique properties of the SF5 group can lead to spectral complexities.
Issue 1: Unresolved or Broad 19F NMR Signals for the SF5 Group
Question: My 19F NMR spectrum shows broad, poorly resolved signals for the SF5 group instead of the expected sharp doublet and quintet. What could be the cause?
Answer: This is a common issue that can stem from several factors related to molecular dynamics and experimental parameters.
Causality and Troubleshooting Steps:
-
Restricted Rotation: The bulky, octahedral SF5 group can experience restricted rotation around its bond to the parent molecule, especially if there are other bulky groups nearby. This can lead to conformational exchange on the NMR timescale, resulting in broadened signals.
-
Solution: Try acquiring the spectrum at a higher temperature. This can increase the rate of rotation, leading to a sharpening of the signals. Conversely, acquiring the spectrum at a very low temperature might "freeze out" individual conformers, which could also result in sharper, albeit more complex, spectra.
-
-
Solvent Effects: The polarity and viscosity of the solvent can influence the rotational dynamics and the chemical environment of the SF5 group.
-
Solution: Experiment with a range of solvents with different polarities (e.g., chloroform-d, DMSO-d6, acetone-d6). You may observe significant changes in chemical shift and signal resolution.[7]
-
-
Instrumental Parameters: Improper acquisition or processing parameters can artificially broaden your signals.
-
Solution:
-
Ensure a sufficient acquisition time to resolve the fine J-coupling.
-
Use a gentle line-broadening factor during processing, or none at all.
-
Optimize the spectral width to ensure the entire SF5 signal is captured with adequate resolution.
-
-
Visualizing the Troubleshooting Workflow: 19F NMR Signal Broadening
Caption: Troubleshooting logic for broad 19F NMR signals.
Data Presentation: Typical 19F NMR Parameters for Aryl-SF5 Compounds
| Parameter | Typical Value Range | Notes |
| δ F_ax_ (ppm) | +80 to +90 | Quintet, referenced to CFCl3 |
| δ F_eq_ (ppm) | +60 to +75 | Doublet, referenced to CFCl3 |
| J F_ax_-F_eq_ (Hz) | 140 - 155 | The characteristic coupling constant |
Note: These are typical ranges and can vary depending on the electronic nature of the aromatic ring and other substituents.
Part 3: Troubleshooting Guide - Mass Spectrometry (MS)
The high stability of the SF5 group can be both an advantage and a challenge in MS.[6]
Issue 2: Poor Molecular Ion (M+) Signal and Significant Fragmentation
Question: I'm struggling to observe the molecular ion for my SF5-compound. The spectrum is dominated by fragments, particularly a loss of 127 Da (SF5).
Answer: This indicates that the ionization process is too energetic, causing the C-S or N-S bond to cleave. The choice of ionization method is critical.
Causality and Troubleshooting Steps:
-
Ionization Technique: Electron Ionization (EI) is often too harsh for SF5-compounds, leading to extensive fragmentation.
-
Solution: Switch to a softer ionization technique. Electrospray Ionization (ESI) or Chemical Ionization (CI) are generally preferred. For highly sensitive compounds, consider Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
-
In-Source Fragmentation (ESI): Even with ESI, high cone or capillary voltages can induce fragmentation in the ion source.
-
Solution: Methodically reduce the cone/capillary voltage. This decreases the energy imparted to the ions as they enter the mass spectrometer, preserving the molecular ion.
-
-
High-Resolution MS (HRMS): The accurate mass measurement from HRMS can be invaluable for confirming the elemental composition of your fragments, including the presence of the SF5 group.[2]
-
Solution: If available, use an Orbitrap or Time-of-Flight (TOF) mass spectrometer. The characteristic mass of the SF5 fragment (126.9655 Da) and the isotopic pattern of sulfur can help confirm your compound's identity even with fragmentation.
-
Experimental Protocol: Optimizing ESI for an SF5-Compound
-
Initial Setup:
-
Prepare a ~1 mg/mL solution of your compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Infuse the sample directly into the mass spectrometer at a low flow rate (5-10 µL/min).
-
-
Voltage Tuning:
-
Start with a low capillary/cone voltage (e.g., 10-20 V).
-
Acquire a spectrum and observe the relative intensity of the molecular ion versus the [M-SF5]+ fragment.
-
Incrementally increase the voltage by 5-10 V and re-acquire the spectrum.
-
Plot the relative intensities to find the optimal voltage that maximizes the molecular ion signal while minimizing fragmentation.
-
-
Final Analysis:
-
Use the optimized voltage for your LC-MS analysis.
-
Visualizing the MS Optimization Workflow
Caption: Workflow for optimizing MS for SF5-compounds.
Part 4: Troubleshooting Guide - Chromatography (HPLC/GC)
The high lipophilicity of the SF5 group significantly impacts its chromatographic behavior.[5]
Issue 3: Poor Peak Shape or Unexpected Retention Times in HPLC
Question: My SF5-compound is showing poor peak shape (tailing or fronting) or is eluting much later than expected in reverse-phase HPLC.
Answer: This is often related to the high lipophilicity imparted by the SF5 group and potential secondary interactions with the stationary phase.
Causality and Troubleshooting Steps:
-
High Lipophilicity: The SF5 group is more lipophilic than a trifluoromethyl (CF3) group, leading to strong interactions with C18 stationary phases.[2][5]
-
Solution:
-
Increase the organic content of your mobile phase.
-
Consider a less retentive stationary phase, such as C8 or a phenyl-hexyl phase. For very lipophilic compounds, a pentafluorophenyl (PFP) phase can offer alternative selectivity.[8]
-
-
-
Secondary Interactions: If your molecule contains basic nitrogen atoms, they can interact with residual silanols on the silica backbone of the stationary phase, leading to peak tailing.
-
Solution:
-
Add a small amount of an acidic modifier to the mobile phase, such as 0.1% formic acid or trifluoroacetic acid (TFA). This will protonate the basic sites on your molecule and the silanols, reducing unwanted interactions.
-
Use an end-capped column specifically designed for analyzing basic compounds.
-
-
Issue 4: Thermal Instability or Poor Elution in GC
Question: When I try to analyze my SF5-compound by GC-MS, I see broad peaks or evidence of degradation.
Answer: While the SF5 group itself is thermally stable, the molecule as a whole or other functional groups may not be. Additionally, the polarity of the SF5 group can lead to interactions with the GC column.
Causality and Troubleshooting Steps:
-
Thermal Lability: The compound may be degrading in the high-temperature injector port.
-
Solution:
-
Lower the injector temperature in 20°C increments to find the lowest possible temperature that still allows for efficient volatilization.
-
If possible, use a cool on-column injection technique.
-
-
-
Column Polarity: The polar nature of the SF5 group can cause interactions with certain stationary phases.
-
Solution:
-
Start with a standard, low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5, HP-5MS).
-
If peak tailing is observed, consider a more inert column or a mid-polarity phase.
-
-
-
Derivatization: If the compound contains active hydrogens (e.g., -OH, -NH2), these can cause poor peak shape.
-
Solution: Derivatize these functional groups (e.g., silylation) to make the molecule more volatile and less prone to column interactions.
-
References
- 1. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. SF5-containing building blocks - Enamine [enamine.net]
- 4. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 5. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. edoc.mdc-berlin.de [edoc.mdc-berlin.de]
- 8. A High-Resolution Mass Spectrometry-Based Quantitative Metabolomic Workflow Highlights Defects in 5-Fluorouracil Metabolism in Cancer Cells with Acquired Chemoresistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Reactivity of 4-(Pentafluorosulfanyl)benzaldehyde and 4-(Trifluoromethyl)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a key strategy for fine-tuning molecular properties. Among the most powerful electron-withdrawing groups are the trifluoromethyl (CF₃) and the pentafluorosulfanyl (SF₅) moieties. This guide provides an in-depth technical comparison of the reactivity of 4-(pentafluorosulfanyl)benzaldehyde and 4-(trifluoromethyl)benzaldehyde, two critical building blocks in organic synthesis. By examining their intrinsic electronic and steric differences, we can project their behavior in common synthetic transformations, providing a framework for rational experimental design.
At the Heart of the Matter: The Electronic and Steric Dichotomy of -SF₅ and -CF₃
The reactivity of the aldehyde functional group is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Both the pentafluorosulfanyl and trifluoromethyl groups are potent electron-withdrawing moieties, but they are not electronically or sterically equivalent.
The pentafluorosulfanyl (SF₅) group is often referred to as a "super-trifluoromethyl" group for good reason.[1] Its electron-withdrawing capacity, a consequence of the high electronegativity of the five fluorine atoms and the sulfur atom in a +6 oxidation state, surpasses that of the trifluoromethyl group. This is quantitatively captured by their Hammett constants (σp), which are a measure of the electronic influence of a substituent in the para position of a benzene ring.[2][3]
The trifluoromethyl (CF₃) group , while a strong electron-withdrawing group, is less potent than the SF₅ group.[2] This fundamental electronic difference is the primary driver of the anticipated disparity in reactivity between the two benzaldehydes.
Furthermore, the steric profiles of the two groups are distinct. The SF₅ group, with its octahedral geometry, presents a larger steric footprint than the tetrahedral CF₃ group.[4][5] This can influence the approach of nucleophiles and the stability of transition states in certain reactions.
| Property | This compound | 4-(Trifluoromethyl)benzaldehyde | Rationale for Reactivity Difference |
| Hammett Constant (σp) | 0.68[2] | 0.54[6] | The higher σp value of the SF₅ group indicates a stronger electron-withdrawing effect, leading to a more electrophilic carbonyl carbon. |
| Electronegativity (Pauling Scale) | ~3.65[6] | ~3.36[6] | The greater electronegativity of the SF₅ group contributes to its superior electron-withdrawing nature. |
| Steric Hindrance (% Buried Volume) | Larger (e.g., 65.6% in a Cu complex)[5] | Smaller (e.g., 59.5% in a Cu complex)[5] | The increased steric bulk of the SF₅ group may influence the stereochemical outcome of reactions and could hinder the approach of very large nucleophiles. |
| Lipophilicity (Hansch parameter, π) | 1.23[2] | 0.88[2] | While not directly impacting reactivity, the higher lipophilicity of the SF₅ group is a crucial parameter in drug design.[7] |
Logical Relationship: Electronic Effects on Reactivity
Caption: The superior electronegativity and Hammett constant of the SF₅ group lead to a greater electron-withdrawing effect, resulting in a more electrophilic carbonyl carbon and thus, a predicted higher reactivity towards nucleophiles.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is a cornerstone of aldehyde chemistry. The increased electrophilicity of the carbonyl carbon in this compound is expected to accelerate the rate of nucleophilic attack compared to its trifluoromethyl counterpart. This would likely translate to faster reaction times and potentially higher yields under identical conditions.
General Experimental Workflow for Nucleophilic Addition
Caption: A generalized workflow for the nucleophilic addition to an aromatic aldehyde.
Wittig Reaction
The Wittig reaction, which converts aldehydes and ketones into alkenes, is another reaction where the electrophilicity of the carbonyl is crucial.[8][9] It is anticipated that this compound would react more readily with phosphorus ylides than 4-(trifluoromethyl)benzaldehyde.[10] This could be particularly advantageous when using stabilized ylides, which are generally less reactive.[11]
Experimental Protocol: Wittig Reaction with a Non-Stabilized Ylide
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound or 4-(Trifluoromethyl)benzaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-BuLi (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change to deep orange or red.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve the corresponding benzaldehyde (1.0 equivalent) in anhydrous THF.
-
Slowly add the aldehyde solution to the ylide suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Oxidation to Carboxylic Acid (Pinnick Oxidation)
The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids.[12] The reaction mechanism involves the addition of chlorous acid to the aldehyde.[13] While the reaction is generally tolerant of a wide range of functional groups, the electronic nature of the aldehyde can influence the reaction rate.[14] Given that both aldehydes are electron-deficient, they are expected to be suitable substrates for this transformation. Any significant difference in reactivity would likely be subtle, but the higher electrophilicity of the SF₅-substituted aldehyde could potentially facilitate the initial addition step.
Experimental Protocol: Pinnick Oxidation
-
Materials:
-
This compound or 4-(Trifluoromethyl)benzaldehyde
-
tert-Butanol
-
2-Methyl-2-butene
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in tert-butanol.
-
Add water and 2-methyl-2-butene (a scavenger for the hypochlorite byproduct).
-
In a separate flask, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Slowly add the aqueous solution to the aldehyde solution at room temperature.
-
Stir the mixture vigorously until the reaction is complete (monitor by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
-
Reduction to Alcohol (Sodium Borohydride Reduction)
The reduction of aldehydes to primary alcohols using sodium borohydride (NaBH₄) is a common and straightforward transformation.[15] The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon.[16] The more electrophilic the carbonyl carbon, the faster the reduction. Therefore, it is predicted that this compound will be reduced more rapidly than 4-(trifluoromethyl)benzaldehyde. This difference in reaction rates could potentially be exploited for selective reductions in molecules containing both functionalities.
Experimental Protocol: Sodium Borohydride Reduction
-
Materials:
-
This compound or 4-(Trifluoromethyl)benzaldehyde
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (0.3-0.5 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, or until the reaction is complete as monitored by TLC.
-
Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding benzyl alcohol.
-
Conclusion and Future Outlook
The pentafluorosulfanyl group is a powerful tool in the arsenal of the medicinal and materials chemist. Its superior electron-withdrawing ability and unique steric profile compared to the more conventional trifluoromethyl group offer exciting opportunities for molecular design. Based on fundamental principles of organic chemistry, this compound is predicted to be a more reactive substrate in nucleophilic addition and related reactions than 4-(trifluoromethyl)benzaldehyde. This heightened reactivity can be strategically employed to achieve faster reaction times, milder reaction conditions, or to overcome the challenges posed by less reactive nucleophiles.
While direct comparative experimental data remains a gap in the literature, the theoretical framework presented in this guide provides a solid foundation for researchers to anticipate the reactivity of these valuable building blocks. Future studies that quantify the reactivity differences between these two aldehydes in a range of common synthetic transformations would be a valuable contribution to the field and would undoubtedly accelerate the adoption of SF₅-containing scaffolds in the development of next-generation pharmaceuticals and advanced materials.
References
- 1. This compound|CAS 401892-84-0 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Correction: When SF5 outplays CF3: effects of pentafluorosulfanyl decorated scorpionates on copper - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α‑CF3 and α‑SF5 Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 10. 4-Trifluoromethylbenzaldehyde - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. psiberg.com [psiberg.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Reduction of carbonyl compounds by sodium borohydride (tetrahydridoborate) in water, dimethyl sulphoxide, and their mixtures as solvents: products and kinetics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
The Emergence of the Pentafluorosulfanyl Group: A 19F NMR Perspective on Fluoroaromatic Compounds
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of medicinal chemistry and materials science, the quest for novel functional groups that impart unique and advantageous properties is relentless. The pentafluorosulfanyl (SF5) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group, owing to its distinct electronic and steric characteristics.[1] This guide provides an in-depth comparison of the ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-(Pentafluorosulfanyl)benzaldehyde with other common fluoroaromatic compounds, offering experimental insights and data to aid in the characterization and application of these valuable molecules.
The Significance of Fluorine in Modern Chemistry
The incorporation of fluorine into organic molecules is a widely employed strategy in drug discovery and materials science. Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for biological targets. ¹⁹F NMR spectroscopy stands as a powerful and indispensable tool for the analysis of fluorinated compounds due to the 100% natural abundance of the ¹⁹F isotope, its high gyromagnetic ratio, and the wide chemical shift range, which minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[2]
The Unique Signature of the Pentafluorosulfanyl Group in ¹⁹F NMR
The SF5 group presents a unique and readily identifiable signature in ¹⁹F NMR spectra, a direct consequence of its square pyramidal geometry. This contrasts sharply with the singlet typically observed for the trifluoromethyl (CF3) group. The SF5 group exhibits a characteristic AX4 spin system, resulting in two distinct resonances:
-
An apical fluorine (Fa) , which appears as a quintet due to coupling with the four equatorial fluorines.
-
Four equatorial fluorines (Fe) , which appear as a doublet due to coupling with the single apical fluorine.
This distinct pattern provides unambiguous confirmation of the SF5 group's presence and integrity.
Comparative ¹⁹F NMR Data
To illustrate the distinguishing features of this compound in ¹⁹F NMR, the following table summarizes its spectral data alongside other common fluoroaromatic compounds. All chemical shifts are referenced to CFCl₃ (δ = 0 ppm).
| Compound | Structure | Fluorine Environment | Chemical Shift (δ) / ppm | Multiplicity | J-Coupling (Hz) |
| This compound | ![]() | Apical (Fa) | ~84.6 | quintet | J(Fa-Fe) ≈ 157 |
| Equatorial (Fe) | ~63.0 | doublet | J(Fe-Fa) ≈ 157 | ||
| 4-(Trifluoromethyl)benzaldehyde | ![]() | -CF₃ | -63.2 | singlet | - |
| Hexafluorobenzene | ![]() | Aromatic C-F | -164.9 | singlet | - |
| Pentafluoropyridine | ![]() | F-2, F-6 | -88.0 to -92.0 | multiplet | J(F-F) variable |
| F-4 | -145.0 to -150.0 | multiplet | J(F-F) variable | ||
| F-3, F-5 | -160.0 to -165.0 | multiplet | J(F-F) variable |
Note: The chemical shifts and coupling constants for this compound are based on data from closely related structures, such as 4-(pentafluorosulfanyl)phenylalanine derivatives, and may vary slightly.[3]
Interpreting the Data: Key Insights
The comparative data highlights several key points for researchers:
-
Unambiguous Identification: The distinct quintet and doublet pattern of the SF5 group in this compound provides a clear and definitive spectroscopic handle, simplifying structural confirmation.
-
Chemical Shift Differences: The chemical shifts of the SF5 fluorines are significantly different from those of the CF3 group and other aromatic fluorines. The equatorial fluorines of the SF5 group resonate in a region similar to the CF3 group, while the apical fluorine is found much further downfield.
-
Coupling Information: The large one-bond F-F coupling constant (¹JFF) of approximately 157 Hz in the SF5 group is a characteristic feature that aids in spectral assignment.
Experimental Protocol for ¹⁹F NMR Spectroscopy
Acquiring high-quality ¹⁹F NMR data is crucial for accurate analysis. The following is a generalized protocol for the analysis of small molecule fluoroaromatic compounds.
1. Sample Preparation:
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Ensure the solvent does not have signals that overlap with the analyte's ¹⁹F resonances.
-
Concentration: Prepare a solution with a concentration of 5-20 mg of the analyte in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard (Optional but Recommended): For precise chemical shift referencing, an internal standard such as trifluorotoluene (-63.72 ppm) or hexafluorobenzene (-164.9 ppm) can be added. The choice of standard should be based on its chemical inertness and the absence of signal overlap with the analyte.
2. NMR Spectrometer Setup:
-
Probe Tuning: Tune the NMR probe to the ¹⁹F frequency.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent.
-
Shimming: Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a wide spectral width (e.g., -250 to 100 ppm) to ensure all fluorine signals are captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is generally adequate.
-
Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to allow for full relaxation of the fluorine nuclei between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
Proton Decoupling: For routine spectra, broadband proton decoupling is recommended to simplify the spectrum by removing ¹H-¹⁹F couplings.
4. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Phase the spectrum to obtain a flat baseline.
-
Baseline Correction: Apply a baseline correction to remove any distortions.
-
Referencing: Reference the chemical shifts to the internal standard or an external reference (e.g., CFCl₃).
-
Integration: Integrate the signals to determine the relative ratios of different fluorine environments.
Visualizing the Comparison: Molecular Structures and Spectral Features
To visually summarize the key distinctions, the following diagrams illustrate the molecular structures and their characteristic ¹⁹F NMR spectral patterns.
Figure 1. Comparison of Fluoroaromatic Structures and Their ¹⁹F NMR Signatures.
Conclusion
The pentafluorosulfanyl group offers a unique combination of electronic and steric properties that are highly attractive for the development of new pharmaceuticals and advanced materials. The distinctive ¹⁹F NMR signature of the SF5 group, characterized by a quintet for the apical fluorine and a doublet for the equatorial fluorines, provides a powerful and unambiguous tool for structural characterization. This guide has provided a direct comparison of the ¹⁹F NMR data for this compound with other common fluoroaromatics, highlighting the key differences that researchers can leverage in their work. By understanding these spectral nuances and employing robust experimental protocols, scientists can confidently identify and characterize SF5-containing molecules, accelerating innovation in their respective fields.
References
A Comparative Computational Analysis of the Electronic Properties of SF5-Benzaldehyde for Drug Discovery
Introduction: The Rising Prominence of the Pentafluorosulfanyl (SF5) Group in Medicinal Chemistry
In the landscape of modern drug discovery and development, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the pentafluorosulfanyl (SF5) group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of properties that are highly advantageous for medicinal chemistry.[1][2] The SF5 group is characterized by its exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity.[3][4] These attributes can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[3][5] This guide provides a comprehensive computational analysis of the electronic properties of SF5-benzaldehyde, a model aromatic system, and compares it with other commonly substituted benzaldehydes to elucidate the distinct impact of the SF5 group. This in-depth analysis is tailored for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of the SF5 group in their molecular design endeavors.
Computational Methodology: A Framework for Unveiling Electronic Properties
To dissect the electronic landscape of SF5-benzaldehyde and its analogs, a robust computational workflow based on Density Functional Theory (DFT) is employed. DFT offers a favorable balance between computational cost and accuracy for studying the electronic structure of organic molecules. The subsequent sections will detail the specific protocols for calculating key electronic descriptors.
Experimental Workflow: From Molecular Structure to Electronic Insights
The computational analysis follows a systematic progression to ensure the reliability and reproducibility of the results. The workflow is depicted in the diagram below.
References
- 1. ias.ac.in [ias.ac.in]
- 2. ijtra.com [ijtra.com]
- 3. connectsci.au [connectsci.au]
- 4. web.viu.ca [web.viu.ca]
- 5. Influence of para-substituted benzaldehyde derivatives with different push/pull electron strength groups on the conformation of human serum albumin and toxicological effects in zebrafish - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Insecticidal Efficacy of Novel SF5-Containing Meta-Diamides
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Pentafluorosulfanyl (SF5) Moiety in Insecticide Discovery
In the relentless pursuit of novel crop protection agents with improved efficacy and unique modes of action, the incorporation of fluorine-containing substituents has become a cornerstone of modern agrochemical design. While functionalities like trifluoromethyl (CF3) are ubiquitous, the pentafluorosulfanyl (SF5) group has emerged as a compelling alternative. Often dubbed a "super-trifluoromethyl group," the SF5 moiety confers exceptional thermal and chemical stability, high electronegativity, and significant lipophilicity, properties that can profoundly enhance a molecule's biological performance and metabolic stability.[1][2]
This guide focuses on a novel class of insecticides that marries this promising functional group with a meta-diamide scaffold. We will provide a comprehensive framework for validating the insecticidal activity of these SF5-containing meta-diamides, comparing their performance to established benchmarks, and elucidating the critical experimental workflows required for their characterization. Our objective is to equip researchers with the rationale and methodologies to rigorously assess this next generation of insecticides.
Part 1: Deconvoluting the Mode of Action: A Tale of Two Diamides
A critical first step in validating any new insecticide is to understand its precise molecular target. Within the broader "diamide" classification, there are two distinct and crucial mechanistic classes that must not be confused. This distinction is paramount for understanding performance, spectrum of activity, and resistance management.
The Benchmark: Anthranilic Diamides and the Ryanodine Receptor
The first commercially successful class of diamides, which includes blockbuster products like Chlorantraniliprole , are anthranilic diamides. These compounds exert their insecticidal effect by targeting the insect ryanodine receptor (RyR).[3][4] The RyR is a massive intracellular calcium channel located on the sarcoplasmic reticulum of muscle cells.[5] Anthranilic diamides lock this channel in an open state, causing an uncontrolled and depleting leakage of calcium ions (Ca2+) into the cytoplasm.[6][7] This disruption of calcium homeostasis leads to rapid feeding cessation, muscle paralysis, and eventual death of the insect.[8] The high selectivity for insect RyRs over their mammalian counterparts is a key contributor to their favorable safety profile.[3][4]
Caption: Anthranilic diamide mode of action via the Ryanodine Receptor.
The Novel Target: Meta-Diamides and the GABA Receptor
In contrast, SF5-containing diamides belong to the meta-diamide chemical class. Pioneering research with the related insecticide Broflanilide revealed that these compounds have a completely different mode of action.[9][10] They function as non-competitive allosteric modulators of the γ-aminobutyric acid (GABA)-gated chloride channel in the insect nervous system.[10][11][12] By binding to a unique site on this receptor, they block the inhibitory neurotransmission mediated by GABA. This leads to over-excitation of the nervous system, convulsions, paralysis, and death.[12][13]
The Insecticide Resistance Action Committee (IRAC) has recognized this novel mode of action by creating a new, distinct category: Group 30 .[11][12] The critical implication for drug development is the lack of cross-resistance with any other insecticide class, including the RyR-targeting diamides.[11][13] This makes them powerful tools for resistance management programs.
Caption: Meta-diamide mode of action via the GABA-gated chloride channel.
Part 2: A Step-by-Step Framework for Experimental Validation
Rigorous validation requires a multi-step approach, moving from initial potency screening against a key target pest to assessing the broader spectrum of activity.
Caption: High-level workflow for validating a novel insecticide.
Protocol 1: Primary Validation via Lepidopteran Leaf-Dip Bioassay
This method is ideal for determining the intrinsic contact and ingestion activity against chewing pests like the diamondback moth (Plutella xylostella) or armyworms (Spodoptera spp.).[1][14]
Rationale: The leaf-dip method ensures uniform coverage of the active ingredient on the food source, providing a reliable measure of potency (LC50 - lethal concentration for 50% of the population) and feeding inhibition.[14] Selecting a globally significant and often resistant pest like P. xylostella provides a stringent test of the compound's potential.
Step-by-Step Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the technical-grade SF5-containing meta-diamide in a suitable solvent (e.g., acetone).[15] Perform serial dilutions to create a range of at least 5-7 test concentrations, plus a solvent-only control. The goal is to establish concentrations that will yield mortalities between 10% and 90%.[16]
-
Leaf Disc Preparation: Using a cork borer, excise discs from untreated host plant leaves (e.g., cabbage for P. xylostella).
-
Treatment Application: Individually submerge each leaf disc into a test solution for approximately 10 seconds with gentle agitation.[17] Place the treated discs on paper towels to air dry completely.
-
Assay Setup: Place one treated, dried leaf disc into a petri dish or ventilated container lined with moistened filter paper.
-
Insect Infestation: Using a fine paintbrush, carefully transfer a set number of larvae (e.g., 10-15 second or third instars) onto each leaf disc.[14]
-
Incubation: Maintain the assays under controlled conditions (e.g., 25°C, >60% RH, 16:8 L:D photoperiod).
-
Data Collection & Analysis:
-
Mortality Assessment: At 48, 72, and 96 hours, assess larval mortality. Larvae are considered dead if they cannot move in a coordinated manner when prodded with a brush.[17]
-
Feeding Inhibition: Visually estimate or digitally analyze the percentage of the leaf area consumed in each replicate.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula.[17] Subject the dose-response data to probit or logit analysis to calculate LC50 and LC90 values with 95% confidence intervals.[15][18]
-
Protocol 2: Spectrum Validation via Aphid Systemic/Contact Bioassay
To determine if the compound is effective against non-lepidopteran, sucking pests, a different assay is required. The IRAC-approved leaf-dip method for aphids is a standard.[17]
Rationale: Aphids feed on phloem, so assessing activity requires methods that test for contact or systemic uptake. This protocol determines if the compound has a broader utility beyond chewing pests. The assessment period is often longer for insecticides targeting the nervous system in aphids.[17]
Step-by-Step Methodology:
-
Preparation: Prepare test solutions as described in Protocol 1. Prepare petri dishes with a 3-4mm layer of 1% w/w agar to keep leaf discs turgid.[17]
-
Treatment: Dip leaf discs (e.g., bell pepper or fava bean) in the test solutions for 10 seconds, air dry, and place them abaxial (bottom) side up on the set agar.
-
Infestation: Transfer 20-30 apterous adult aphids onto each leaf disc using a fine brush.[17]
-
Incubation: Seal the dishes with ventilated lids and store them upright under controlled conditions.
-
Data Collection & Analysis: Assess mortality at 72 hours (or up to 120 hours depending on the specific mode of action).[17] An aphid is considered dead if it is immobile or cannot right itself. Calculate LC50 values using probit analysis as described previously.
Part 3: Comparative Performance Analysis
A new compound's value is determined by its performance relative to existing standards. Here, we compare a representative SF5-containing meta-diamide against two benchmarks: Chlorantraniliprole (a leading anthranilic diamide with a different MoA) and Broflanilide (a leading meta-diamide with the same MoA).
Rationale for Comparator Selection:
-
Chlorantraniliprole: Serves as the industry standard for lepidopteran control. Comparing against it demonstrates relative potency and highlights the benefits of a different mode of action for resistance management.[19][20]
-
Broflanilide: As a fellow Group 30 insecticide, this comparison reveals the specific contribution and potential advantages (e.g., potency, spectrum, physicochemical properties) conferred by the novel SF5 moiety.[21]
| Compound | Chemical Class | IRAC Group | Mode of Action | Target Pest | Bioassay Result | Source |
| SF5-Diamide (4d) | meta-diamide | 30 (Predicted) | GABA-gated Cl- Channel Modulator | Plutella xylostella | 87% Mortality (at 10 ppm, 96h); 0-5% Feeding | [1][2] |
| Broflanilide | meta-diamide | 30 | GABA-gated Cl- Channel Modulator | Lepidoptera, Coleoptera | High Efficacy (Broad Spectrum Chewing Pests) | [9][13] |
| Chlorantraniliprole | Anthranilic diamide | 28 | Ryanodine Receptor Modulator | Lepidoptera | High Efficacy (LC50 often <1 ppm) | [19] |
The data indicates that the novel SF5-containing meta-diamide 4d exhibits excellent insecticidal and anti-feedant properties against a key lepidopteran pest, performing at a level that merits further development.[1][2] Its potency is comparable to established high-performing products, but with the significant strategic advantage of a novel mode of action distinct from the widely used Group 28 insecticides.
Conclusion
The validation of SF5-containing meta-diamides represents an exciting frontier in insecticide discovery. The incorporation of the unique SF5 group onto a meta-diamide scaffold has yielded compounds with high insecticidal potency. The key strategic value of this chemical class lies in its novel Mode of Action, targeting the GABA-gated chloride channel (IRAC Group 30), which provides a crucial tool for managing resistance to other chemical classes, particularly the Ryanodine Receptor-targeting diamides. The experimental framework detailed in this guide—from precise mechanistic classification to rigorous bioassay protocols and comparative analysis—provides a robust pathway for researchers to accurately characterize and validate the performance of these and other novel crop protection candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insect ryanodine receptors: molecular targets for novel pest control chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ryanodine Receptor as Insecticide Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insect ryanodine receptors: molecular targets for novel pest control chemicals - ProQuest [proquest.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and mode of action of a novel insecticide, broflanilide [morressier.com]
- 10. researchgate.net [researchgate.net]
- 11. Broflanilide - Wikipedia [en.wikipedia.org]
- 12. mda.state.mn.us [mda.state.mn.us]
- 13. agriculture.basf.com [agriculture.basf.com]
- 14. scielo.br [scielo.br]
- 15. entomoljournal.com [entomoljournal.com]
- 16. youtube.com [youtube.com]
- 17. irac-online.org [irac-online.org]
- 18. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. biochemjournal.com [biochemjournal.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to SF₅- and Nitro-Substituted Benzaldehydes: A Tale of Two Electron-Withdrawing Groups
For the Modern Researcher, Scientist, and Drug Developer
In the landscape of molecular design, the strategic functionalization of aromatic scaffolds is paramount. Benzaldehyde, a fundamental aromatic aldehyde, serves as a versatile platform, but its true potential is unlocked through the introduction of substituents that modulate its electronic properties and reactivity. Among the most powerful activating groups are electron-withdrawing substituents, which enhance the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack.
This guide provides an in-depth comparative analysis of benzaldehydes functionalized with two distinct, yet potent, electron-withdrawing groups: the classical nitro (NO₂) group and the contemporary pentafluorosulfanyl (SF₅) group. While the nitro group is a cornerstone of traditional organic synthesis and medicinal chemistry, the SF₅ group has emerged as a "super-trifluoromethyl" moiety, offering a unique combination of electronic and physicochemical properties.[1][2] Understanding their relative merits and liabilities is crucial for making informed decisions in synthetic strategy and molecular design.
Part 1: The Synthetic Approach - Accessibility and Strategy
The ease and methodology of introducing a functional group are primary considerations in any synthetic campaign. Here, the NO₂ and SF₅ groups present starkly different strategic challenges.
Synthesis of Nitrobenzaldehydes: A Classic Electrophilic Substitution
The most common route to nitrobenzaldehydes is the direct electrophilic aromatic substitution of benzaldehyde. The process is typically achieved by nitration using a mixture of nitric acid and sulfuric acid. The strongly deactivating and meta-directing nature of the aldehyde group dictates the regiochemical outcome, yielding 3-nitrobenzaldehyde as the major product.
The reaction typically yields a mixture of isomers, with a representative distribution being approximately 72% meta, 19% ortho, and 9% para, which must then be separated.[3]
Experimental Protocol: Synthesis of 3-Nitrobenzaldehyde
This protocol is adapted from established laboratory procedures for the nitration of benzaldehyde.
-
Preparation of Nitrating Acid: In a three-neck flask equipped with a thermometer and an addition funnel, add 19 mL of concentrated sulfuric acid (H₂SO₄). Cool the flask in an ice bath.
-
Addition of Nitric Acid: While stirring and maintaining the temperature below 10 °C, carefully add 8.7 mL of fuming nitric acid (HNO₃) to the sulfuric acid.
-
Addition of Benzaldehyde: To the prepared nitrating acid, add 2.12 g (2.02 mL) of benzaldehyde dropwise. Use the addition funnel and maintain the reaction temperature at approximately 15 °C. This step should take about one hour.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stand at room temperature overnight.
-
Work-up: Pour the reaction mixture onto crushed ice. The crude product will precipitate. Filter the solid and wash it with water.
-
Purification: The crude product is dissolved in a suitable solvent like tert-butyl methyl ether and washed with a 5% sodium bicarbonate (NaHCO₃) solution to remove acidic impurities. The organic layer is then dried, and the solvent is evaporated. The final product is purified by recrystallization from a toluene/petroleum ether mixture.
Synthesis of SF₅-Benzaldehydes: A Multi-Step Approach
Unlike the nitro group, the SF₅ moiety cannot be installed via a simple, direct electrophilic substitution onto benzaldehyde. Its synthesis is more involved and typically relies on building the molecule from a precursor already containing the SF₅ group. A common strategy starts with a nitro-(pentafluorosulfanyl)benzene, which is commercially available.[4][5]
The synthesis of 3-(pentafluorosulfanyl)benzaldehyde, for example, involves the reduction of the nitro group, conversion of the resulting amine to a more suitable functional group for carbonylation (like a bromide), and subsequent transformation into the aldehyde.[6]
This multi-step sequence highlights a key difference: nitrobenzaldehydes are typically made by functionalizing the parent aldehyde, whereas SF₅-benzaldehydes are constructed from a pre-functionalized aromatic ring.
Part 2: Physicochemical Properties - A Deep Dive into Structure and Electronics
The distinct atomic composition and geometry of the NO₂ and SF₅ groups give rise to profoundly different physicochemical properties.
Electronic Effects: The Heart of the Matter
The primary role of both substituents is to withdraw electron density from the aromatic ring, but they do so via different mechanisms.
-
Nitro (NO₂) Group: This group is a classic example of a substituent with powerful inductive (-I) and resonance (-M or -R) electron-withdrawing effects. The nitrogen atom, bonded to two electronegative oxygens, polarizes the sigma bond, while the entire group's π-system can delocalize electron density from the ring.[7]
-
Pentafluorosulfanyl (SF₅) Group: Often called a "super-halogen," the SF₅ group's electron-withdrawing capability is dominated by an exceptionally strong, distance-dependent inductive (-I) effect, owing to the five highly electronegative fluorine atoms.[8] Its ability to participate in resonance is considered minimal.[9]
This mechanistic difference is quantified by Hammett substituent constants (σ), which measure the electronic influence of a substituent on a reaction center. A more positive value indicates a stronger electron-withdrawing effect.[7]
Table 1: Comparison of Electronic Parameters
| Parameter | SF₅ Group | NO₂ Group | Interpretation |
|---|---|---|---|
| Hammett Constant (σ_meta) | 0.61[10] | 0.71[11] | Both are strongly electron-withdrawing at the meta position, primarily via inductive effects. |
| Hammett Constant (σ_para) | 0.68[9][10] | 0.78[11] | The nitro group's combined inductive and strong resonance effects make it slightly more electron-withdrawing at the para position. |
| Hansch Lipophilicity (π) | 1.23 - 1.51[10][12] | -0.28 | The SF₅ group dramatically increases lipophilicity, whereas the nitro group increases polarity and reduces lipophilicity. |
Steric Profile and Physical Properties
The three-dimensional structure and general physical characteristics of these molecules are also distinct. The planar NO₂ group contrasts sharply with the octahedral geometry of the SF₅ group.[12] This can have significant implications for crystal packing and binding interactions in a biological context.
Table 2: Comparison of Physical Properties
| Property | 3-Nitrobenzaldehyde | 3-(Pentafluorosulfanyl)benzaldehyde | 4-Nitrobenzaldehyde |
|---|---|---|---|
| Molecular Formula | C₇H₅NO₃ | C₇H₅F₅OS | C₇H₅NO₃ |
| Molecular Weight | 151.12 g/mol | 232.17 g/mol | 151.12 g/mol |
| Appearance | Light yellow crystalline powder | Colorless liquid or crystalline solid[13] | Slightly yellowish crystalline powder |
| Melting Point | 56-59 °C | 50-54 °C[13] | 103-106 °C |
| Boiling Point | 164 °C (at 23 mmHg) | 160 °C (at 0.5 mmHg)[13] | ~300 °C (decomposes) |
| Solubility in Water | Largely insoluble | Insoluble (expected) | Limited solubility |
| Solubility in Organics | Soluble in ethanol, acetone, chloroform | Soluble in ether, DMF, dichloromethane[13] | Soluble in ethanol, benzene, acetone |
Part 3: Comparative Reactivity - A Dichotomy of Function
The electronic differences between the NO₂ and SF₅ groups directly translate into distinct reactivity profiles for the parent molecules.
Reactivity of the Aldehyde Group
Both substituents strongly activate the aldehyde group toward nucleophilic addition reactions by increasing the partial positive charge on the carbonyl carbon.[14] Aromatic aldehydes are generally less reactive than aliphatic aldehydes due to resonance stabilization from the benzene ring, but the presence of a powerful electron-withdrawing group like NO₂ or SF₅ significantly counteracts this effect.[15]
For reactions such as Wittig olefinations, Knoevenagel condensations, and aldol additions, both substituted benzaldehydes are excellent substrates. While direct kinetic comparisons are scarce, the Hammett constants suggest that both will exhibit substantially enhanced reactivity compared to unsubstituted benzaldehyde, likely with comparable levels of activation.
Reactivity of the Substituent and Ring
This is where the two classes of compounds diverge most significantly:
-
The Nitro Group as a Synthetic Handle: A key feature of the nitro group is its facile reduction to an amine (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a gateway to a vast array of other functionalities through diazotization or amide bond formation. This makes nitrobenzaldehydes valuable as versatile intermediates.
-
The SF₅ Group as a Stable Modulator: In stark contrast, the SF₅ group is characterized by its exceptional thermal and chemical stability.[8] The sulfur-fluorine bonds are incredibly robust, allowing the group to be carried through harsh reaction conditions without modification. This makes it an ideal substituent when the goal is to permanently alter the electronic and lipophilic properties of a molecule without introducing a point of chemical weakness.
-
Nucleophilic Aromatic Substitution (S_NAr): Both groups are strongly activating for S_NAr reactions, stabilizing the negative charge of the Meisenheimer complex intermediate. This allows for the displacement of leaving groups (like halogens) positioned ortho or para to the substituent.[5][16]
Part 4: Applications in Medicinal Chemistry and Drug Design
The choice between an NO₂ and an SF₅ substituent is often dictated by the ultimate goal of the research program.
-
Nitrobenzaldehydes as Versatile Intermediates: These compounds are fundamental building blocks in the pharmaceutical industry. For example, 3-nitrobenzaldehyde is a key precursor in the synthesis of several dihydropyridine calcium channel blockers used to treat hypertension.[3] In these syntheses, the aldehyde participates in ring formation, and the nitro group is often subsequently reduced to an amine for further functionalization.
-
SF₅-Benzaldehydes for Bioisosteric Replacement and Property Modulation: The SF₅ group is increasingly used as a bioisostere —a substituent that can replace another group while retaining or improving biological activity. It is frequently considered a replacement for trifluoromethyl (CF₃), tert-butyl, halogen, or even nitro groups.[3][17] The rationale for its use includes:
-
Metabolic Stability: The robust nature of the SF₅ group can block sites of metabolism, increasing a drug's half-life.[18]
-
Enhanced Lipophilicity: The high lipophilicity of the SF₅ group can improve a molecule's ability to cross cell membranes, potentially enhancing bioavailability.[8][10]
-
Modulation of pKa and Binding Affinity: The powerful electron-withdrawing effect can alter the acidity/basicity of nearby functional groups and create unique electronic interactions within a protein binding pocket.[10] An example of its application is in the development of a novel chalcone, synthesized from 4-(pentafluorosulfanyl)benzaldehyde, which showed superior activity against liver cancer cell lines compared to its parent compound.[19]
-
Conclusion: A Strategic Choice
The SF₅- and nitro-substituted benzaldehydes, while both powerful tools for the synthetic chemist, serve fundamentally different strategic purposes.
-
Choose Nitrobenzaldehyde when:
-
The goal is to use a cost-effective, readily available starting material.
-
The synthetic route requires a versatile intermediate where the nitro group will be transformed later in the synthesis (e.g., reduction to an amine).
-
Increased polarity and reduced lipophilicity are desired.
-
-
Choose SF₅-Benzaldehyde when:
-
The primary objective is to install a permanent, highly stable, and strongly electron-withdrawing group.
-
The goal is to significantly increase the lipophilicity and metabolic stability of the final compound.
-
You are performing bioisosteric replacement to probe structure-activity relationships or improve the pharmacokinetic profile of a lead compound.
-
Ultimately, the nitro group offers synthetic versatility, acting as a masked amine, while the SF₅ group provides a unique and robust tool for fine-tuning the physicochemical properties of a final target molecule. The informed researcher will weigh the synthetic accessibility against the desired molecular properties to select the optimal tool for the task at hand.
References
- 1. Item - Investigating the scope of the pentafluorosulfanyl group in medicinal chemistry - University of Sussex - Figshare [sussex.figshare.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes [beilstein-journals.org]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Hammett equation - Wikipedia [en.wikipedia.org]
- 8. The Pentafluorosulfanyl Group (SF5) | Rowan [rowansci.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.viu.ca [web.viu.ca]
- 12. researchgate.net [researchgate.net]
- 13. chembk.com [chembk.com]
- 14. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. quora.com [quora.com]
- 16. Preparation of SF5 aromatics by vicarious nucleophilic substitution reactions of nitro(pentafluorosulfanyl)benzenes with carbanions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A general leaving group assisted strategy for synthesis of pentafluorosulfanyl allylic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound|CAS 401892-84-0 [benchchem.com]
A Comparative Guide to Assessing the Metabolic Stability of SF5-Containing Drug Candidates
Abstract
The strategic incorporation of fluorine-containing moieties is a cornerstone of modern medicinal chemistry, aimed at enhancing the potency, pharmacokinetics, and metabolic stability of drug candidates. The pentafluorosulfanyl (SF5) group, in particular, has emerged as a superior bioisostere for the trifluoromethyl (CF3) and tert-butyl groups, often conferring remarkable improvements in metabolic robustness. This guide provides an in-depth comparison of SF5-containing compounds with other structural analogs, supported by experimental data and detailed protocols. We will dissect the underlying physicochemical properties of the SF5 group that contribute to its stabilizing effects and present a comprehensive, step-by-step workflow for assessing metabolic stability using the industry-standard liver microsomal assay. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the SF5 group to design more durable and efficacious drug candidates.
Introduction: The Quest for Metabolic Stability in Drug Discovery
In the journey of a drug from discovery to clinical application, metabolic stability is a critical hurdle. A compound that is rapidly metabolized by the body may fail to achieve therapeutic concentrations or require inconveniently frequent dosing.[1] The liver is the primary site of drug metabolism, where a superfamily of enzymes, primarily Cytochrome P450s (CYPs), chemically modifies xenobiotics to facilitate their excretion.[2] Consequently, a key objective in lead optimization is to engineer molecules that are resistant to this metabolic machinery.
Fluorine chemistry has provided a powerful toolkit for this purpose. The replacement of a hydrogen atom with fluorine can block sites of metabolism, and the introduction of fluorinated groups can profoundly alter a molecule's electronic properties to disfavor enzymatic degradation.[3] While the trifluoromethyl (CF3) group has been the workhorse in this field for decades[4], the pentafluorosulfanyl (SF5) group is now gaining significant attention for its unique and often superior properties.[5][6] This guide will explore the rationale for its use and provide the practical means to validate its impact on metabolic stability.
The Pentafluorosulfanyl (SF5) Group: A Bioisostere with Superior Properties
The SF5 group is often referred to as a "super-trifluoromethyl group" for good reason.[7][8] Its unique combination of electronic and steric properties sets it apart from other common bioisosteres.[9][10]
Key Physicochemical Characteristics:
-
High Electronegativity: The SF5 group is one of the most powerful electron-withdrawing groups used in medicinal chemistry.[7][11] This strong inductive effect can shield adjacent sites from oxidative metabolism by lowering the electron density of the parent molecule.
-
Enhanced Lipophilicity: Despite its high polarity, the SF5 group significantly increases a molecule's lipophilicity (as measured by the Hansch parameter, π), even more so than the CF3 group.[12][13] This property can improve membrane permeability and bioavailability, crucial aspects of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[11]
-
Chemical and Thermal Stability: The sulfur-fluorine bonds in the SF5 group are exceptionally strong, rendering the group highly resistant to chemical and thermal degradation under physiological conditions.[11][14] SF5-substituted organic molecules have proven to be metabolically very stable.[15]
-
Steric Bulk: The octahedral geometry and larger size of the SF5 group compared to the CF3 group can provide a steric shield, physically blocking metabolic enzymes from accessing susceptible positions on the drug molecule.[16]
These properties are summarized in the comparative table below.
| Property | Pentafluorosulfanyl (SF5) | Trifluoromethyl (CF3) | Rationale for Advantage in Medicinal Chemistry |
| Electronegativity (Pauling Scale) | ~3.65 | ~3.36 | The higher electronegativity of the SF5 group can lead to stronger non-covalent interactions with biological targets and modulate the pKa of nearby functionalities.[12] |
| Hammett Constant (σp) | 0.68 | 0.53 | The stronger electron-withdrawing nature of SF5 can significantly influence the reactivity and metabolic stability of the parent molecule.[12][13] |
| Lipophilicity (Hansch parameter, π) | 1.23 | 0.88 | The increased lipophilicity of the SF5 group can enhance membrane permeability and oral bioavailability.[12] |
| Van der Waals Volume (ų) | ~66 | ~43 | The larger steric footprint provides a more effective shield against enzymatic attack at nearby "soft spots". |
Table 1: A head-to-head comparison of the key physicochemical properties of the SF5 and CF3 groups relevant to drug design. Data compiled from multiple sources.[12][13]
Core Methodology: Assessing Metabolic Stability with the Liver Microsomal Assay
The most common and cost-effective method for evaluating metabolic stability in early drug discovery is the in vitro liver microsomal stability assay.[1][17] This assay uses subcellular fractions from liver tissue (microsomes) that are rich in Phase I drug-metabolizing enzymes like CYPs.[17][18]
Principle of the Assay
The core principle is to incubate a test compound with liver microsomes and a necessary enzymatic cofactor (NADPH) and monitor the disappearance of the parent compound over time.[18][19] By measuring the rate of depletion, we can calculate key pharmacokinetic parameters, including the half-life (T½) and intrinsic clearance (CLint), which predict how quickly the drug would be cleared by the liver in vivo.[20]
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating essential controls to ensure the integrity of the data.
Materials:
-
Test compounds and positive controls (e.g., Verapamil, a rapidly metabolized drug)
-
Pooled liver microsomes (human, rat, or mouse)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[21]
-
Ice-cold acetonitrile with an internal standard (for reaction termination and sample analysis)
-
96-well incubation plates and analytical plates
Experimental Steps:
-
Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Create an intermediate sub-stock by diluting the DMSO stock in acetonitrile.[22]
-
Incubation Plate Setup: In a 96-well plate, add phosphate buffer. Then, add a small volume of the test compound sub-stock to achieve the final desired concentration (typically 1 µM).[18]
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to bring all components to the reaction temperature.
-
Microsome Addition: Add the liver microsomes to each well to achieve a final protein concentration of 0.5 mg/mL.[18][23]
-
Initiate Metabolic Reaction: The reaction is initiated by adding the NADPH regenerating system. This is your T=0 time point. Immediately remove an aliquot from the T=0 wells and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard to stop the reaction.
-
Time Course Sampling: Continue incubating the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45, and 60 minutes), remove aliquots and terminate the reaction in the same manner as the T=0 sample.[23]
-
Control Incubations (Critical for Trustworthiness):
-
-NADPH Control: For each compound, run a parallel incubation for the final time point where the NADPH system is replaced with a buffer. This control verifies that compound loss is due to enzymatic metabolism and not chemical instability.[18]
-
Positive Control: Include a compound with known high metabolic turnover (e.g., Verapamil) to confirm the activity of the microsomal batch.
-
-
Sample Processing: Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.[21]
-
LC-MS/MS Analysis: Transfer the supernatant to a new analytical plate and analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound at each time point relative to the stable internal standard.
Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the test compound remaining at each time point relative to the T=0 sample.
-
Determine the Rate of Elimination (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression line is the elimination rate constant (-k).
-
Calculate Half-Life (T½):
-
T½ = 0.693 / k
-
A longer half-life indicates greater metabolic stability.[23]
-
-
Calculate Intrinsic Clearance (CLint):
Workflow Visualization
Caption: Workflow for the in vitro liver microsomal stability assay.
Comparative Analysis: Metabolic Stability of SF5-Containing Candidates vs. Analogs
General Trends and Mechanistic Rationale
The exceptional stability of the SF5 group itself means it is rarely, if ever, the site of metabolic attack. Instead, its powerful electronic and steric properties protect the entire molecule from degradation.[11]
Caption: How SF5 properties contribute to metabolic stability.
Case Study Data
Direct comparisons in the literature consistently show that replacing other groups with SF5 enhances metabolic stability. For instance, an 8-SF5 mefloquine analog demonstrated a longer half-life and higher in vivo activity than its parent compound.[24] Another study on COX-2 inhibitors found that SF5-substituted benzopyran analogues exhibited excellent pharmacokinetics with half-lives exceeding 12 hours in rats.[25]
However, the effect is not always a simple positive correlation. A study on p97 inhibitors found that replacing a CF3 group with an SF5 group on an indole scaffold led to a dramatic decrease in inhibitory activity, highlighting that the biological impact is context-dependent and must always be experimentally verified.[15]
| Compound Scaffold | R-Group | Human Liver Microsome T½ (min) | Species | Reference Context |
| Mefloquine Analog | -CF3 | Baseline | - | Antimalarial drug.[24] |
| Mefloquine Analog | -SF5 | Longer T½ | in vivo | Showed improved half-life and activity.[24] |
| Benzopyran Analog | -SF5 | >720 (rat plasma) | Rat | COX-2 inhibitor with excellent PK properties.[25] |
| Niclosamide Derivative | -SF5 | Reasonable Stability | in vitro | Antifungal/anticancer agent.[24] |
| p97 Inhibitor | -CF3 | Baseline Activity | - | ATPase inhibitor.[15] |
| p97 Inhibitor | -SF5 | Significantly Lower Activity | - | Demonstrates context-dependent effects.[15] |
Table 2: A summary of comparative metabolic stability and activity data for SF5-substituted compounds versus their analogs from various literature sources.
Advanced Considerations and Complementary Assays
While the microsomal stability assay is an excellent screening tool, it primarily assesses Phase I metabolism.[18] For a more complete picture, further assays are necessary:
-
Hepatocyte Stability Assay: Using intact liver cells (hepatocytes) accounts for both Phase I and Phase II metabolism, as well as cellular uptake.[2][17] This provides a more comprehensive and often more accurate prediction of in vivo clearance.
-
In Vivo Pharmacokinetic (PK) Studies: The ultimate test of metabolic stability is to dose the compound in an animal model (e.g., rat or mouse) and measure its concentration in plasma over time. This provides definitive data on half-life, clearance, and bioavailability in a whole-organism context.[25]
Conclusion: Integrating the SF5 Group into Modern Drug Design
The pentafluorosulfanyl group is a powerful tool for overcoming one of the most common challenges in drug discovery: poor metabolic stability.[11][15] Its unique combination of strong electron-withdrawing character, high lipophilicity, and significant steric bulk allows it to effectively shield drug candidates from enzymatic degradation.[11][12][13] By employing robust and well-controlled in vitro assays, such as the liver microsomal stability assay detailed here, researchers can efficiently quantify the stability benefits conferred by the SF5 group. This enables a data-driven approach to selecting and optimizing drug candidates with favorable pharmacokinetic profiles, ultimately increasing the probability of clinical success.
References
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- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pentafluorosulfanyl (SF5) technology - Melius Organics [meliusorganics.com]
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- 7. SF5-containing building blocks - Enamine [enamine.net]
- 8. benchchem.com [benchchem.com]
- 9. Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. benchchem.com [benchchem.com]
- 13. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
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- 19. nuvisan.com [nuvisan.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 22. scialert.net [scialert.net]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-(Pentafluorosulfanyl)benzaldehyde
For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and responsible disposal. This guide provides a detailed protocol for the proper disposal of 4-(Pentafluorosulfanyl)benzaldehyde, a unique aromatic aldehyde containing the highly electronegative and stable pentafluorosulfanyl (SF5) group. The procedural steps outlined herein are grounded in established safety protocols and regulatory guidelines to ensure minimal environmental impact and maintain a safe laboratory environment.
The pentafluorosulfanyl group is noted for its high thermal stability and lipophilicity, characteristics that make it valuable in medicinal chemistry for enhancing the metabolic stability and binding affinity of drug candidates.[1] However, the robust nature of the C-F and S-F bonds also suggests that these compounds may be persistent in the environment. Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical stewardship.
I. Hazard Assessment and Core Safety Principles
Before initiating any disposal procedure, a thorough understanding of the hazards associated with this compound is paramount. According to available safety data, this compound presents the following risks:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Respiratory Effects: May cause respiratory irritation.[2]
Given these hazards, all handling and disposal operations must be conducted in a well-ventilated area, preferably within a chemical fume hood. Adherence to stringent personal protective equipment (PPE) protocols is mandatory.
Essential Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[2] |
| Protective Clothing | A lab coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, a chemical-resistant apron is recommended. | Minimizes the risk of skin exposure. Contaminated clothing should be removed and laundered before reuse.[2] |
| Respiratory Protection | In cases of inadequate ventilation or the generation of dusts or aerosols, a NIOSH-approved respirator should be worn.[2][3] | Protects against inhalation, which may cause respiratory irritation. The Occupational Safety and Health Administration (OSHA) sets permissible exposure limits (PELs) for related compounds like sulfuryl fluoride, highlighting the importance of respiratory protection.[4][5][6][7] |
II. Step-by-Step Disposal Protocol
The primary and most critical directive for the disposal of this compound is to treat it as a hazardous waste and transfer it to a licensed and approved waste disposal facility .[2][8][9][10][11] Due to its organofluorine nature, standard laboratory neutralization or drain disposal methods are strictly prohibited. The U.S. Environmental Protection Agency (EPA) has issued guidance on the disposal of per- and polyfluoroalkyl substances (PFAS), which, while chemically different, share the characteristic of persistent fluorine-carbon bonds.[12][13][14][15][16] This guidance underscores the need for specialized disposal methods for fluorinated compounds to prevent environmental contamination.[17]
Workflow for the Disposal of this compound:
Disposal Workflow Diagram
Detailed Procedural Steps:
-
Preparation and Segregation:
-
Identify all waste streams containing this compound. This includes unreacted material, contaminated labware (e.g., weighing boats, pipette tips), and solutions.
-
Crucially, do not mix this waste with other chemical waste streams, particularly non-halogenated solvents.[18] Segregation is key to safe and cost-effective disposal.
-
-
Waste Containment:
-
Select a robust, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container is typically suitable.
-
Carefully transfer the waste into the designated container. For solid waste, use a dedicated scoop or spatula. For liquid waste, use a funnel to prevent spills.
-
Do not overfill the container; leave at least 10% headspace for expansion.[19]
-
-
Labeling:
-
Properly label the waste container immediately. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of the waste
-
The date of accumulation
-
Any associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
-
-
Interim Storage:
-
Store the sealed and labeled waste container in a designated, secondary containment area that is well-ventilated and away from incompatible materials.[2] This area should be clearly marked as a hazardous waste accumulation point.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and disposal.
-
The recommended method of disposal for organofluorine compounds is high-temperature incineration at a permitted hazardous waste facility.[12][14][16][20] This method is designed to break the strong carbon-fluorine and sulfur-fluorine bonds, mineralizing the fluorine to prevent the release of persistent organic pollutants.[20][21]
-
Landfilling in a hazardous waste landfill may be an alternative, but incineration is generally preferred for compounds of this nature to ensure complete destruction.[12][14]
-
III. Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area. Alert your supervisor and your institution's EHS department.
-
Control and Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials (e.g., vermiculite, sand, or a commercial sorbent). Do not use combustible materials like paper towels to absorb the neat compound.
-
Cleanup:
-
Wearing the full PPE detailed above, carefully sweep or scoop up the absorbed material.
-
Place the contaminated absorbent and any other contaminated materials into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[18]
-
-
Documentation: Document the spill and the cleanup procedure as required by your institution's policies.
IV. The Rationale Behind Incineration
The pentafluorosulfanyl group (SF5) is exceptionally stable. While studies have shown that some aromatic SF5 compounds can degrade under specific photolytic conditions, their general persistence necessitates a robust disposal method.[22] High-temperature incineration in a hazardous waste facility is designed to achieve complete combustion, breaking down the molecule into simpler, less harmful components such as carbon dioxide, water, sulfur oxides, and hydrogen fluoride. The acidic gases generated during this process are then neutralized in a scrubber system before being released. This method is considered the most effective for the permanent destruction of persistent fluorinated organic compounds.[20]
By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the valuable work conducted in the laboratory does not come at the cost of personal or ecological well-being.
References
- 1. This compound|CAS 401892-84-0 [benchchem.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - Sulfuryl fluoride [cdc.gov]
- 4. nj.gov [nj.gov]
- 5. SULFURYL FLUORIDE | Occupational Safety and Health Administration [osha.gov]
- 6. Sulfuryl fluoride - IDLH | NIOSH | CDC [cdc.gov]
- 7. 1988 OSHA PEL Project - Sulfuryl Fluoride | NIOSH | CDC [archive.cdc.gov]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. epa.gov [epa.gov]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. actagroup.com [actagroup.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. pnas.org [pnas.org]
- 18. vumc.org [vumc.org]
- 19. rtong.people.ust.hk [rtong.people.ust.hk]
- 20. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Environmental properties of pentafluorosulfanyl compounds: physical properties and photodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 4-(Pentafluorosulfanyl)benzaldehyde: Essential Safety and Operational Protocols
For the modern researcher navigating the complexities of novel chemical entities, a robust understanding of safety protocols is not just a matter of compliance, but a cornerstone of scientific integrity and innovation. In this guide, we delve into the essential personal protective equipment (PPE), handling procedures, and disposal plans for 4-(Pentafluorosulfanyl)benzaldehyde. This compound, characterized by the presence of a highly electronegative pentafluorosulfanyl group and a reactive aldehyde moiety, demands a meticulous approach to laboratory safety.
The guidance provided herein is synthesized from established safety data for structurally similar compounds and foundational principles of chemical hygiene. The causality behind each recommendation is explained to empower researchers with the knowledge to make informed safety decisions.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity (Oral): The compound is harmful if swallowed.[1]
-
Skin Irritation: Direct contact is likely to cause skin irritation.[1]
-
Serious Eye Irritation: The chemical is expected to cause serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Reactivity: While generally stable, it may be incompatible with strong oxidizing agents.[1] The benzaldehyde group can be sensitive to air, leading to oxidation.[2]
The pentafluorosulfanyl (SF5) group is known for its high thermal and chemical stability.[3] However, its strong electron-withdrawing nature can influence the reactivity of the benzaldehyde functional group.
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is paramount to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory-scale operations involving this compound.
| Operation Scale | Task | Eyes and Face | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g) | Weighing, preparing solutions in a fume hood. | Safety glasses with side shields. | Nitrile gloves (double-gloving recommended). | Standard laboratory coat. | Not generally required if handled exclusively in a certified chemical fume hood. |
| Medium Scale (1-10g) | Reactions, purifications in a fume hood. | Chemical splash goggles. | Nitrile or neoprene gloves. | Chemical-resistant laboratory coat. | Recommended to have a respirator available. Use may be necessary if there is a potential for aerosol generation. |
| Large Scale (>10g) or High-Risk Operations | Large-scale reactions, distillations, handling outside of a fume hood (not recommended). | Face shield worn over chemical splash goggles. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant apron over a lab coat or a chemical-resistant suit. | A NIOSH-approved respirator with an organic vapor cartridge is required. |
Causality of PPE Choices:
-
Eye and Face Protection: The progression from safety glasses to goggles and a face shield corresponds to the increasing risk of splashes and aerosols. Serious eye irritation is a significant hazard.[1]
-
Hand Protection: Nitrile gloves offer good initial protection against incidental contact. For more prolonged handling or larger quantities, more robust gloves like neoprene or butyl rubber are necessary to prevent skin irritation.[1][4]
-
Body Protection: A standard lab coat is sufficient for minor tasks, but a chemical-resistant coat or apron is crucial when handling larger volumes to protect against spills.
-
Respiratory Protection: Handling this compound in a certified chemical fume hood is the primary engineering control to prevent respiratory irritation.[1][5] Respirators become necessary when engineering controls are insufficient or during emergency situations.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling ensures both safety and experimental integrity.
3.1. Preparation and Weighing:
-
Work Area Preparation: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure the work area is clean and free of incompatible materials, particularly strong oxidizing agents.[1]
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Weighing: When weighing the solid, use a disposable weigh boat. Handle the container and spatula with care to avoid generating dust.
3.2. Dissolution and Reaction:
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Inert Atmosphere: For reactions sensitive to air and moisture, consider handling under an inert atmosphere (e.g., nitrogen or argon), as the benzaldehyde moiety can be prone to oxidation.[1][2]
-
Temperature Control: If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.
3.3. Spill Management:
-
Small Spills (in a fume hood):
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, and then wash with soap and water.
-
-
Large Spills:
-
Evacuate the immediate area.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent the spill from entering drains.[6]
-
Disposal Plan: Responsible Waste Management
Proper disposal is a critical aspect of the chemical lifecycle. This compound is a halogenated organic compound and must be disposed of accordingly.
4.1. Waste Segregation:
-
Halogenated Organic Waste: All solid waste contaminated with the compound (e.g., weigh boats, gloves, absorbent material) and liquid waste (e.g., reaction residues, solutions) must be collected in a designated, labeled container for halogenated organic waste.[7]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Container Integrity: Ensure the waste container is in good condition and is kept closed when not in use.
4.2. Disposal Procedure:
-
Collection: Collect all waste in the appropriate, labeled container.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Pickup: Arrange for disposal through your institution's EHS department. Do not dispose of this chemical down the drain.[6]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.
Caption: PPE selection workflow based on the scale and nature of the task.
By adhering to these protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




